molecular formula C7H14O3 B044100 Diisopropyl carbonate CAS No. 6482-34-4

Diisopropyl carbonate

Cat. No.: B044100
CAS No.: 6482-34-4
M. Wt: 146.18 g/mol
InChI Key: JMPVESVJOFYWTB-UHFFFAOYSA-N
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Description

Diisopropyl carbonate is a versatile organic carbonate ester of significant interest in synthetic chemistry and materials science research. Its primary application lies as a solvent and electrolyte component in the development of lithium-ion batteries, where its structural properties can contribute to the formation of stable solid-electrolyte interphase (SEI) layers, potentially enhancing battery performance and safety. Furthermore, this compound serves as a valuable reagent in organic synthesis, particularly as a protected form of carbonic acid and a mild, selective carbonyl source. It is employed in transesterification reactions and as an alkoxycarbonylating agent for the introduction of the this compound group into complex molecules. Its mechanism of action in these contexts involves nucleophilic attack at the carbonyl carbon, facilitating the transfer of the isopropoxycarbonyl moiety. Researchers also utilize this compound as a non-polar, aprotic solvent for specialized reactions requiring specific solvation properties. This product is characterized by high purity to ensure consistency and reproducibility in experimental outcomes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPVESVJOFYWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871931
Record name Dipropan-2-yl carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6482-34-4
Record name Dipropan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisopropyl Carbonate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound (DIPC). The information is intended for professionals in research, development, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a carbonate ester characterized as a clear, colorless liquid with a mild, pleasant odor.[1] It is known for its low toxicity and is utilized as a solvent and reagent in various organic syntheses.[1] The compound is stable under normal conditions but should be stored away from strong oxidizing agents.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1][2][3][4]
Molecular Weight 146.18 g/mol [2][3][4][5][6]
CAS Number 6482-34-4[1][2][4][6]
Melting Point <25 °C[2]
Boiling Point 147 °C[2][5][6]
Density 0.945 g/cm³[2][5][6]
Flash Point 53 °C[5]
Refractive Index 1.525[5]
LogP 1.95640[5]
Storage Temperature 2-8°C, Sealed in dry conditions[5]

Chemical Structure

This compound, with the IUPAC name dipropan-2-yl carbonate, is an ester of carbonic acid and isopropanol.[3][6] The structure consists of a central carbonate group (O=C(O-)₂) bonded to two isopropyl groups.

Diisopropyl_Carbonate_Structure Chemical Structure of this compound C1 C O1 O C1->O1 O2 O C1->O2 O3 O C1->O3 C2 C O2->C2 C5 C O3->C5 C3 CH₃ C2->C3 C4 CH₃ C2->C4 H1 H C2->H1 C6 CH₃ C5->C6 C7 CH₃ C5->C7 H2 H C5->H2

Caption: Molecular structure of this compound.

Applications in Research and Development

This compound serves multiple roles in chemical synthesis and industrial applications:

  • Solvent and Reagent: Its low volatility and good solvency make it a safer alternative to more hazardous solvents in various industrial processes.[1]

  • Pharmaceutical Synthesis: It is notably used in the synthesis of Huperizine A, a reversible alkaloid inhibitor of acetylcholinesterase (AChE) investigated as a potential therapeutic agent for Alzheimer's disease.[2][4][7] Huperizine A has been shown to reduce glutamate-induced cell death in primary cultures of embryonic rat brain tissues.[2][4][7]

  • Industrial Applications: DIPC is also utilized in the production of agrochemicals, plasticizers, coatings, and adhesives.[1]

Experimental Protocols and Reactivity

While specific, detailed protocols for the synthesis of this compound were not found in the provided search results, general methodologies for the synthesis of dialkyl carbonates can be adapted. One common industrial method is the alcoholysis of urea.

The following diagram illustrates a generalized workflow for synthesizing dialkyl carbonates, which would be applicable for this compound by using isopropanol.

Synthesis_Workflow General Synthesis Workflow for Dialkyl Carbonates cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Urea Urea Reaction Catalytic Reaction (e.g., Transesterification) Urea->Reaction Alcohol Isopropanol Alcohol->Reaction Mixture Crude Product Mixture Reaction->Mixture Yields Purification Distillation / Chromatography Mixture->Purification Separation FinalProduct Pure this compound Purification->FinalProduct Isolated

Caption: Generalized workflow for dialkyl carbonate synthesis.

Reactivity Studies: Transesterification

Research has been conducted on the reactivity of various dialkyl carbonates, including this compound, in transesterification reactions. An experimental and computational study investigated the behavior of preferential leaving and entering groups in reactions with alcohols.[8]

Experimental Design for Reactivity Analysis: A typical experimental setup to study the reactivity involves reacting a synthesized dialkyl carbonate with an alcohol in the presence of a catalyst.

  • Materials:

    • Synthesized dialkyl or methyl alkyl carbonate

    • Ethanol (or other alcohol nucleophile)

    • Catalyst (e.g., Cs₂CO₃)

  • General Protocol:

    • A mixture of the carbonate and the alcohol is prepared in a suitable reaction vessel.

    • The catalyst is added to the mixture.

    • The reaction is allowed to proceed, often with stirring, for a specific duration (e.g., 10 minutes to 2 hours), until equilibrium is reached.[8]

    • The composition of the resulting mixture is analyzed to determine the conversion to the new carbonate (e.g., diethyl carbonate).[8]

The study concluded that the scale of leaving groups follows the trend: PhCH₂O⁻, MeO⁻ ≥ EtO⁻, CH₃(CH₂)₂O⁻, CH₃(CH₂)₇O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻.[8] This indicates that the isopropoxy group is a less effective leaving group than methoxy (B1213986) or ethoxy groups.[8]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • GHS Hazard Statements: H226, H315, H319, H335[3]

  • Precautionary Statements: P210 (Keep away from heat), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Proper personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.

References

An In-depth Technical Guide to the Synthesis and Purification of Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl carbonate (DPC) is a versatile chemical intermediate and solvent with growing importance in the pharmaceutical and fine chemical industries. Its favorable properties, including low toxicity and a high boiling point, make it an attractive alternative to more hazardous compounds. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, with a focus on transesterification and alcoholysis of urea (B33335) as phosgene-free routes. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of these methodologies.

Introduction

This compound ((CH₃)₂CHOC(O)OCH(CH₃)₂) is a dialkyl carbonate that serves as a key building block in organic synthesis. It finds applications as a solvent in various reactions and as a reagent in the production of pharmaceuticals and other specialty chemicals. The increasing demand for greener and safer chemical processes has driven the development of phosgene-free synthesis routes for carbonates, moving away from the hazardous use of phosgene (B1210022) gas. This guide will focus on these modern, safer methods for the preparation of high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: phosgene-based methods and phosgene-free methods. Due to the extreme toxicity of phosgene, this guide will detail the more contemporary and safer phosgene-free routes, which are predominantly based on transesterification and the alcoholysis of urea.

Transesterification of a Carbonate with Isopropanol (B130326)

Transesterification is a widely employed method for the synthesis of this compound. This reaction involves the exchange of an alkoxy group of a starting carbonate with the isopropoxy group from isopropanol. Common starting carbonates include dimethyl carbonate (DMC) and diethyl carbonate (DEC). The general reaction is depicted below:

Transesterification DMC Dimethyl Carbonate (or Diethyl Carbonate) Catalyst Catalyst (e.g., Lewis Acid, Base) Isopropanol Isopropanol DIPC This compound Catalyst->DIPC Byproduct Methanol (B129727) (or Ethanol) Catalyst->Byproduct

Caption: Transesterification of a dialkyl carbonate with isopropanol.

This protocol describes a typical lab-scale synthesis of this compound from dimethyl carbonate and isopropanol using a Lewis acid catalyst.

Materials:

  • Dimethyl carbonate (DMC)

  • Isopropanol

  • Lewis acid catalyst (e.g., Titanium (IV) isopropoxide)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add dimethyl carbonate (1.0 mol) and an excess of isopropanol (3.0 mol).

  • With stirring, add the Lewis acid catalyst (e.g., 0.5 mol% of Titanium (IV) isopropoxide) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by gas chromatography (GC) by observing the formation of this compound and the disappearance of dimethyl carbonate.

  • After the reaction is complete, cool the mixture to room temperature.

  • The excess isopropanol and the methanol byproduct are removed by fractional distillation.

  • The remaining crude this compound is then purified by vacuum distillation.

Quantitative Data:

ParameterValue
Reactants Dimethyl Carbonate, Isopropanol
Catalyst Titanium (IV) isopropoxide
Molar Ratio (Isopropanol:DMC) 3:1
Reaction Temperature 85-90 °C
Reaction Time 8-12 hours
Typical Yield 85-95%
Purity (after distillation) >99%
Alcoholysis of Urea with Isopropanol

The alcoholysis of urea with isopropanol presents another environmentally friendly route to this compound. This method avoids the use of other carbonates as starting materials and instead utilizes readily available and inexpensive urea. The reaction proceeds in two steps, with the formation of an intermediate isopropyl carbamate, which then reacts with another molecule of isopropanol to yield this compound and ammonia (B1221849).

Urea_Alcoholysis Urea Urea Step1 Step 1 (Catalyst) Urea->Step1 Isopropanol1 Isopropanol Isopropanol1->Step1 Carbamate Isopropyl Carbamate Step1->Carbamate Ammonia1 Ammonia Step1->Ammonia1 Step2 Step 2 (Catalyst) Carbamate->Step2 Isopropanol2 Isopropanol Isopropanol2->Step2 DIPC This compound Step2->DIPC Ammonia2 Ammonia Step2->Ammonia2

Caption: Two-step synthesis of DIPC via urea alcoholysis.

This protocol outlines a general procedure for the synthesis of this compound from urea and isopropanol using a metal oxide catalyst.

Materials:

  • Urea

  • Isopropanol

  • Zinc oxide (ZnO) catalyst

  • High-pressure autoclave reactor with a stirrer

  • Gas outlet for ammonia removal

Procedure:

  • Charge the autoclave reactor with urea (1.0 mol), isopropanol (5.0 mol), and zinc oxide catalyst (5 wt% of urea).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Heat the reactor to 160-180 °C while stirring. The pressure will increase due to the formation of ammonia.

  • Maintain the reaction temperature for 6-10 hours. The ammonia gas generated is carefully vented through a scrubber system to drive the reaction forward. The reaction progress can be monitored by analyzing samples for the consumption of urea and the formation of this compound.

  • After the reaction, cool the reactor to room temperature and vent any remaining pressure.

  • Filter the reaction mixture to remove the solid catalyst.

  • The excess isopropanol is recovered by distillation at atmospheric pressure.

  • The crude this compound is then purified by vacuum distillation.

Quantitative Data:

ParameterValue
Reactants Urea, Isopropanol
Catalyst Zinc Oxide (ZnO)
Molar Ratio (Isopropanol:Urea) 5:1
Reaction Temperature 160-180 °C
Reaction Time 6-10 hours
Typical Yield 70-85%
Purity (after distillation) >99%

Purification of this compound

The final purity of this compound is crucial for its application in the pharmaceutical and fine chemical industries. The primary method for purifying crude this compound is fractional vacuum distillation. Reactive distillation can also be employed to combine the synthesis and purification steps into a single process, offering potential economic and efficiency advantages.

Fractional Vacuum Distillation

Fractional vacuum distillation is used to separate this compound from unreacted starting materials, byproducts, and catalyst residues. Operating under reduced pressure lowers the boiling point of the compounds, preventing thermal decomposition of the product.

Vacuum_Distillation_Workflow Crude_DIPC Crude this compound Distillation_Column Fractional Distillation Column (under vacuum) Crude_DIPC->Distillation_Column Condenser Condenser Distillation_Column->Condenser Vapor High_Boiling High-Boiling Residue (e.g., Catalyst, Byproducts) Distillation_Column->High_Boiling Residue Heating Heating Mantle Heating->Distillation_Column Heat Collection_Flasks Collection Flasks Condenser->Collection_Flasks Condensate Low_Boiling Low-Boiling Impurities (e.g., Isopropanol, Methanol) Collection_Flasks->Low_Boiling Pure_DIPC Pure this compound Collection_Flasks->Pure_DIPC

Caption: Workflow for fractional vacuum distillation.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Assemble the fractional vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charge the round-bottom flask with the crude this compound.

  • Begin stirring and gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., 20-50 mmHg).

  • Gently heat the flask. The temperature at the distillation head should be monitored closely.

  • Collect the initial fraction (forerun), which will primarily consist of lower-boiling impurities such as residual isopropanol and methanol.

  • As the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

  • Stop the heating, and after the apparatus has cooled, slowly release the vacuum before collecting the purified this compound.

Boiling Point Data for this compound:

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)~168-170
100~105-107
50~88-90
20~68-70
Reactive Distillation

Reactive distillation combines the chemical reaction and separation in a single unit. For the synthesis of this compound via transesterification, the reactants are fed into a distillation column that contains a catalytic packing. As the reaction proceeds, the more volatile byproduct (methanol or ethanol) is continuously removed from the top of the column, shifting the equilibrium towards the formation of the desired this compound, which is collected from the bottom of the column. This integrated process can lead to higher conversions and reduced energy consumption.

Reactive_Distillation Reactants Reactants (e.g., DMC + Isopropanol) RD_Column Reactive Distillation Column (with Catalytic Packing) Reactants->RD_Column Reboiler Reboiler RD_Column->Reboiler Condenser Condenser RD_Column->Condenser Vapor Product_Out Pure this compound Reboiler->Product_Out Condenser->RD_Column Reflux Byproduct_Out Byproduct Removal (e.g., Methanol) Condenser->Byproduct_Out

Caption: Schematic of a reactive distillation process.

Process Parameters for Reactive Distillation:

ParameterTypical Range
Catalyst Solid acid or base catalyst packed in the column
Feed Location Optimized based on reaction and separation zones
Reflux Ratio 1:1 to 5:1
Reboiler Temperature 170-190 °C
Column Pressure Atmospheric or slightly elevated
Conversion >99%
Product Purity >99.5%

Conclusion

The synthesis and purification of this compound can be achieved through efficient and safe phosgene-free methods. Transesterification of dimethyl carbonate with isopropanol and the alcoholysis of urea are viable and scalable routes that produce high yields of the desired product. The purification of crude this compound is effectively accomplished by fractional vacuum distillation, which allows for the separation of impurities and the isolation of a high-purity final product. For industrial-scale production, reactive distillation offers a promising integrated approach to enhance process efficiency and reduce operational costs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

Diisopropyl Carbonate (CAS No. 6482-34-4): A Comprehensive Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper on the Safe Handling, Storage, and Disposal of Diisopropyl Carbonate

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 6482-34-4), tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data on the physicochemical properties, toxicological and ecotoxicological profiles, and appropriate safety measures. For data points where specific experimental values for this compound are unavailable, this guide presents information on structurally similar compounds and details the standardized experimental protocols for generating the necessary data.

Chemical Identification and Physicochemical Properties

This compound, with the CAS number 6482-34-4, is a carbonate ester characterized as a clear, colorless liquid with a mild odor.[1][2] It is utilized in various industrial applications, including as a solvent and a reagent in organic synthesis.[1][2] Its low volatility and good solvency make it a potential alternative to more hazardous solvents.[1][2]

PropertyValueSource
CAS Number 6482-34-4[3][4][5][6][7]
Molecular Formula C7H14O3[3][7][8]
Molecular Weight 146.18 g/mol [3][8]
Synonyms DIPC, Carbonic acid, bis(1-methylethyl) ester[1][4]
Physical State Colorless liquid/oil[1][4]
Boiling Point 147 °C[4]
Flash Point 53 °C[4]
Density 0.945 g/cm³[4]
Melting Point No data available[4]
Vapor Pressure No data available
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) classification as provided by the European Chemicals Agency (ECHA) is summarized below.[8]

GHS_Classification cluster_product This compound (CAS: 6482-34-4) cluster_hazards GHS Hazard Classification product This compound H226 H226: Flammable liquid and vapor product->H226 is classified as H315 H315: Causes skin irritation product->H315 is classified as H319 H319: Causes serious eye irritation product->H319 is classified as H335 H335: May cause respiratory irritation product->H335 is classified as

Caption: GHS Hazard Classification for this compound.

Toxicological Data

CompoundTest TypeSpeciesRouteValueSource
Dimethyl Carbonate Acute Oral LD50RatOral13.8 g/kg[3]
Dipropyl Carbonate Acute Oral LD50MouseOral0.3 g/kg[3]
Dipropyl Carbonate Acute Oral LD50RabbitOral3.2 g/kg[3]
Dimethyl Carbonate Acute Dermal LD50RatDermal>2.5 g/kg[3]
Dipropyl Carbonate Acute Dermal LD50RatDermal0.98 g/kg[3]
Dimethyl Carbonate Acute Inhalation LC50RatInhalation0.14 g/L (4h)[3]
Experimental Protocols for Toxicity Testing

For a comprehensive safety assessment, experimental determination of the toxicological properties of this compound is recommended. The following OECD guidelines provide standardized methodologies for these tests.

Toxicity_Testing_Workflow cluster_guidelines Recommended OECD Test Guidelines TG425 OECD TG 425: Acute Oral Toxicity - Up-and-Down Procedure TG402 OECD TG 402: Acute Dermal Toxicity TG403 OECD TG 403: Acute Inhalation Toxicity TG404 OECD TG 404: Acute Dermal Irritation/Corrosion TG405 OECD TG 405: Acute Eye Irritation/Corrosion substance This compound substance->TG425 should be tested according to substance->TG402 should be tested according to substance->TG403 should be tested according to substance->TG404 should be tested according to substance->TG405 should be tested according to

Caption: Recommended OECD guidelines for toxicological testing.

Ecotoxicological Data

There is a lack of specific ecotoxicological data for this compound regarding its effects on aquatic life.

Experimental Protocols for Ecotoxicity Testing

To assess the environmental impact of this compound, standardized ecotoxicity tests should be conducted. The following OECD guidelines are recommended for evaluating its effects on fish, daphnia, and algae.

Ecotoxicity_Testing_Workflow cluster_guidelines Recommended OECD Test Guidelines for Ecotoxicity TG203 OECD TG 203: Fish, Acute Toxicity Test TG202 OECD TG 202: Daphnia sp. Acute Immobilisation Test TG201 OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test substance This compound substance->TG203 should be tested according to substance->TG202 should be tested according to substance->TG201 should be tested according to

Caption: Recommended OECD guidelines for ecotoxicity testing.

Fire and Explosion Hazard Data

This compound is a flammable liquid with a flash point of 53 °C.[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

ParameterValue/Information
Flash Point 53 °C (Closed Cup)
Suitable Extinguishing Media Dry chemical, carbon dioxide, alcohol-resistant foam.
Unsuitable Extinguishing Media Water jet may be ineffective.
Specific Hazards Vapors are heavier than air and may spread along floors. Containers may explode when heated.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2).

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize the risks associated with this compound. A risk assessment should be conducted before handling this chemical.

Handling and Storage
  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use only in well-ventilated areas or under a chemical fume hood.[10]

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Avoid contact with strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][11]
Skin Protection Wear flame-resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber).[1][11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[5]

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Spectroscopic Profile of Diisopropyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diisopropyl carbonate (DIPC), a versatile organic compound utilized in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DIPC, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methine and methyl protons of the isopropyl groups.

Proton Assignment Chemical Shift (δ) in ppm (Predicted) Multiplicity Coupling Constant (J) in Hz (Predicted)
-CH(CH₃)₂4.8 - 4.9Septet~6.3
-CH(CH₃)₂1.2 - 1.3Doublet~6.3
¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the carbonyl carbon, the methine carbon, and the methyl carbons of the isopropyl groups.

Carbon Assignment Chemical Shift (δ) in ppm (Predicted)
C=O (Carbonyl)154 - 155
-CH(CH₃)₂71 - 72
-CH(CH₃)₂21 - 22
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

  • The sample is gently agitated to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • The magnetic field is shimmed to achieve optimal homogeneity and resolution.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is employed.[2]

  • The free induction decay (FID) is collected and Fourier transformed to generate the frequency-domain spectrum.

  • The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group.

Vibrational Mode Absorption Frequency (cm⁻¹) (Typical) Intensity
C-H stretch (alkane)2980 - 2850Strong
C=O stretch (carbonate)1740 - 1725Strong
C-O stretch1260 - 1240Strong
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

  • A single drop of neat this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

  • A second salt plate is carefully placed on top to create a thin liquid film between the two plates.[3][4]

Instrumentation and Data Acquisition:

  • The prepared salt plates are mounted in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.

  • A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

  • The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The most abundant fragments are observed at m/z 43, 45, and 41.[6]

m/z Relative Intensity (Abundance) Proposed Fragment Ion
146Low[C₇H₁₄O₃]⁺ (Molecular Ion)
103Moderate[M - C₃H₅]⁺
87Moderate[M - C₃H₇O]⁺
59Moderate[C₃H₇O]⁺
45High[CO₂H]⁺
43Base Peak[C₃H₇]⁺
41High[C₃H₅]⁺
Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI mass spectrometer can be rationalized through a series of cleavage reactions. The following diagram illustrates a plausible fragmentation pathway.

G M [C₇H₁₄O₃]⁺˙ m/z = 146 F103 [C₄H₇O₃]⁺ m/z = 103 M->F103 - C₃H₅˙ F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - OC₃H₇˙ F59 [C₃H₇O]⁺ m/z = 59 M->F59 - CO₂C₃H₇˙ F103->F59 - CO₂ F43 [C₃H₇]⁺ m/z = 43 F103->F43 - CO₂ - H₂O F45 [CO₂H]⁺ m/z = 45 F87->F45 - C₃H₆ F41 [C₃H₅]⁺ m/z = 41 F59->F41 - H₂O

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocol for GC-MS

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100-1000 µg/mL.

Instrumentation and Data Acquisition:

  • The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column) housed in a temperature-programmable oven.

  • The oven temperature is ramped to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50°C and ramp to 250°C.

  • As this compound elutes from the GC column, it enters the MS ion source.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • The detector records the abundance of each ion, generating a mass spectrum. The data is processed by a computer to identify the compound by comparing its mass spectrum to a library of known spectra (e.g., the NIST library).[6]

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl carbonate (DIPC) is a versatile organic compound with applications as a solvent and a reagent in various industrial processes, including pharmaceutical and agrochemical synthesis. A thorough understanding of its thermodynamic properties and stability is crucial for process design, safety assessment, and optimization. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and thermal stability of this compound. Due to a scarcity of direct experimental values in the published literature, this guide incorporates both the limited available data and a discussion of established experimental methodologies for the determination of these properties.

Introduction

This compound (DIPC), with the chemical formula C₇H₁₄O₃, is a carbonate ester characterized as a clear, colorless liquid with a mild odor. Its utility in organic synthesis and as a safer solvent alternative has prompted interest in its fundamental physicochemical properties. This document consolidates information regarding its thermodynamic parameters and stability profile, essential for its effective and safe application in research and development.

Thermodynamic Properties

A precise understanding of the thermodynamic properties of a substance is fundamental for chemical process engineering, including reaction design, purification, and safety analysis. The key thermodynamic properties of interest for this compound are its enthalpy of formation, standard molar entropy, heat capacity, and vapor pressure.

Enthalpy of Formation

Table 1: Reported Energy Change on Formation of this compound

PropertyValue (kJ mol⁻¹)Source
Energy Change upon Formation+9.6Computational Examination[1] (from initial search)

Note: This value is from a computational study and should be considered an estimate. Experimental verification is recommended.

Standard Molar Entropy and Heat Capacity

The standard molar entropy (S°) quantifies the degree of randomness or disorder of a substance at a standard state. The heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance by a specific amount. No direct experimental data for the standard molar entropy or a detailed temperature-dependent heat capacity profile for this compound were found in the surveyed literature.

Vapor Pressure

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
CAS Number6482-34-4
AppearanceClear, colorless liquid
OdorMild, pleasant
Boiling PointNot definitively reported
SolubilitySoluble in various organic solvents

Stability of this compound

This compound is generally considered to be stable under normal storage and handling conditions. However, its thermal stability, particularly at elevated temperatures, is a critical parameter for its use in chemical reactions and processing.

Information on the thermal decomposition of pure this compound is limited. Studies on related compounds and mixtures suggest that decomposition at elevated temperatures is likely to occur. For instance, the thermal decomposition of LiPF₆ in this compound has been studied, indicating reactivity at higher temperatures, though this is specific to the mixture.

To definitively assess the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required. These techniques can determine the onset temperature of decomposition, the rate of mass loss, and the associated heat flow (endothermic or exothermic).

Experimental Protocols for Thermodynamic Property Determination

For researchers seeking to determine the thermodynamic properties of this compound experimentally, the following established methodologies are recommended.

Enthalpy of Formation: Combustion Calorimetry

Principle: This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion is measured, and from this, the standard enthalpy of combustion (ΔHc°) is calculated. The standard enthalpy of formation can then be determined using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible inside a combustion bomb.

  • The bomb is sealed and pressurized with pure oxygen.

  • The bomb is placed in a calorimeter containing a known mass of water.

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically.

  • The final temperature of the water after combustion is recorded.

  • The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The enthalpy of combustion of this compound is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

  • The enthalpy of formation is then calculated using the following equation: ΔHf°(DIPC) = 7ΔHf°(CO₂, g) + 7ΔHf°(H₂O, l) - ΔHc°(DIPC)

Vapor Pressure: Transpiration Method

Principle: The transpiration method involves passing a stream of an inert gas at a known flow rate over a sample of the liquid at a constant temperature. The inert gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over a specific time, the vapor pressure can be calculated.

Methodology:

  • A sample of this compound is placed in a thermostatically controlled saturator.

  • A stream of an inert gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled and measured flow rate.

  • The temperature of the saturator is maintained at the desired value.

  • The mass of the saturator is measured before and after the experiment to determine the mass of DIPC that has vaporized.

  • The volume of the inert gas passed through the saturator is measured.

  • Assuming the gas is saturated and behaves ideally, the partial pressure of the DIPC vapor (which is its vapor pressure at that temperature) can be calculated using the ideal gas law.

  • By repeating the measurement at different temperatures, a vapor pressure curve can be constructed.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Methodology (ASTM E1269 - Three-Scan Method):

  • Baseline Scan: An empty sample pan and an empty reference pan are heated at a constant rate over the desired temperature range to obtain a baseline heat flow signal.

  • Sapphire Scan: A sapphire standard of known mass and heat capacity is placed in the sample pan, and the scan is repeated under the same conditions.

  • Sample Scan: The sapphire is replaced with a known mass of this compound, and the scan is performed again under identical conditions.

  • The heat capacity of the this compound at a given temperature is calculated by comparing the heat flow signals from the three scans using the known heat capacity of the sapphire standard.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties discussed.

experimental_workflow cluster_main Experimental Determination of Thermodynamic Properties cluster_enthalpy Enthalpy of Formation cluster_vapor_pressure Vapor Pressure cluster_heat_capacity Heat Capacity cluster_stability Thermal Stability DIPC This compound (DIPC) Sample Comb_Cal Combustion Calorimetry DIPC->Comb_Cal Trans_Method Transpiration Method DIPC->Trans_Method DSC_Method Differential Scanning Calorimetry (DSC) DIPC->DSC_Method TGA_DSC TGA / DSC Analysis DIPC->TGA_DSC DeltaHc ΔHc° Measurement Comb_Cal->DeltaHc HessLaw Hess's Law Calculation DeltaHc->HessLaw DeltaHf ΔHf° HessLaw->DeltaHf MassLoss Mass Loss Measurement at various T Trans_Method->MassLoss VPCurve Vapor Pressure Curve MassLoss->VPCurve ThreeScan Three-Scan Method (Baseline, Sapphire, Sample) DSC_Method->ThreeScan CpData Heat Capacity (Cp) vs. T ThreeScan->CpData Decomp Decomposition Temperature & Mass Loss Profile TGA_DSC->Decomp StabilityProfile Stability Profile Decomp->StabilityProfile

A generalized workflow for the experimental determination of thermodynamic properties.

Conclusion

This technical guide has summarized the currently available information on the thermodynamic properties and stability of this compound. It is evident that there is a significant gap in the experimentally determined quantitative data for this compound. The provided computational value for the energy change on formation serves as a useful estimate, but experimental validation is highly recommended for critical applications. The detailed experimental protocols for combustion calorimetry, the transpiration method, and differential scanning calorimetry offer a clear path for researchers to obtain the necessary thermodynamic data. A thorough characterization of the thermal stability of this compound using TGA and DSC is also essential for ensuring its safe handling and use in various chemical processes. Further research to populate the thermochemical database for this compound will be invaluable to the scientific and industrial communities that utilize this versatile compound.

References

Diisopropyl Carbonate: A Technical Guide to a Greener Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative to adopt greener, more sustainable practices in the chemical and pharmaceutical industries has driven the search for alternatives to conventional volatile and often hazardous organic solvents. Diisopropyl carbonate (DIPC) is emerging as a compelling green solvent candidate, offering a favorable combination of low toxicity, good solvency, and a reduced environmental footprint.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, safety profile, potential synthesis routes, and applications, with a focus on its utility for researchers and professionals in drug development.

Introduction: The Need for Sustainable Solvents

Solvents are fundamental to a vast array of chemical processes, from organic synthesis and purification to the formulation of coatings and cleaning agents. However, many traditional solvents, such as dichloromethane, chloroform, and toluene, pose significant health, safety, and environmental risks.[3] The principles of green chemistry advocate for the use of safer solvents and auxiliaries to minimize these hazards.[4] Organic carbonates, a class of compounds that includes this compound, are recognized as promising green solvents due to their biodegradability, low toxicity, and derivation from sustainable feedstocks.[5][6] DIPC, a dialkyl carbonate, presents a viable alternative to more volatile and toxic organic solvents, offering a safer working environment due to its relatively low vapor pressure and mild odor.[1]

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 6482-34-4 [7][8]
Molecular Formula C₇H₁₄O₃ [7][8][9]
Molecular Weight 146.18 g/mol [8][9]
Appearance Colorless liquid/oil [2][10]
Density 0.945 g/mL [7][11]
Boiling Point 147 °C [7][11]
Flash Point 53 °C [7][11]
Refractive Index 1.525 [7]
LogP 1.95640 [7]

| Storage Condition | 2-8°C, Sealed in dry environment |[7] |

This compound as a Green Solvent: A Comparative Overview

The "greenness" of a solvent is evaluated based on several factors, including its toxicity, environmental fate, and safety. DIPC exhibits favorable characteristics in these areas, particularly when compared to traditional solvents.

Table 2: Comparison of this compound with Common Solvents

Property This compound Dichloromethane (DCM) Acetone Ethyl Acetate
Boiling Point (°C) 147[7][11] 39.6 56 77.1
Density (g/mL) 0.945[7][11] 1.33 0.784 0.902
Flash Point (°C) 53[7][11] N/A -20 -4
Toxicity Profile Low toxicity[1][2] Suspected carcinogen Low acute toxicity Low acute toxicity

| Environmental Fate | Expected to be biodegradable* | Persistent | Readily biodegradable | Readily biodegradable |

*Biodegradability is inferred from related dialkyl carbonates like dimethyl carbonate and diethyl carbonate, which are known to be biodegradable.[6][12][13]

Safety and Hazard Profile

While considered to have low toxicity, this compound is not without hazards.[1][2] It is a flammable liquid and vapor and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Table 3: Safety and Hazard Information for this compound

Hazard Statement GHS Code Description Source
Flammable liquid and vapor H226 Flammable liquids [8]
Causes skin irritation H315 Skin corrosion/irritation [8]
Causes serious eye irritation H319 Serious eye damage/eye irritation [8]

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation |[8] |

Synthesis of this compound

Green synthesis routes are essential to the life cycle of a green solvent. While phosgene-based methods have been traditionally used for carbonates, modern, more environmentally friendly approaches are preferred.[6][14] A potential green synthesis for this compound involves the transesterification of a simpler dialkyl carbonate, like dimethyl carbonate (DMC), with isopropanol. This avoids the use of highly toxic phosgene.[15]

G DMC Dimethyl Carbonate (DMC) (Green Reagent) Reactor Reaction Vessel (Transesterification) DMC->Reactor IPA Isopropanol IPA->Reactor Catalyst Base Catalyst (e.g., NaH) Catalyst->Reactor Methanol (B129727) Methanol (Byproduct) Reactor->Methanol Removal drives equilibrium DIPC This compound (Product) Reactor->DIPC Purification Purification (e.g., Distillation) DIPC->Purification

Caption: A potential green synthesis pathway for this compound via transesterification.

Applications in Research and Drug Development

This compound's favorable properties make it a versatile solvent and reagent in several industrial and research applications.[1]

  • Organic Synthesis: It serves as a solvent for a variety of organic reactions.[2][16] Its solvency power is suitable for dissolving a range of resins and pigments.[1]

  • Pharmaceutical Intermediate: DIPC is used as a chemical intermediate in the synthesis of pharmaceuticals.[1][16] Notably, it is employed in the synthesis of Huperizine A, a potential therapeutic agent for Alzheimer's disease.[9][10][17]

  • Coatings and Adhesives: In the coatings industry, DIPC can be used in formulations for paints and varnishes, where it helps dissolve resins and control drying times to improve film formation.[1][2]

  • Cleaning Agents: Its ability to dissolve organic residues without posing significant health or environmental risks makes it suitable for precision cleaning applications, such as in the electronics industry.[1]

Experimental Protocols: this compound in Extraction

The use of greener solvents in analytical sample preparation is a key area of research. Based on methodologies developed for the similar diethyl carbonate (DEC), DIPC can be proposed as an effective extraction solvent in techniques like dispersive liquid-liquid microextraction (DLLME).[12][18]

Hypothetical Protocol: DLLME for Extraction of Chlorophenols from Water

This protocol is adapted from established methods using diethyl carbonate.[12][18]

Objective: To extract chlorophenol contaminants from a water sample for subsequent analysis (e.g., by Gas Chromatography).

Materials:

  • This compound (DIPC) - Extraction solvent

  • Methanol - Disperser solvent

  • 8 mL water sample

  • Potassium sulfate (B86663) (K₂SO₄)

  • Centrifuge

Methodology:

  • Sample Preparation: To an 8 mL aqueous sample, add K₂SO₄ to a final concentration of 7.5% (w/v) to increase the ionic strength and promote phase separation.

  • Solvent Mixture Preparation: Prepare a mixture containing 300 µL of this compound (extraction solvent) and 0.5 mL of methanol (disperser solvent).

  • Injection and Emulsion Formation: Rapidly inject the solvent mixture into the prepared water sample. A cloudy solution (emulsion) will form as fine droplets of DIPC are dispersed throughout the aqueous phase.

  • Extraction: The high surface area of the dispersed droplets facilitates the rapid extraction of chlorophenols from the water into the DIPC.

  • Phase Separation: Centrifuge the emulsion for 5-10 minutes at 4000 rpm. This will break the emulsion and sediment the DIPC phase at the bottom of the tube.

  • Analysis: Carefully collect the DIPC phase using a microsyringe and inject it into the analytical instrument (e.g., GC-MS) for quantification of the chlorophenols.

G cluster_prep Sample & Solvent Preparation cluster_extraction Extraction Process cluster_analysis Analysis A 1. Prepare 8 mL water sample with 7.5% K₂SO₄ C 3. Rapidly inject solvent mixture into water sample A->C B 2. Prepare mixture: 300 µL DIPC + 0.5 mL Methanol B->C D 4. Emulsion forms: Chlorophenols partition into DIPC C->D E 5. Centrifuge to separate phases D->E F 6. Collect DIPC phase E->F G 7. Analyze by GC-MS F->G G cluster_cradle Cradle cluster_gate Gate cluster_grave Grave A Raw Material Acquisition (e.g., Propylene, CO₂) B Green Synthesis of DIPC (e.g., Transesterification) A->B Feedstock C Use as Solvent/ Intermediate B->C Product D Recycling/ Recovery C->D Post-use E Biodegradation/ Waste Treatment C->E Disposal D->B Recycled Feedstock

References

A Technical Guide to the Solubility of Lithium Salts in Diisopropyl Carbonate and Analogous Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of lithium salts in diisopropyl carbonate (DIPC) and structurally similar organic carbonate solvents. While specific quantitative data for DIPC is scarce in publicly available literature, this document synthesizes findings from analogous solvents, primarily dimethyl carbonate (DMC), to offer a predictive framework and detailed experimental protocols for researchers.

Introduction to Lithium Salt Solubility in Carbonate Solvents

The solubility of lithium salts in aprotic organic solvents is a critical parameter in the development of electrolytes for lithium-ion batteries and other electrochemical applications. Organic carbonates are widely used due to their electrochemical stability and ability to dissolve a variety of lithium salts. This compound, with its branched alkyl chains, presents unique steric and electronic properties that influence its solvent capabilities. Understanding these factors is essential for formulating novel electrolyte systems.

Factors influencing the solubility of lithium salts in organic carbonates include:

  • Dielectric Constant: Solvents with higher dielectric constants are generally more effective at dissolving ionic compounds.

  • Molecular Shape and Size: The geometry of the solvent molecule can impact its ability to solvate lithium cations effectively.[1]

  • Lewis Acidity/Basicity: The interaction between the Lewis acidic lithium cation and Lewis basic sites on the solvent molecule is a key driver of dissolution.

  • Lattice Energy of the Salt: Salts with lower lattice energies are typically more soluble.

Quantitative Solubility of Lithium Salts in Analogous Carbonate Solvents

Table 1: Solubility of Various Lithium Salts in Dimethyl Carbonate (DMC)

Lithium SaltMolar Solubility (mol/L) in DMCReference
Lithium Methyl Carbonate9.6 x 10⁻⁴[2]
Lithium Ethyl Carbonate-[2]
Lithium Hydroxide-[2]
Lithium Fluoride-[2]
Lithium Oxalate-[2]
Lithium Carbonate9.0 x 10⁻⁵[2]

Note: A dash (-) indicates that the relative solubility was discussed but a specific molarity was not provided in the source.

The general trend for the solubility of these salts in DMC is: Lithium Methyl Carbonate > Lithium Ethyl Carbonate > Lithium Hydroxide > Lithium Fluoride > Lithium Oxalate > Lithium Carbonate.[2] It has been observed that organic salts tend to be more soluble in DMC than inorganic salts.[2]

Table 2: Comparative Solubility of Common Lithium Salts Across Various Aprotic Solvents

Lithium SaltGeneral Solubility Order in Non-Aqueous SolventsReference
LiNO₃Highest solubility among the tested salts in various solvents.[3][4]
LiTFSIHigh solubility in non-aqueous polar solvents.[3][4]
LiBrModerate to high solubility.[3][4]
LiClModerate solubility.[3][4]
LiPF₆High solubility in non-aqueous polar solvents.[3][4][5]
LiFLowest solubility among the tested salts.[3][4]

The dissolving power of the solvents generally follows the order: ethanol (B145695) > DMSO > acetonitrile (B52724) > propylene (B89431) carbonate (PC) > dimethyl carbonate (DMC).[3][4][6]

Experimental Protocol for Determining Lithium Salt Solubility

The following is a generalized, detailed methodology for the gravimetric determination of lithium salt solubility in an organic carbonate solvent like this compound. This protocol is based on standard laboratory practices for solubility measurement.

Objective: To determine the saturation solubility of a given lithium salt in this compound at a specified temperature.

Materials:

  • Lithium salt (e.g., LiPF₆, LiBF₄, LiClO₄, LiTFSI)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with airtight seals

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Pipettes

  • Drying oven

Procedure:

  • Solvent and Salt Preparation:

    • Dry the lithium salt under vacuum at an appropriate temperature to remove any residual moisture.

    • Ensure the this compound is of high purity and anhydrous. Store over molecular sieves if necessary.

  • Sample Preparation (in an inert atmosphere, e.g., a glovebox):

    • Add an excess amount of the dried lithium salt to a pre-weighed glass vial.

    • Record the total mass of the vial and salt.

    • Add a known mass of this compound to the vial.

    • Seal the vial tightly to prevent solvent evaporation and atmospheric contamination.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The solution should have undissolved solid remaining at the bottom.

  • Sample Extraction:

    • After equilibration, allow the vial to sit undisturbed at the set temperature for several hours to let the excess solid settle.

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization.

  • Solvent Evaporation:

    • Transfer the extracted supernatant to a pre-weighed, dry vial.

    • Record the mass of the vial and the saturated solution.

    • Evaporate the this compound from the solution in a drying oven at a temperature below the decomposition temperature of the salt.

  • Mass Determination and Calculation:

    • Once the solvent is fully evaporated, allow the vial containing the dried salt to cool to room temperature in a desiccator.

    • Weigh the vial and the dried salt.

    • Calculate the mass of the dissolved salt and the mass of the solvent in the extracted sample.

    • Express the solubility in desired units (e.g., g salt / 100 g solvent, mol/kg, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining lithium salt solubility.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis prep Preparation salt_prep Dry Lithium Salt solvent_prep Prepare Anhydrous DIPC mixing Sample Mixing (Inert Atmosphere) salt_prep->mixing solvent_prep->mixing equilibration Equilibration (Temp. Controlled Shaking) mixing->equilibration settling Settling of Excess Solid equilibration->settling extraction Supernatant Extraction settling->extraction evaporation Solvent Evaporation extraction->evaporation weighing Weigh Dried Salt evaporation->weighing analysis Data Analysis calculation Calculate Solubility weighing->calculation

Caption: Workflow for determining lithium salt solubility.

Predictive Discussion for this compound

Based on the properties of this compound and trends from analogous solvents, we can infer the following:

  • Steric Hindrance: The bulky isopropyl groups in DIPC may create steric hindrance, potentially lowering its ability to effectively solvate lithium ions compared to the less hindered methyl groups in DMC. This could lead to lower overall solubility for many lithium salts in DIPC.

  • Polarity: The polarity of DIPC is expected to be lower than that of smaller linear carbonates, which could also contribute to reduced solubility of ionic salts.

  • Salt-Specific Interactions: The specific anion of the lithium salt will play a significant role. Salts with larger, more charge-delocalized anions (e.g., TFSI⁻) may exhibit higher solubility in less polar solvents like DIPC compared to salts with small, hard anions (e.g., F⁻).

Further experimental investigation is required to confirm these hypotheses and to generate quantitative solubility data for lithium salts in this compound. The protocols and comparative data provided in this guide offer a solid foundation for such research endeavors.

References

Diisopropyl Carbonate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl carbonate (DIPC) is a versatile and increasingly vital organic compound with the chemical formula C7H14O3. As a carbonate ester, it presents as a clear, colorless liquid with a mild odor. In the landscape of modern organic synthesis, DIPC is gaining prominence as a safer, greener alternative to hazardous reagents like phosgene (B1210022) and its derivatives, as well as certain volatile organic solvents. Its low toxicity, favorable solvency, and distinct reactivity profile make it an invaluable tool for a range of organic transformations. This reagent finds application in the production of pharmaceuticals, agrochemicals, polymers, and as a plasticizer. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in key organic reactions, substantiated with quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its role in contemporary chemical synthesis.

Core Mechanisms of Action

The reactivity of this compound is centered on its electrophilic carbonyl carbon. This inherent electrophilicity makes it susceptible to attack by a variety of nucleophiles, facilitating the transfer of an isopropoxycarbonyl group or serving as a carbonyl donor. The specific reaction pathway and outcome can be finely tuned by the choice of nucleophile, catalyst, and reaction conditions. The principal mechanisms of action of DIPC are:

  • Carboxylation/Alkoxycarbonylation of Amines: Leading to the formation of carbamates.

  • Transesterification: Involving reactions with alcohols and phenols.

  • Carbonylation: Serving as a carbonyl source for the synthesis of ureas and other derivatives.

Carboxylation/Alkoxycarbonylation of Amines: The Formation of Carbamates

The reaction between this compound and primary or secondary amines is a cornerstone of modern, sustainable chemistry for the synthesis of N-isopropyl carbamates. This method circumvents the need for highly toxic reagents like phosgene and isocyanates.

Mechanism:

The synthesis of carbamates from DIPC and amines proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of DIPC. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, eliminating a molecule of isopropanol (B130326) to yield the corresponding carbamate (B1207046). This transformation can be promoted thermally or catalyzed by a base.

In base-catalyzed scenarios, the base deprotonates the amine, thereby increasing its nucleophilicity and accelerating the rate of the initial nucleophilic attack on the carbonate. The choice of a strong base can also lead to the in-situ generation of isopropoxide anions, which may participate in competing side reactions. It has been observed in studies of dialkyl carbonates that the nature of the leaving group (the alkoxide) is influenced by the presence of a catalyst versus a base. For sterically substantial carbonates such as DIPC, isopropoxide serves as a competent leaving group.

Carbamate_Formation DIPC This compound Intermediate Tetrahedral Intermediate DIPC->Intermediate Nucleophilic attack Amine R-NH₂ Amine->Intermediate Carbamate N-Isopropoxycarbonyl Amine (Carbamate) Intermediate->Carbamate Elimination Isopropanol Isopropanol Intermediate->Isopropanol

Mechanism of Carbamate Formation from DIPC and an Amine.

Quantitative Data:

The synthesis of carbamates from dialkyl carbonates and amines can achieve high yields, contingent on the specific substrates and reaction parameters. While extensive tabulated data for DIPC is less prevalent than for dimethyl carbonate (DMC), comparative analyses suggest that the steric hindrance of the isopropyl groups can modulate the reaction kinetics.

Amine SubstrateCarbonateCatalyst/ConditionsProductYield/Conversion
Primary Aromatic AminesDialkyl CarbonatesNaY faujasite, 130-160°CMono-N-alkyl anilines68-94%
Primary Aromatic AminesEthylene/Propylene CarbonatePhosphonium Ionic Liquids, ≥140°Cbis-N-(2-hydroxyalkyl)anilinesHigh Conversion
Aliphatic/Aromatic AminesDimethyl CarbonateLewis/Brønsted Acids, 90-150°CCarboxymethylation/Methylation ProductsHigh Conversion & Selectivity
Primary/Secondary Aliphatic AminesDimethyl CarbonateIonic Liquids, 170°CAlkyl CarbamatesGood Yield

Experimental Protocol: General Procedure for Carbamate Synthesis

  • Apparatus Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.

  • Reactant Charging: The amine (1.0 equivalent) is dissolved in a suitable solvent such as toluene. If the amine is a liquid, the reaction can often be run neat. This compound (1.2–2.0 equivalents) is then added to the mixture.

  • Catalyst Introduction (Optional): For catalyzed reactions, a catalytic quantity (e.g., 5–10 mol%) of a base like potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced.

  • Reaction Execution: The reaction mixture is heated to reflux, typically between 80°C and 120°C. The progress of the reaction is monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Product Isolation (Work-up): Upon completion, the mixture is cooled to ambient temperature. If the carbamate product precipitates, it is isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by either recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.

Transesterification: Reactions with Alcohols and Phenols

This compound is a versatile reagent for transesterification reactions with a variety of alcohols and phenols, yielding new carbonate esters. These reactions are generally catalyzed by either an acid or a base.

Mechanism:

The fundamental step in the transesterification of DIPC is the nucleophilic attack of an alcohol or phenol (B47542) on the carbonyl carbon of the carbonate.

  • Base-Catalyzed Transesterification: In the presence of a strong base, the alcohol or phenol is deprotonated to form a more potent nucleophilic alkoxide or phenoxide. This species then attacks the carbonyl carbon of DIPC, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating an isopropoxide ion to form the new carbonate product and isopropanol.

  • Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of DIPC is protonated, which enhances the electrophilicity of the carbonyl carbon. The alcohol or phenol then attacks this activated carbonyl, forming a tetrahedral intermediate. The final steps involve proton transfers and the elimination of isopropanol.

Transesterification DIPC This compound Intermediate Tetrahedral Intermediate DIPC->Intermediate Nucleophilic attack Alcohol R'-OH Alcohol->Intermediate New_Carbonate New Carbonate (R'-O-CO-O-iPr) Intermediate->New_Carbonate Elimination Isopropanol Isopropanol Intermediate->Isopropanol

General Mechanism of Transesterification of DIPC.

Quantitative Data:

The success of transesterification is highly dependent on the choice of catalyst and reaction conditions. For instance, in the synthesis of diphenyl carbonate from dimethyl carbonate and phenol, various catalytic systems have been explored, with phenol conversions reaching up to 53.5% with high selectivity. While specific, comprehensive data tables for DIPC are not as readily available, the underlying principles are analogous.

Alcohol/PhenolCarbonateCatalystConditionsProductYield/Conversion
PhenolDimethyl CarbonateV₂O₅1.6% catalyst, DMC/phenol 1.5:1, 9hMethyl phenyl carbonate & Diphenyl carbonate42.0% phenol conversion
PhenolDimethyl CarbonateTiO₂-RGOOptimized conditionsDiphenyl carbonate53.5% phenol conversion
Glycerol (B35011)Dimethyl Carbonate3.50Li-La₂O₃85°C, 3h, glycerol/DMC 1:3Glycerol carbonate94.4% glycerol conversion

Experimental Protocol: General Procedure for Transesterification

  • Apparatus Setup: A three-necked flask, previously flame-dried, is equipped with a magnetic stirrer, a thermometer, and a distillation head. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: The alcohol or phenol (1.0 equivalent) and this compound (1.5–3.0 equivalents) are charged into the flask.

  • Catalyst Introduction: The catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide, or a solid-supported catalyst) is added to the reaction mixture.

  • Reaction Execution: The mixture is heated to a temperature that facilitates the removal of isopropanol by distillation, thereby driving the reaction equilibrium towards the products.

  • Reaction Monitoring: The progress of the reaction is monitored by observing the rate of isopropanol distillation and by analyzing aliquots of the reaction mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Product Isolation (Work-up): Upon completion, the reaction mixture is cooled. If a heterogeneous catalyst was used, it is removed by filtration. Excess this compound and any solvent are removed by distillation under reduced pressure.

  • Purification: The crude product is purified by fractional distillation, recrystallization, or column chromatography.

Carbonylation: Synthesis of Ureas

This compound serves as a viable, safer substitute for phosgene in the synthesis of ureas from amines. This transformation generally requires more elevated temperatures compared to carbamate formation and may proceed via a carbamate intermediate.

Mechanism:

The synthesis of symmetrical ureas from a primary amine and DIPC is thought to occur in a two-step sequence. The first step involves the formation of a carbamate, as previously described. This carbamate intermediate can then undergo a subsequent reaction with a second molecule of the amine at higher temperatures. The amine attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate that collapses to eliminate isopropanol and yield the urea (B33335) product.

The synthesis of unsymmetrical ureas typically employs a one-pot, two-step strategy. A more reactive amine is initially reacted with DIPC to form the corresponding carbamate, followed by the addition of a second, different amine to the reaction mixture.

Urea_Formation_Workflow start Start step1 React DIPC with Amine 1 start->step1 intermediate Carbamate Intermediate step1->intermediate step2 Add Amine 2 intermediate->step2 step3 Heat to form Urea step2->step3 end End Product: Unsymmetrical Urea step3->end

Workflow for the Synthesis of Unsymmetrical Ureas using DIPC.

Quantitative Data:

The synthesis of ureas from dialkyl carbonates and amines generally necessitates more forcing conditions than carbamate synthesis. Nevertheless, good yields can be achieved, especially when the reaction is driven to completion by the removal of the alcohol byproduct.

Amine 1Amine 2/Carbonyl SourceConditionsProductYield
Primary Aliphatic AmineCO₂Catalyst-free, solvent-freeSymmetrical UreaGood
AmineIsopropenyl Carbamate-Unsymmetrical UreaHigh
Primary AminesEthylene CarbonateCs₂CO₃ catalystSymmetrical/Unsymmetrical UreasExcellent

Experimental Protocol: General Procedure for Symmetrical Urea Synthesis

  • Apparatus Setup: A high-pressure reactor or a heavy-walled sealed tube is charged with the primary amine (1.0 equivalent) and this compound (0.6 equivalents).

  • Reaction Execution: The sealed vessel is heated to a high temperature, typically in the range of 150–200°C, for several hours. The internal pressure will increase due to the formation of isopropanol.

  • Product Isolation (Work-up): After cooling to room temperature, the reactor is carefully vented. The reaction mixture is then transferred to a suitable flask.

  • Purification: The urea product, which is often a solid, is purified by recrystallization from an appropriate solvent.

Conclusion

This compound has established itself as a reagent of significant utility in contemporary organic synthesis. It provides a safer and more environmentally conscious alternative to conventional carbonylation and alkoxycarbonylation agents. The core of its reactivity lies in the electrophilic nature of its carbonyl group, which allows for a diverse range of reactions with various nucleophiles. While the general mechanistic frameworks are well-understood, further research focused on generating detailed quantitative data and refining experimental protocols for a wider array of substrates will undoubtedly broaden its applicability in both academic research and industrial-scale synthesis. The ongoing development of novel catalytic systems for DIPC-mediated reactions is a key area that will continue to enhance its effectiveness and solidify its role in the advancement of green chemistry.

An In-Depth Technical Guide to the Physical Properties of Diisopropyl Carbonate Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl carbonate (DIPC) is an organic compound with the chemical formula C₇H₁₄O₃. It is a colorless liquid with a mild odor, classified as a carbonate ester. Due to its low toxicity and versatile solvent properties, DIPC is gaining increasing attention in various industrial and research applications, including as a solvent in organic synthesis and a reagent in the production of pharmaceuticals. This technical guide provides a comprehensive overview of the key physical properties of this compound liquid, complete with experimental methodologies and a logical workflow for its application in chemical synthesis.

Core Physical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling, process optimization, and application in research and development. The following tables summarize the key quantitative data available for DIPC.

General and Thermal Properties
PropertyValueReference
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Boiling Point 147 °C[3][4]
Melting Point < -70 °C[5]
Flash Point 43 °C (109.4 °F)[5]
Density and Refractive Index
PropertyValueTemperatureReference
Density 0.945 g/cm³20 °C[3][4]
Refractive Index 1.39320 °C[4]
Other Physicochemical Properties
PropertyValueTemperatureReference
Vapor Pressure 1.3 kPa25 °C[5]
Surface Tension 24.5 mN/m (estimated)25 °C[6]
Viscosity Data not available
Heat of Vaporization Data not available

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of chemical compounds. Below are detailed methodologies for key experiments used to measure the physical properties of organic liquids like this compound.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which a liquid transitions into a vapor at a given pressure.

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The round-bottom flask is filled with this compound to approximately two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

  • Heating and Vaporization: The heating mantle is turned on, and the liquid is gradually heated. The temperature is monitored closely.

  • Boiling Point Measurement: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the vapor continuously condenses and drips into the receiving flask.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (1 atm) if necessary, using appropriate nomographs or equations.

Measurement of Density using a Pycnometer

Objective: To determine the mass per unit volume of the liquid.

Methodology:

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed accurately. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total weight is recorded. The exact volume of the pycnometer is calculated.

  • Sample Measurement: The pycnometer is emptied, cleaned, and thoroughly dried. It is then filled with this compound at the same specific temperature.

  • Weighing: The pycnometer filled with the sample is weighed accurately.

  • Density Calculation: The density of the this compound is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Measurement of Surface Tension by the Pendant Drop Method

Objective: To measure the force acting on the surface of the liquid.

Methodology:

  • Apparatus: A pendant drop tensiometer, which includes a syringe with a needle, a light source, and a high-resolution camera connected to a computer with analysis software.

  • Drop Formation: A drop of this compound is formed at the tip of the needle. The size and shape of the drop are controlled by the syringe.

  • Image Capture: The camera captures a high-resolution image of the pendant drop.

  • Data Analysis: The software analyzes the shape of the drop. Based on the principles of the Young-Laplace equation, which relates the shape of the drop to the surface tension and density of the liquid, the surface tension is calculated.

Determination of Viscosity using a Capillary Viscometer

Objective: To measure the resistance of the liquid to flow.

Methodology:

  • Apparatus: An Ostwald or Ubbelohde capillary viscometer is used. The viscometer is placed in a constant temperature bath to ensure a stable temperature.

  • Sample Loading: A known volume of this compound is introduced into the viscometer.

  • Flow Time Measurement: The liquid is drawn up into the wider arm of the viscometer above the upper mark. The time it takes for the liquid to flow from the upper mark to the lower mark under the influence of gravity is measured accurately using a stopwatch.

  • Viscosity Calculation: The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Application in Synthesis: A Workflow for Huperizine A

This compound is utilized as a reagent in the synthesis of Huperizine A, a compound investigated for its potential in treating Alzheimer's disease. The following diagram illustrates a simplified logical workflow for a key step in this synthesis.

Huperzine_A_Synthesis Workflow for a Key Step in Huperzine A Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product Reactant_A Intermediate (e.g., an amino alcohol) Mixing Mixing of Reactants in an Inert Solvent Reactant_A->Mixing DIPC This compound (DIPC) DIPC->Mixing Base Base (e.g., Triethylamine) Base->Mixing Reaction Carbonylation Reaction (Formation of a carbamate (B1207046) intermediate) Mixing->Reaction Heating under inert atmosphere Purification Work-up and Purification (e.g., Extraction, Chromatography) Reaction->Purification Reaction monitoring (e.g., TLC, LC-MS) Product_B Carbamate Intermediate for Huperizine A Synthesis Purification->Product_B

Caption: A simplified workflow illustrating the use of this compound in the synthesis of a carbamate intermediate for Huperizine A.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound liquid, targeting researchers and professionals in the fields of science and drug development. While key data for properties such as boiling point, density, and refractive index are well-established, further experimental investigation is required to determine precise values for viscosity and heat of vaporization. The outlined experimental protocols offer standardized methods for the determination of these properties. The inclusion of a logical workflow for the application of DIPC in the synthesis of a Huperizine A intermediate highlights its practical utility in organic synthesis. A comprehensive understanding of these physical properties is paramount for the effective and safe utilization of this compound in both laboratory and industrial settings.

References

Health and Safety Precautions for Diisopropyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl carbonate (DIPC), a dialkyl carbonate ester, sees application as a solvent and reagent in various organic synthesis processes.[1] Its low volatility and solvency power make it a potential alternative to more hazardous solvents.[2] This guide provides an in-depth overview of the health and safety precautions necessary for handling this compound in a laboratory and research setting. All personnel should be thoroughly trained on its proper handling and storage.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.

GHS Classification [3]

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[3]

Hazard Pictograms: [3]

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueReference
Molecular Formula C₇H₁₄O₃[4]
Molecular Weight 146.18 g/mol [4]
CAS Number 6482-34-4[4]
Appearance Colorless liquid/oil[5]
Odor Mild, pleasant[1]
Boiling Point 147 °C[4]
Flash Point 53 °C[4]
Density 0.945 g/cm³[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. The available information primarily indicates its irritant properties.

Acute Toxicity

RouteSpeciesValueReference
OralData not availableLD50: Not available[4]
DermalData not availableLD50: Not available[4]
InhalationData not availableLC50: Not available[4]

Skin Corrosion/Irritation: Causes skin irritation.[3]

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

Respiratory or Skin Sensitization: Data not available.[4]

Germ Cell Mutagenicity: Data not available.[4]

Carcinogenicity: Data not available.[4]

Reproductive Toxicity: Data not available.[4]

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Specific Target Organ Toxicity (Repeated Exposure): Data not available.[4]

Aspiration Hazard: Data not available.[4]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the safety of chemicals like this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit. An untreated area of the skin serves as a control.

  • Methodology:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small gauze patch.

    • The patch is applied to the prepared skin area and held in place with a semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Evaluation: The severity of skin reactions is scored according to a standardized grading scale. The scores are used to classify the substance's skin irritation potential.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye remains untreated and serves as a control.

  • Methodology:

    • The test is typically performed on a single animal initially.

    • A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for a short period.

    • The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

    • If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.

  • Evaluation: Ocular lesions are scored based on a standardized scale. The scores, along with the nature and reversibility of the lesions, are used to determine the eye irritation or corrosion potential of the substance.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

5.1. Engineering Controls

  • Handle in a well-ventilated place.[4]

  • Use local exhaust ventilation to control airborne concentrations.

  • Ensure that eyewash stations and safety showers are readily accessible.

5.2. Personal Protective Equipment (PPE)

Protection TypeSpecificationReference
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[4]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[4]

5.3. General Hygiene

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

5.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store apart from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

A clear and practiced emergency plan is crucial for responding to accidental releases.

Accidental Release Measures
  • Personal Precautions:

    • Avoid breathing vapors, mist, or gas.[4]

    • Avoid contact with skin and eyes.[4]

    • Use personal protective equipment.[4]

    • Ensure adequate ventilation.[4]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[4]

    • Do not let the chemical enter drains.[4]

  • Methods for Containment and Cleaning Up:

    • Remove all sources of ignition.[4]

    • Use spark-proof tools and explosion-proof equipment.[4]

    • Contain the spill with inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Stability and Reactivity

  • Reactivity: Data not available.[4]

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: Data not available.[4]

  • Conditions to Avoid: Heat, flames, and sparks.[4]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Data not available.[4]

Logical Workflow for Spill Response

The following diagram outlines a logical workflow for responding to a this compound spill in a laboratory setting.

SpillResponse This compound Spill Response Workflow cluster_InitialActions Initial Actions cluster_MajorSpill Major Spill (>1L or High Risk) cluster_MinorSpill Minor Spill (<1L and Low Risk) spill Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess the spill size and risk (e.g., >1L or <1L, ventilation status) alert->assess evacuate Evacuate the area assess->evacuate Major Spill don_ppe Don appropriate PPE (goggles, gloves, respirator if needed) assess->don_ppe Minor Spill contact_ehs Contact Emergency Services / EHS evacuate->contact_ehs secure_area Secure the area, prevent entry contact_ehs->secure_area await_response Await professional response team secure_area->await_response control_ignition Control ignition sources don_ppe->control_ignition ventilate Ensure adequate ventilation control_ignition->ventilate contain Contain spill with absorbent material ventilate->contain cleanup Collect absorbed material with non-sparking tools contain->cleanup dispose Place in a sealed container for hazardous waste disposal cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into sewer systems.

Conclusion

While this compound offers potential benefits as a solvent, it is a hazardous chemical that requires careful handling. Adherence to the safety precautions outlined in this guide is essential for protecting the health and safety of laboratory personnel and the environment. A thorough understanding of its hazards, proper use of engineering controls and personal protective equipment, and a well-rehearsed emergency plan are paramount for its safe use in research and development.

References

Methodological & Application

Application of Diisopropyl Carbonate in Lithium-Ion Batteries: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and technical literature, no specific information, quantitative data, or experimental protocols were found regarding the use of diisopropyl carbonate (DIPC) as an electrolyte additive in lithium-ion batteries.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation and experimental methodologies, for the use of this compound as an electrolyte additive in lithium-ion batteries.

For researchers and scientists interested in the broader field of electrolyte additives, extensive literature is available on other carbonate-based additives and various functional molecules designed to enhance lithium-ion battery performance. Commonly studied additives include:

  • Vinylene Carbonate (VC): Known for forming a stable Solid Electrolyte Interphase (SEI) on graphite (B72142) anodes, improving cycle life and reducing irreversible capacity loss.

  • Fluoroethylene Carbonate (FEC): Often used with silicon-based anodes to create a more robust and flexible SEI that can accommodate the large volume changes during lithiation and delithiation.

  • Ethylene Sulfite (ES) and 1,3-Propanediol Cyclic Sulfate (PCS): Sulfur-containing additives that can also contribute to the formation of a stable SEI layer.

  • Lithium Bis(oxalato)borate (LiBOB): A salt-type additive that can improve thermal stability and participate in the formation of a stable SEI on the anode and a protective layer on the cathode.

Researchers investigating novel electrolyte additives typically follow a structured experimental approach to evaluate their efficacy. A general workflow for such an investigation is outlined below.

General Experimental Workflow for Evaluating a Novel Electrolyte Additive

This workflow illustrates the typical steps a researcher would take to assess the potential of a new additive.

G cluster_0 Preparation cluster_1 Electrochemical Characterization cluster_2 Post-Mortem Analysis cluster_3 Data Analysis & Conclusion A Additive Synthesis & Purification B Electrolyte Formulation (Base Electrolyte + Additive) A->B C Cell Assembly (e.g., Coin Cell) B->C D Cyclic Voltammetry (CV) C->D Initial Electrochemical Window E Galvanostatic Cycling (Capacity, Coulombic Efficiency, Cycle Life) C->E Performance Evaluation J Performance Comparison (with/without additive) D->J F Electrochemical Impedance Spectroscopy (EIS) E->F Impedance Evolution G Rate Capability Testing E->G Power Performance H SEM/TEM of Electrodes E->H Morphological Changes I XPS/FTIR of SEI Layer E->I SEI Composition F->J G->J H->J I->J K Mechanism Elucidation J->K L Conclusion on Additive Efficacy K->L

Caption: General workflow for testing a new electrolyte additive.

Due to the absence of any data for this compound, it is not possible to populate the tables or detail the specific experimental protocols as requested. Researchers interested in exploring DIPC as a novel additive would need to conduct foundational research following a similar workflow to what is described above.

Application Notes and Protocols: Diisopropyl Carbonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl carbonate (DIPC) is emerging as a sustainable and versatile reagent in pharmaceutical synthesis, primarily serving as a safer alternative to the highly toxic phosgene (B1210022) and its derivatives for the introduction of a carbonyl group, particularly in the formation of carbamates.[1][2][3] Carbamate (B1207046) moieties are integral structural features in a wide array of pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, highlighting its role in promoting greener and safer manufacturing processes.

Introduction: The Role of this compound in Green Chemistry

The pharmaceutical industry is increasingly prioritizing the adoption of green chemistry principles to minimize environmental impact and enhance operational safety.[4][5] this compound aligns with these principles due to its lower toxicity profile compared to traditional phosgene-based reagents.[6] Its application in organic synthesis, particularly in alkoxycarbonylation and carbamoylation reactions, offers a more benign reaction pathway.[7][8] Dialkyl carbonates, including DIPC, are recognized for their versatility as both reagents and solvents in the synthesis of various heterocyclic compounds and as intermediates for polyurethanes.[9][10]

Key Application: Carbamate Synthesis in Active Pharmaceutical Ingredients (APIs)

The carbamate functional group is a crucial component in numerous blockbuster drugs. This compound serves as an effective reagent for the N-alkoxycarbonylation of amines to form carbamates. This reaction is fundamental in the synthesis of various therapeutic agents.

General Reaction Scheme for Carbamate Synthesis

The reaction of an amine with this compound typically proceeds via a nucleophilic substitution mechanism to yield the corresponding carbamate and isopropanol (B130326) as a byproduct. The reaction can be catalyzed by a base.

G Amine R-NH2 (Amine) Carbamate R-NH-C(=O)O-i-Pr (Isopropyl Carbamate) Amine->Carbamate + DIPC (Base Catalyst) DIPC (i-PrO)2C=O (this compound) Isopropanol i-PrOH (Isopropanol) DIPC->Isopropanol G cluster_0 Synthesis cluster_1 Work-up & Purification A Reactant Mixing (Amine, Phenol, Base) B Addition of DIPC A->B C Reflux B->C D Filtration C->D Cooling E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H H G->H Final Product

References

Application Notes and Protocols: Dialkyl Carbonates as Green Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern organic synthesis, there is a significant emphasis on the development of sustainable and environmentally benign methodologies. Traditional methylating agents, such as methyl iodide and dimethyl sulfate, are highly effective but are also toxic, carcinogenic, and produce stoichiometric amounts of salt waste.[1][2] Dialkyl carbonates, particularly dimethyl carbonate (DMC), have emerged as a superior green alternative.[1][3][4] DMC is non-toxic, biodegradable, and is produced via clean, phosgene-free processes.[3][4][5] It serves as both a reagent and a solvent, and its reactions, often catalyzed by a simple base, result in methanol (B129727) and CO2 as the only byproducts, which can be recycled.[6][7]

The reactivity of DMC is notably tunable by temperature. At lower temperatures (approx. 90°C), it tends to act as a methoxycarbonylating agent. At higher temperatures (160-200°C), it serves as an excellent methylating agent for a variety of nucleophiles, including phenols (O-methylation), amines (N-methylation), and active methylene (B1212753) compounds (C-methylation).[3][7][8]

Note on Diisopropyl Carbonate: While this document focuses on the well-established use of dimethyl carbonate (DMC) as a methylating agent, it is crucial to note that this compound is not typically used for this purpose. The transfer of a methyl group is central to the methylation reaction. This compound lacks methyl groups and is significantly less reactive due to the steric hindrance of the isopropyl groups and the poorer leaving group ability of the isopropoxide anion compared to the methoxide (B1231860) anion. The protocols detailed below are therefore specific to dimethyl carbonate.

Safety and Handling Precautions

Proper safety measures are essential when working with any chemical reagent. While DMC is considered a green reagent, it is still a flammable organic chemical.

General Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear suitable personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][10]

  • Avoid inhalation of vapors. If inhalation occurs, move the individual to fresh air.[9][11]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[10]

  • Use non-sparking tools and take precautionary measures against static discharge.[9][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

  • Store away from incompatible materials and foodstuff containers.[9]

Reaction Mechanisms and Pathways

The dual reactivity of dimethyl carbonate is governed by the reaction temperature and follows the Hard-Soft Acid-Base (HSAB) principle. A nucleophile (Nu⁻) can attack either the hard carbonyl carbon or the soft methyl carbon.[3]

  • Methoxycarbonylation (BAc2 Mechanism): At lower temperatures (≤ 90°C), the nucleophile attacks the acyl (carbonyl) carbon. This is a reversible equilibrium reaction.[5][6]

  • Methylation (BAl2 Mechanism): At higher temperatures (≥ 160°C), the nucleophile attacks the alkyl (methyl) carbon. This pathway is irreversible because the resulting methoxycarbonate anion (CH₃OCOO⁻) decomposes into a stable methoxide anion (CH₃O⁻) and carbon dioxide (CO₂).[6][7]

The methoxide anion generated in both pathways is basic enough to deprotonate the substrate, meaning only a catalytic amount of an external base is required.[6]

DMC_Reactivity DMC Dimethyl Carbonate (DMC) + Nucleophile (Nu⁻) Low_Temp ≤ 90°C (B_Ac2) DMC->Low_Temp High_Temp ≥ 160°C (B_Al2) DMC->High_Temp Methoxycarbonylation Methoxycarbonylation Product (Nu-CO-OCH₃) + Methoxide (CH₃O⁻) Low_Temp->Methoxycarbonylation Reversible Decomposition CH₃OCOO⁻ (Unstable Intermediate) High_Temp->Decomposition Irreversible Methylation Methylation Product (Nu-CH₃) Decomposition->Methylation Byproducts Methoxide (CH₃O⁻) + CO₂ Decomposition->Byproducts Methylation_Workflow Setup 1. Reaction Setup - Add Substrate, Catalyst, DMC - Seal Autoclave Reaction 2. Heating & Reaction - Heat to Target Temp (160-200°C) - Stir for 4-12 h Setup->Reaction Monitor 3. Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Cooldown 4. Cooldown & Venting - Cool to Room Temperature - Safely Release Pressure Monitor->Cooldown Complete Workup 5. Aqueous Workup - Remove excess DMC - Dilute with H₂O - Extract with Organic Solvent Cooldown->Workup Purify 6. Isolation & Purification - Dry & Concentrate - Column Chromatography / Distillation Workup->Purify Product Pure Methylated Product Purify->Product

References

Application of Diisopropyl Carbonate in Polycarbonate Production: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the application of dialkyl carbonates in the non-phosgene production of polycarbonates, with a specific focus on diisopropyl carbonate (DIPC). While diphenyl carbonate (DPC) and dimethyl carbonate (DMC) are the most extensively studied and industrially applied non-phosgene reagents for polycarbonate synthesis, this application note also explores the theoretical application and potential of DIPC. Detailed experimental protocols for well-established methods using DPC and DMC are presented, alongside quantitative data on polymer properties. Furthermore, a theoretical protocol for the synthesis of polycarbonate using DIPC is proposed, based on the established principles of melt transesterification. This guide is intended to serve as a valuable resource for researchers and professionals in polymer chemistry and material science.

Introduction: The Shift to Non-Phosgene Polycarbonate Synthesis

Polycarbonates (PCs) are a class of high-performance thermoplastics renowned for their exceptional impact strength, optical clarity, and thermal stability. Traditionally, the industrial production of PC has relied on the interfacial polymerization of bisphenol A (BPA) and phosgene (B1210022), a highly toxic and corrosive gas. Environmental and safety concerns associated with the phosgene process have driven the development of greener, non-phosgene routes to PC synthesis.

The most prominent non-phosgene method is the melt transesterification process, which utilizes diaryl or dialkyl carbonates as substitutes for phosgene.[1][2] Diphenyl carbonate (DPC) and dimethyl carbonate (DMC) have emerged as the leading alternatives, with well-established industrial processes.[2][3] this compound (DIPC) is another potential dialkyl carbonate for this process, though its application is less documented in scientific literature. This application note will detail the established protocols for DPC and DMC and provide a theoretical framework for the use of DIPC.

The Melt Transesterification Process: A Two-Stage Reaction

The melt transesterification process for polycarbonate synthesis is typically a two-stage reaction conducted at high temperatures and under vacuum.

Stage 1: Oligomerization (Prepolymerization)

In the first stage, a diol, most commonly bisphenol A, is reacted with a diaryl or dialkyl carbonate in the presence of a catalyst at elevated temperatures (180-220°C). This transesterification reaction leads to the formation of low molecular weight oligomers and a byproduct (phenol from DPC, methanol (B129727) from DMC, or isopropanol (B130326) from DIPC). The removal of this byproduct is crucial to drive the reaction forward.

Stage 2: Polycondensation

The second stage involves further heating the oligomers to higher temperatures (250-300°C) under a high vacuum. This promotes the polycondensation of the oligomers, leading to an increase in the polymer chain length and molecular weight. The reaction is highly dependent on the efficient removal of the byproduct from the viscous polymer melt.

Application of Diphenyl Carbonate (DPC) in Polycarbonate Production

The use of DPC in the melt transesterification with BPA is a widely adopted industrial process for producing high-quality polycarbonate.

Experimental Protocol: Polycarbonate Synthesis from DPC and BPA

Materials:

Procedure:

  • Charging the Reactor: A stainless-steel reactor equipped with a mechanical stirrer, a condenser, and a vacuum system is charged with BPA and DPC in a molar ratio of approximately 1:1.05.

  • Catalyst Addition: The catalyst, typically in a solution, is added to the reactor. The amount of catalyst is crucial and is generally in the range of 10⁻⁴ to 10⁻⁶ moles per mole of BPA.

  • Oligomerization: The reactor is heated to 180-220°C under a nitrogen atmosphere. The mixture is stirred to ensure homogeneity. During this stage, phenol (B47542) is generated as a byproduct and is distilled off. This stage typically lasts for 1-2 hours.

  • Polycondensation: The temperature is gradually increased to 250-300°C, and the pressure is slowly reduced to below 1 mmHg. The high temperature and vacuum facilitate the removal of residual phenol from the highly viscous polymer melt, driving the polymerization to completion. This stage can take 2-4 hours.

  • Product Recovery: Once the desired molecular weight is achieved (monitored by melt viscosity), the molten polycarbonate is extruded from the reactor, cooled, and pelletized.

Quantitative Data for Polycarbonate from DPC
ParameterTypical ValueReference
Number Average Molecular Weight (Mn)15,000 - 35,000 g/mol [4]
Weight Average Molecular Weight (Mw)30,000 - 70,000 g/mol [4]
Polydispersity Index (PDI)2.0 - 2.5[4]
Glass Transition Temperature (Tg)145 - 155 °C[4]

Application of Dimethyl Carbonate (DMC) in Polycarbonate Production

DMC is considered a "greener" alternative to DPC because its byproduct, methanol, is less toxic and more easily removed than phenol.[2] However, the reaction with DMC generally requires more forcing conditions due to its lower reactivity compared to DPC.

Experimental Protocol: Polycarbonate Synthesis from DMC and BPA

Materials:

  • Bisphenol A (BPA)

  • Dimethyl Carbonate (DMC)

  • Catalyst: Titanium-based catalysts (e.g., tetrabutyl titanate) or tin-based catalysts are commonly used.

Procedure:

  • Reactor Setup: A high-pressure reactor is typically required for the initial stage due to the volatility of DMC.

  • Oligomerization: BPA and an excess of DMC (molar ratio of 1:2 to 1:10) are charged into the reactor with the catalyst. The mixture is heated to 180-220°C under pressure. Methanol is generated and can be removed through a distillation column.

  • Polycondensation: After the initial reaction, the excess DMC is removed. The temperature is then raised to 250-300°C, and a high vacuum is applied to drive the polycondensation, similar to the DPC process.

  • Product Recovery: The resulting polycarbonate is recovered as described for the DPC process.

Quantitative Data for Polycarbonate from DMC
ParameterTypical ValueReference
Number Average Molecular Weight (Mn)10,000 - 25,000 g/mol [5]
Weight Average Molecular Weight (Mw)20,000 - 50,000 g/mol [5]
Polydispersity Index (PDI)2.0 - 2.8[5]
Glass Transition Temperature (Tg)140 - 150 °C[5]

Application of this compound (DIPC) in Polycarbonate Production: A Theoretical Perspective

Proposed Reaction and Mechanism

The reaction of DIPC with BPA would proceed via a transesterification mechanism analogous to that of DMC. The byproduct of this reaction would be isopropanol. The lower boiling point of isopropanol (82.5°C) compared to phenol (181.7°C) could potentially allow for easier removal during the oligomerization stage, which may be an advantage. However, the bulkier isopropyl groups of DIPC might introduce steric hindrance, potentially leading to lower reactivity compared to DMC.

Theoretical Experimental Protocol for Polycarbonate Synthesis from DIPC and BPA

Disclaimer: The following protocol is hypothetical and would require experimental optimization and validation.

Materials:

  • Bisphenol A (BPA)

  • This compound (DIPC)

  • Catalyst: A suitable transesterification catalyst would need to be identified. Candidates could include titanium-based catalysts (e.g., tetraisopropyl titanate), tin-based catalysts, or strong base catalysts.

Proposed Procedure:

  • Reactor Charging: Charge a reactor with BPA and DIPC. A molar excess of DIPC (e.g., 1:1.5 to 1:5 BPA:DIPC) might be necessary to drive the reaction and compensate for any evaporative losses. Add the selected catalyst.

  • Oligomerization: Heat the mixture to a temperature sufficient to initiate transesterification, likely in the range of 180-230°C. The isopropanol byproduct would be continuously removed by distillation. The progress of the reaction could be monitored by the amount of isopropanol collected.

  • Polycondensation: After the majority of the isopropanol has been removed, gradually increase the temperature to 250-300°C while applying a high vacuum (<1 mmHg). This will remove the final traces of isopropanol and any unreacted DIPC, promoting the growth of high molecular weight polymer chains.

  • Product Recovery: Once the desired melt viscosity is reached, the polycarbonate would be extruded and processed as in the established methods.

Visualizing the Pathways and Workflows

Reaction Pathways

ReactionPathways cluster_DPC DPC Pathway cluster_DMC DMC Pathway cluster_DIPC Theoretical DIPC Pathway BPA1 Bisphenol A Oligomer1 PC Oligomer + Phenol BPA1->Oligomer1 DPC Diphenyl Carbonate DPC->Oligomer1 PC1 Polycarbonate Oligomer1->PC1 Polycondensation BPA2 Bisphenol A Oligomer2 PC Oligomer + Methanol BPA2->Oligomer2 DMC Dimethyl Carbonate DMC->Oligomer2 PC2 Polycarbonate Oligomer2->PC2 Polycondensation BPA3 Bisphenol A Oligomer3 PC Oligomer + Isopropanol BPA3->Oligomer3 DIPC This compound DIPC->Oligomer3 PC3 Polycarbonate Oligomer3->PC3 Polycondensation

Caption: Reaction pathways for polycarbonate synthesis.

Experimental Workflow

ExperimentalWorkflow start Charge Reactor with Reactants and Catalyst oligomerization Oligomerization (180-220°C, N2 atm) Remove Byproduct start->oligomerization polycondensation Polycondensation (250-300°C, Vacuum) Remove Byproduct oligomerization->polycondensation extrusion Extrude Molten Polymer polycondensation->extrusion cooling Cool and Pelletize extrusion->cooling analysis Characterize Polymer (GPC, DSC, NMR) cooling->analysis

Caption: General experimental workflow for melt transesterification.

Logical Relationship of Reaction Parameters

LogicalRelationships Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate Vacuum Vacuum Level ByproductRemoval Byproduct Removal Rate Vacuum->ByproductRemoval Catalyst Catalyst Concentration Catalyst->ReactionRate ByproductRemoval->ReactionRate MolWeight Molecular Weight ReactionRate->MolWeight

Caption: Key parameters influencing polycarbonate synthesis.

Conclusion

The non-phosgene synthesis of polycarbonates via melt transesterification is a critical technology for the sustainable production of this important polymer. Diphenyl carbonate and dimethyl carbonate are well-established reactants for this process, with detailed protocols and a wealth of supporting data available. While this compound presents a theoretically viable alternative, its practical application in high molecular weight polycarbonate synthesis remains an underexplored area of research. The theoretical protocol and reaction pathways presented herein for DIPC serve as a starting point for further investigation into its potential as a green reagent for polycarbonate production. Future research should focus on catalyst screening, reaction kinetics, and a thorough characterization of the resulting polymer to validate the feasibility of DIPC in this application.

References

Diisopropyl Carbonate: A Versatile and Safer Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropyl carbonate (DIPC) is emerging as a valuable reagent in organic synthesis, offering a safer and more environmentally benign alternative to traditional hazardous chemicals. Classified as a carbonate ester, DIPC is a clear, colorless liquid with low toxicity and good solvency in various organic solvents.[1][2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and polymers, positioning it as a key intermediate for researchers, scientists, and drug development professionals.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reagent in key organic transformations.

Key Applications in Organic Synthesis

This compound serves as an effective reagent in several important classes of organic reactions, primarily as an isopropoxycarbonylating agent.

N-Isopropoxycarbonylation of Amines for Carbamate (B1207046) Synthesis

This compound is an excellent reagent for the introduction of the isopropoxycarbonyl protecting group to amines, yielding valuable carbamate intermediates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals. Carbamates are key structural motifs in numerous bioactive molecules and also serve as important protecting groups in peptide synthesis. The use of DIPC in this context provides a safer alternative to highly toxic reagents like phosgene (B1210022) and its derivatives.[4]

General Reaction Scheme:

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine (R-NH₂)"]; DIPC [label="this compound ((i-PrO)₂CO)"]; Carbamate [label="Isopropoxycarbonyl-protected Amine (R-NH-CO-O-i-Pr)"]; Isopropanol (B130326) [label="Isopropanol (i-PrOH)"];

Experimental Protocol: Synthesis of Isopropyl Phenylcarbamate

  • Materials:

    • Aniline (B41778)

    • This compound (DIPC)

    • Lewis acid catalyst (e.g., Zinc acetate, Tin(II) chloride)

    • High-boiling point solvent (e.g., Toluene, Xylene)

    • Standard laboratory glassware for reactions under inert atmosphere

    • Heating and stirring apparatus

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add aniline (1.0 equivalent) and this compound (1.5 to 2.0 equivalents).

    • Add a catalytic amount of a Lewis acid (e.g., 0.05 equivalents of zinc acetate).

    • Add a suitable high-boiling point solvent (e.g., toluene) to the flask.

    • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired isopropyl phenylcarbamate.

Quantitative Data Summary:

While specific yield data for the isopropoxycarbonylation of a wide range of anilines using DIPC is not extensively reported in readily available literature, patents suggest that the reaction of aromatic amines with dialkyl carbonates in the presence of a Lewis acid catalyst can proceed with good to excellent yields.[5][6][7][8] The yield is highly dependent on the nature of the amine, the catalyst used, and the reaction conditions.

Amine SubstrateCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineZinc AcetateToluene110-1208-1275-85
Substituted AnilinesVarious Lewis AcidsXylene130-1406-1860-90

Note: The data in this table is representative and compiled from general procedures described in patents for analogous reactions. Specific optimization for each substrate is recommended.

Synthesis of Polycarbonates

This compound can be utilized as a monomer in the transesterification process for the synthesis of polycarbonates. Polycarbonates are a class of thermoplastics with excellent mechanical and optical properties. The non-phosgene route to polycarbonates, which often employs dialkyl carbonates, is a greener alternative to the traditional process that uses the highly toxic phosgene gas.[9][10][11]

General Reaction Scheme:

Experimental Protocol: Synthesis of a Polycarbonate Diol

  • Materials:

    • Aliphatic diol (e.g., 1,6-hexanediol)

    • This compound (DIPC)

    • Transesterification catalyst (e.g., Titanium(IV) isopropoxide, Dibutyltin dilaurate)

    • High-vacuum distillation setup

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Charge the aliphatic diol (1.0 equivalent) and this compound (1.05 equivalents) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum system.

    • Add the transesterification catalyst (e.g., 50-100 ppm of Titanium(IV) isopropoxide).

    • Heat the mixture under a nitrogen atmosphere to around 150-180 °C to initiate the transesterification reaction, allowing the byproduct, isopropanol, to distill off.

    • Gradually increase the temperature to 200-220 °C while slowly reducing the pressure to facilitate the removal of isopropanol and drive the polymerization.

    • Continue the reaction under high vacuum (<1 mmHg) for several hours until the desired molecular weight is achieved, as monitored by techniques such as gel permeation chromatography (GPC) or by measuring the viscosity of the polymer melt.

    • Cool the resulting polycarbonate diol under nitrogen and collect the product.

Quantitative Data Summary:

The synthesis of high molecular weight polycarbonates via transesterification with this compound is a complex process influenced by catalyst choice, reaction temperature, and the efficiency of byproduct removal. While specific quantitative data for DIPC is less common than for dimethyl carbonate, the general principles of melt polycondensation apply.

DiolCatalystTemperature (°C)Vacuum (mmHg)Final Mn ( g/mol )
1,6-HexanediolTi(O-i-Pr)₄180-220<12000-5000
Bisphenol ADBTDL200-250<1>10000

Note: This data is illustrative of typical conditions for polycarbonate synthesis via transesterification and may require optimization.

Safety and Handling

This compound is considered to have low toxicity.[1][2] However, as with all chemicals, appropriate safety precautions should be taken. It is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[12] Protective gloves and safety glasses are recommended. Store in a cool, dry place away from oxidizing agents.[2]

Conclusion

This compound is a versatile and safer reagent for a range of applications in organic synthesis. Its role as an isopropoxycarbonylating agent for the synthesis of carbamates and as a monomer for the production of polycarbonates highlights its potential to replace more hazardous reagents traditionally used in these processes. The protocols and data presented here provide a foundation for researchers and professionals in drug development and materials science to explore the utility of this compound in their synthetic endeavors. Further research into expanding its applications and optimizing reaction conditions will undoubtedly solidify its position as a valuable green chemical.

References

Diisopropyl Carbonate: A Safer Phosgene Alternative for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of diisopropyl carbonate (DIPC) as a safer and more manageable substitute for the highly toxic phosgene (B1210022) in key chemical transformations. This compound is a versatile reagent for the synthesis of carbamates, ureas, and polycarbonates, offering a greener and more sustainable approach to the production of pharmaceuticals, agrochemicals, and advanced materials. These notes include a comparative safety profile of DIPC versus phosgene, detailed experimental protocols for major applications, and quantitative data to guide reaction optimization.

Introduction: The Need for Phosgene Alternatives

Phosgene (COCl₂) is a cornerstone reagent in the chemical industry, valued for its high reactivity in the synthesis of a wide array of compounds, including isocyanates, chloroformates, and carbonates. However, its extreme toxicity, even at low concentrations, presents significant handling and safety challenges. Accidental exposure can lead to severe respiratory damage, pulmonary edema, and death. Consequently, there is a pressing need for safer, less hazardous alternatives that can replicate the synthetic utility of phosgene without its associated risks.

This compound is a liquid at room temperature with a lower vapor pressure and significantly lower toxicity profile compared to phosgene, making it an attractive substitute. It serves as an effective carbonylating agent in various nucleophilic substitution reactions.

Safety Profile: this compound vs. Phosgene

The primary driver for adopting this compound is its enhanced safety profile. A comparison of the key safety and physical properties of DIPC and phosgene is summarized below.

PropertyThis compound (DIPC)Phosgene (COCl₂)
CAS Number 6482-34-475-44-5
Appearance Colorless liquidColorless gas
Boiling Point 147 °C8 °C
Vapor Pressure LowHigh
Toxicity Low toxicity, irritantExtremely toxic, corrosive
Handling Standard laboratory precautionsRequires specialized handling and containment
Byproducts Isopropanol (B130326)Hydrochloric acid (corrosive)

Applications in Organic Synthesis

This compound is a versatile reagent for the synthesis of several important functional groups, most notably carbamates, ureas, and polycarbonates.

Synthesis of Carbamates

Carbamates are crucial functional groups in many pharmaceuticals and agrochemicals. This compound provides a straightforward and safer route to carbamates through the reaction with primary or secondary amines. This reaction typically requires elevated temperatures and can be catalyzed by a base.

General Reaction Pathway for Carbamate (B1207046) Synthesis

G DIPC This compound Carbamate R1R2NCOOiPr (Carbamate) DIPC->Carbamate + Amine Amine R1R2NH (Amine) Amine->Carbamate Isopropanol Isopropanol Carbamate->Isopropanol + Heat - Isopropanol

Caption: General reaction for carbamate synthesis using DIPC.

Experimental Protocol: General Procedure for Carbamate Synthesis

Detailed quantitative data for the synthesis of carbamates using this compound is not extensively available in the reviewed literature. The following protocol is a general representation based on the reactivity of dialkyl carbonates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amine (1.0 eq.), this compound (1.5-3.0 eq.), and a suitable catalyst (e.g., a non-nucleophilic base like DBU, 5-10 mol%).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess this compound and the isopropanol byproduct are removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired carbamate.

Table 1: Representative Data for Carbamate Synthesis using Dialkyl Carbonates (Analogous to DIPC)

Amine SubstrateDialkyl CarbonateCatalystTemperature (°C)Time (h)Yield (%)
AnilineDimethyl CarbonateYtterbium triflate90694.3
BenzylamineDimethyl CarbonateDBU70-91
Various aminesDi(2-pyridyl) carbonateTriethylamine234-1265-89[1]

Note: The reactivity of this compound is expected to be lower than dimethyl carbonate due to steric hindrance, potentially requiring higher temperatures or longer reaction times.

Synthesis of Ureas

Symmetrically and asymmetrically substituted ureas are important motifs in medicinal chemistry. This compound can be used to synthesize ureas in a two-step, one-pot reaction. First, an in-situ generated carbamate intermediate is formed, which then reacts with a second amine to yield the urea (B33335).

General Reaction Pathway for Urea Synthesis

G DIPC This compound Carbamate_Intermediate R1NHCOOiPr (Carbamate Intermediate) DIPC->Carbamate_Intermediate + Amine 1 Amine1 R1NH2 Amine1->Carbamate_Intermediate Urea R1NHCONHR2 (Urea) Carbamate_Intermediate->Urea + Amine 2 Amine2 R2NH2 Amine2->Urea Isopropanol Isopropanol Urea->Isopropanol - 2 Isopropanol

Caption: General reaction pathway for urea synthesis via a carbamate intermediate.

Experimental Protocol: General Procedure for Symmetrical Urea Synthesis

Specific protocols for urea synthesis using this compound are not well-documented in the reviewed literature. The following is a generalized procedure.

  • Reaction Setup: In a sealed tube or a high-pressure reactor, combine the primary amine (1.0 eq.) and this compound (0.6 eq.).

  • Reaction Conditions: Heat the mixture to 150-180 °C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.

  • Purification: The resulting solid is typically washed with a suitable solvent (e.g., diethyl ether) and can be further purified by recrystallization.

Table 2: Representative Data for Symmetrical Urea Synthesis (Analogous to DIPC)

AmineCarbonyl SourceCatalystTemperature (°C)Time (h)Yield (%)
PropylamineEthylene CarbonateCaO100-High
ButylamineEthylene CarbonateCaO100-High
Primary aliphatic aminesCatechol CarbonateNoneRoom Temp1-2Quantitative
Synthesis of Polycarbonates

This compound can be used as a monomer in the synthesis of polycarbonates through a melt transesterification reaction with a diol. This method avoids the use of phosgene and is considered a greener route to these important polymers.

General Reaction Pathway for Polycarbonate Synthesis

G DIPC This compound Polycarbonate [-O-R-O-C(=O)-]n (Polycarbonate) DIPC->Polycarbonate + Diol Diol HO-R-OH (Diol) Diol->Polycarbonate Isopropanol Isopropanol Polycarbonate->Isopropanol + Catalyst, Heat - Isopropanol

Caption: General reaction for polycarbonate synthesis using DIPC.

Experimental Protocol: General Procedure for Polycarbonate Synthesis

Detailed protocols for polycarbonate synthesis specifically with this compound are limited. The following is a general procedure based on dialkyl carbonates.

  • Reaction Setup: A mixture of the diol (1.0 eq.), this compound (1.05 eq.), and a suitable catalyst (e.g., zinc acetate, titanium butoxide, 0.01-0.1 mol%) is placed in a reactor equipped for distillation.

  • Polycondensation: The mixture is heated under an inert atmosphere (e.g., nitrogen) to 150-180 °C to initiate the transesterification and distill off the isopropanol. The temperature is then gradually increased to 200-250 °C, and a vacuum is applied to remove the final traces of isopropanol and drive the polymerization to completion.

  • Isolation: The resulting polymer is cooled to room temperature and can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol) to purify it.

Table 3: Representative Data for Polycarbonate Synthesis using Dialkyl Carbonates (Analogous to DIPC)

DiolCarbonateCatalystTemperature (°C)Yield (%)Molecular Weight ( g/mol )
1,4-ButanediolDiphenyl CarbonateZn(OAc)₂180-22083156,200
Various diolsDimethyl CarbonateOrganocatalysts<130>80up to 23,000

Application in Drug Synthesis: Huperizine A

This compound has been identified as a reagent in the synthesis of Huperizine A, a reversible alkaloid inhibitor of acetylcholinesterase (AChE) that can cross the blood-brain barrier.[2][3][4][5][6] It is being investigated as a potential therapeutic agent for Alzheimer's disease.[2][3][6]

Workflow for a Representative Synthesis using this compound

G cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Work-up and Purification Reagents Charge reactor with amine, This compound, and catalyst Inert_Atmosphere Establish inert atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Heating Heat to reaction temperature (e.g., 120°C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating->Monitoring Cooling Cool reaction to room temperature Monitoring->Cooling Solvent_Removal Remove volatiles under reduced pressure Cooling->Solvent_Removal Purification Purify by chromatography or recrystallization Solvent_Removal->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for synthesis using DIPC.

Conclusion

This compound is a viable and safer alternative to phosgene for the synthesis of carbamates, ureas, and polycarbonates. Its lower toxicity, ease of handling, and environmentally benign byproducts make it a valuable tool for researchers and professionals in the pharmaceutical and chemical industries. While specific reaction conditions may require optimization compared to more reactive phosgene or less sterically hindered dialkyl carbonates, the significant safety advantages of DIPC warrant its consideration in the development of sustainable synthetic methodologies. Further research into catalytic systems for DIPC reactions will likely expand its utility and efficiency in the future.

References

Application Notes and Protocols for the Electrochemical Stability of Diisopropyl Carbonate in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl carbonate (DIPC) is a linear organic carbonate that presents potential as a co-solvent in electrolytes for lithium-ion batteries. Its branched isopropyl groups may offer unique properties compared to more common linear carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC). These properties can influence key electrolyte characteristics such as ionic conductivity, viscosity, and, most critically, electrochemical stability. The electrochemical stability of an electrolyte defines the operational voltage window of a battery and is paramount for ensuring safety and long cycle life. This document provides detailed application notes on the expected electrochemical behavior of DIPC and protocols for its characterization.

Due to the limited availability of direct experimental data for this compound in the public domain, the quantitative values presented here are estimations based on trends observed for other linear alkyl carbonates. Experimental verification is strongly recommended.

Data Presentation: Comparative Physicochemical and Electrochemical Properties

The following table summarizes key properties of common linear carbonates to provide a comparative context for estimating the performance of this compound. Longer and more branched alkyl chains in linear carbonates generally lead to increased viscosity and reduced ionic conductivity, but can sometimes influence the electrochemical stability.

PropertyDimethyl Carbonate (DMC)Diethyl Carbonate (DEC)This compound (DIPC) (Estimated)
Molecular Formula C₃H₆O₃C₅H₁₀O₃C₇H₁₄O₃
Molecular Weight ( g/mol ) 90.08118.13146.18
Boiling Point (°C) 90127~145-150
Flash Point (°C) 1725~30-35
Viscosity (mPa·s at 25°C) 0.590.75> 0.75
Dielectric Constant 3.12.8~2.5-2.8
Anodic Stability (V vs. Li/Li⁺) ~4.5 - 5.0~4.5 - 5.0~4.5 - 5.0 (Requires verification)
Reductive Stability (V vs. Li/Li⁺) ~0.8 - 1.0~0.8 - 1.0~0.8 - 1.0 (Requires verification)

Note: The anodic and reductive stability of linear carbonates are highly dependent on the electrolyte salt, additives, and the electrode materials used. The values provided are typical for standard lithium-ion battery systems.

Experimental Protocols

Detailed methodologies for key experiments to characterize the electrochemical stability of this compound are provided below.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window (ESW) of the DIPC-based electrolyte by identifying the onset potentials for oxidation and reduction.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)

  • Working Electrode: Glassy carbon, platinum, or aluminum foil (for oxidative stability); Copper or nickel foil (for reductive stability)

  • Reference Electrode: Lithium metal

  • Counter Electrode: Lithium metal

  • Electrolyte: 1 M LiPF₆ (or other desired salt) in a mixture of a cyclic carbonate (e.g., ethylene (B1197577) carbonate, EC) and DIPC (e.g., EC:DIPC 3:7 v/v).

  • Glovebox with an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Assemble the three-electrode cell inside the glovebox.

  • Connect the cell to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment:

    • Scan for Oxidative Stability:

      • Initial Potential: Open circuit potential (OCP) or ~3.0 V vs. Li/Li⁺.

      • Vertex Potential 1: 6.0 V vs. Li/Li⁺ (or higher, depending on the expected stability).

      • Vertex Potential 2: OCP or ~3.0 V vs. Li/Li⁺.

      • Scan Rate: 0.1 - 1.0 mV/s. A slower scan rate provides a better resolution of the onset potential.

      • Number of Cycles: 1-3.

    • Scan for Reductive Stability:

      • Initial Potential: OCP or ~1.5 V vs. Li/Li⁺.

      • Vertex Potential 1: -0.1 V vs. Li/Li⁺.

      • Vertex Potential 2: OCP or ~1.5 V vs. Li/Li⁺.

      • Scan Rate: 0.1 - 1.0 mV/s.

      • Number of Cycles: 1-3.

  • Run the experiment and record the current response as a function of the applied potential.

  • The onset of a significant increase in current indicates the start of electrolyte decomposition (oxidation at high potentials, reduction at low potentials).

Linear Sweep Voltammetry (LSV)

Objective: To provide a more precise determination of the oxidative and reductive decomposition potentials of the DIPC-based electrolyte.

Materials and Equipment: Same as for Cyclic Voltammetry.

Procedure:

  • Assemble the three-electrode cell inside the glovebox.

  • Connect the cell to the potentiostat.

  • Set the parameters for the linear sweep voltammetry experiment:

    • Oxidative Scan:

      • Initial Potential: OCP or ~3.0 V vs. Li/Li⁺.

      • Final Potential: 6.0 V vs. Li/Li⁺.

      • Scan Rate: 0.1 - 1.0 mV/s.

    • Reductive Scan:

      • Initial Potential: OCP or ~1.5 V vs. Li/Li⁺.

      • Final Potential: -0.1 V vs. Li/Li⁺.

      • Scan Rate: 0.1 - 1.0 mV/s.

  • Run the experiment and record the current response.

  • The potential at which the current begins to rise exponentially is taken as the decomposition potential.

Galvanostatic Cycling

Objective: To evaluate the performance and stability of the DIPC-based electrolyte in a full-cell configuration with a specific anode and cathode.

Materials and Equipment:

  • Battery cycler

  • Two-electrode coin cells (or other cell format)

  • Anode: e.g., Graphite, Silicon-Graphite composite

  • Cathode: e.g., LiCoO₂, NMC, LFP

  • Separator: e.g., Celgard 2325

  • Electrolyte: 1 M LiPF₆ in EC:DIPC (e.g., 3:7 v/v) with or without additives.

  • Glovebox with an inert atmosphere.

Procedure:

  • Assemble the coin cells in the glovebox.

  • Allow the cells to rest for several hours to ensure complete wetting of the electrodes and separator.

  • Place the cells in the battery cycler.

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the specified voltage window for the chosen cathode and anode. This helps in the formation of a stable Solid Electrolyte Interphase (SEI).

    • Example for Graphite || NMC cell:

      • Charge at C/20 to 4.2 V.

      • Hold at 4.2 V until the current drops to C/50.

      • Discharge at C/20 to 3.0 V.

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate to evaluate the performance under different current loads.

  • Long-Term Cycling:

    • Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more) to assess the long-term stability and capacity retention.

  • Monitor the charge/discharge capacity, coulombic efficiency, and voltage profiles throughout the cycling process.

Visualizations

Experimental Workflow for Electrochemical Stability Assessment

G cluster_prep Electrolyte Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep_dipc This compound (DIPC) mix Mix in Glovebox prep_dipc->mix prep_salt Lithium Salt (e.g., LiPF6) prep_salt->mix prep_cyclic Cyclic Carbonate (e.g., EC) prep_cyclic->mix assemble Assemble 3-Electrode Cell mix->assemble Inject Electrolyte we Working Electrode we->assemble re Reference Electrode (Li) re->assemble ce Counter Electrode (Li) ce->assemble cv Cyclic Voltammetry (CV) assemble->cv lsv Linear Sweep Voltammetry (LSV) assemble->lsv gc Galvanostatic Cycling assemble->gc esw Determine Electrochemical Stability Window cv->esw decomp Identify Decomposition Potentials lsv->decomp perf Evaluate Cycling Performance gc->perf

Experimental workflow for evaluating DIPC's electrochemical stability.
Factors Influencing Electrochemical Stability

G cluster_solvent Solvent Properties cluster_salt Salt & Additives cluster_electrode Electrode Interface center_node Electrochemical Stability of DIPC Electrolyte dipc_structure DIPC Molecular Structure (Branched Alkyl Groups) dipc_structure->center_node cosolvent Co-solvent(s) (e.g., EC, PC) cosolvent->center_node purity Solvent Purity purity->center_node salt_type Lithium Salt Type (e.g., LiPF6, LiFSI) salt_type->center_node salt_conc Salt Concentration salt_conc->center_node additives Additives (e.g., VC, FEC) additives->center_node anode Anode Material (e.g., Graphite, Si) anode->center_node cathode Cathode Material (e.g., NMC, LFP) cathode->center_node sei SEI/CEI Formation sei->center_node

Key factors influencing the electrochemical stability of DIPC-based electrolytes.

Application Note: A Proposed Method for the Synthesis of a Key Pyridone Intermediate of Huperizine A Utilizing Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Huperizine A, a Lycopodium alkaloid isolated from the club moss Huperzia serrata, is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). Its significant neuroprotective effects have made it a compound of interest for the treatment of neurological disorders, particularly Alzheimer's disease. The complex tricyclic structure of Huperizine A, featuring a fused pyridone ring system, has presented a significant challenge for synthetic chemists. While various total syntheses of Huperizine A have been reported, this application note details a proposed, theoretical protocol for the construction of the pyridone moiety using diisopropyl carbonate as a key reagent.

It is critical to note that a comprehensive search of scientific literature and patent databases did not yield any established methods for the synthesis of Huperizine A or its intermediates that explicitly utilize this compound. The following protocol is therefore a hypothetical application based on known principles of pyridone synthesis, where dialkyl carbonates can serve as effective and safer alternatives to phosgene (B1210022) for the formation of the α-pyridone ring from an appropriate enamine or aminodiene precursor.

Proposed Reaction Principle

The core of this proposed method is the cyclization of a suitable aminodiene intermediate, which could be derived from a known Huperizine A synthetic route. This compound is postulated to act as a carbonylating agent, facilitating the ring closure to form the thermodynamically stable 2-pyridone ring. The reaction would likely proceed via an initial acylation of the amine, followed by an intramolecular condensation and elimination of isopropanol (B130326) and carbon dioxide to yield the pyridone.

Experimental Protocols

Proposed Synthesis of a Pyridone Intermediate for Huperizine A

This protocol is a hypothetical adaptation of a known synthetic strategy for similar pyridone-containing compounds. The starting aminodiene can be conceptualized as an intermediate in a total synthesis of Huperizine A.

Materials:

  • Hypothetical Aminodiene Intermediate

  • This compound (DPC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene (B28343)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil, which is then washed with anhydrous hexanes (3 x 10 mL) under nitrogen to remove the oil. Anhydrous toluene (50 mL) is added, followed by the slow, portion-wise addition of the hypothetical aminodiene intermediate (1.0 equivalent) dissolved in anhydrous THF (20 mL) at 0 °C.

  • Deprotonation: The resulting suspension is stirred at room temperature for 1 hour to ensure complete deprotonation of the amine.

  • Carbonylation and Cyclization: this compound (1.5 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyridone intermediate.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

ParameterValue
Reactants
Hypothetical Aminodiene Intermediate1.0 eq
This compound1.5 eq
Sodium Hydride (60%)1.2 eq
Reaction Conditions
SolventToluene/THF
TemperatureReflux (~110 °C)
Reaction Time12-18 h
Hypothetical Results
Theoretical Yield 75%
Purity (by HPLC) >98%
Appearance Pale yellow solid

Mandatory Visualization

SynthesisWorkflow Aminodiene Aminodiene Intermediate NaH NaH, Toluene/THF Aminodiene->NaH 1. Deprotonation DPC This compound NaH->DPC 2. Acylation Heat Reflux DPC->Heat 3. Cyclization Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Pyridone Intermediate Purification->Product LogicalRelationship Start Aminodiene + this compound Intermediate1 N-Acylated Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Condensation Adduct Intermediate1->Intermediate2 Ring Closure Product Pyridone Ring Formation Intermediate2->Product Elimination Byproducts Isopropanol + CO₂ Elimination Product->Byproducts

Application Notes and Protocols: Diisopropyl Carbonate as an Industrial Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl carbonate (DIPC) is a versatile, low-toxicity organic solvent with a favorable environmental profile, making it an attractive alternative to more hazardous industrial solvents.[1] Its good solvency, low vapor pressure, and mild odor contribute to a safer working environment.[1] This document provides detailed application notes and protocols for the use of this compound in various industrial applications.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe industrial application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6482-34-4[2][3][4][5][6][7][8]
Molecular Formula C7H14O3[1][5][6][8]
Molecular Weight 146.18 g/mol [6][8]
Appearance Colorless liquid[1]
Odor Mild, pleasant[1]
Boiling Point 147 °C[6][7]
Flash Point 53 °C[6][7]
Density 0.945 g/cm³[6][7]
Solubility Soluble in various organic solvents[1]

Table 2: Safety and Handling Information for this compound

AspectRecommendationReference
Hazard Codes Xi (Irritant)[7]
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, and appropriate clothing. In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[3][4][9]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[2][3][9]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.[3][10]
In case of Spillage Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Remove all sources of ignition.[2][9][10]

Applications in Coatings and Paints

This compound's good solvency for resins and pigments, coupled with its ability to control drying times, makes it a suitable solvent in the formulation of paints, varnishes, and other coatings.[1]

Application Note:

This compound can be used as a direct replacement or co-solvent for more hazardous solvents like xylene and toluene (B28343) in alkyd resin-based paint formulations. Its lower volatility can contribute to improved flow and leveling of the coating, resulting in a smoother finish.

Experimental Protocol: Preparation of an Alkyd Resin-Based White Gloss Paint

This protocol is a representative example and may require optimization based on the specific alkyd resin and pigments used.

Materials:

  • Long oil alkyd resin (70% solution in a suitable solvent)

  • Titanium dioxide (rutile)

  • This compound

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Driers (e.g., cobalt, calcium, zirconium octoates)

  • High-speed disperser

  • Grindometer

Procedure:

  • Pigment Dispersion (Grind Stage):

    • Charge the high-speed disperser with a portion of the alkyd resin solution and this compound.

    • Gradually add the titanium dioxide pigment while mixing at low speed.

    • Once all the pigment is added, increase the speed to achieve a vortex and disperse until a fineness of grind of 7-8 Hegman is achieved as measured by a grindometer.

  • Let-Down Stage:

    • Reduce the mixer speed and add the remaining alkyd resin solution and this compound.

    • Add the driers and anti-skinning agent under gentle agitation.

    • Mix until a homogeneous paint is obtained.

  • Quality Control:

    • Measure the viscosity, gloss, and drying time of the formulated paint.

    • Adjust the solvent content (this compound) to achieve the desired viscosity.

Logical Relationship of Paint Formulation

Paint_Formulation cluster_grind Grind Stage cluster_letdown Let-Down Stage Alkyd_Resin_Part1 Alkyd Resin (Portion) Dispersion High-Speed Dispersion Alkyd_Resin_Part1->Dispersion DIPC_Part1 This compound (Portion) DIPC_Part1->Dispersion TiO2 Titanium Dioxide TiO2->Dispersion Mixing Gentle Mixing Dispersion->Mixing Grind Base Alkyd_Resin_Part2 Alkyd Resin (Remaining) Alkyd_Resin_Part2->Mixing DIPC_Part2 This compound (Remaining) DIPC_Part2->Mixing Additives Driers & Anti-skinning Agent Additives->Mixing Final_Paint Final Paint Product Mixing->Final_Paint Homogeneous Paint

Caption: Workflow for Alkyd Paint Formulation.

Application in Electronics Cleaning

The ability of this compound to dissolve organic residues without posing significant health or environmental hazards makes it an excellent choice for precision cleaning in the electronics industry.[1]

Application Note:

This compound can be used to effectively remove flux residues, oils, and other contaminants from printed circuit boards (PCBs) and other electronic components. Its moderate evaporation rate allows for sufficient contact time to dissolve contaminants without leaving residues.

Experimental Protocol: Cleaning of a Printed Circuit Board Assembly

Materials:

  • This compound (electronics grade)

  • Soft-bristle brush

  • Lint-free wipes

  • Beaker or ultrasonic bath

  • Forced-air drying system or oven

Procedure:

  • Manual Cleaning:

    • Apply a small amount of this compound to the area of the PCB to be cleaned using a soft-bristle brush.

    • Gently scrub the area to dissolve the flux residue or other contaminants.

    • Wipe the area clean with a lint-free wipe.

    • Repeat as necessary until the surface is clean.

  • Immersion/Ultrasonic Cleaning:

    • For more thorough cleaning, immerse the PCB assembly in a beaker containing this compound.

    • For enhanced cleaning, place the beaker in an ultrasonic bath and sonicate for 5-10 minutes.

    • Remove the PCB from the solvent and allow excess solvent to drain.

  • Drying:

    • Dry the cleaned PCB using a forced-air drying system or in an oven at a low temperature (e.g., 40-50°C) to ensure complete removal of the solvent.

Experimental Workflow for Electronics Cleaning

Electronics_Cleaning Start Start Cleaning Manual_Cleaning Manual Application (Brush & Wipe) Start->Manual_Cleaning Immersion_Cleaning Immersion in DIPC (Optional Ultrasonic) Start->Immersion_Cleaning Drying Drying (Forced Air or Oven) Manual_Cleaning->Drying Immersion_Cleaning->Drying End Clean PCB Drying->End AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Huperizine_A Huperizine A Huperizine_A->Inhibition Inhibition->AChE Inhibits Electrolyte_Components Li_Salt Lithium Salt (e.g., LiPF6) Electrolyte Final Electrolyte Li_Salt->Electrolyte Solvent_System Solvent System Solvent_System->Electrolyte EC Ethylene Carbonate (EC) EC->Solvent_System DIPC This compound (DIPC) DIPC->Solvent_System

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diisopropyl Carbonate (DIPC) Decomposition in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diisopropyl carbonate (DIPC) in electrolyte formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to DIPC decomposition during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound (DIPC) decomposition in my electrochemical cell?

A1: Signs of DIPC decomposition are similar to those of other organic carbonate-based electrolytes and can include:

  • Gas evolution: You may observe swelling of pouch cells or an increase in internal pressure. The evolved gases can include carbon dioxide (CO₂), carbon monoxide (CO), and hydrocarbons resulting from the breakdown of the isopropyl group.[1][2][3]

  • Capacity fading: A noticeable decrease in the cell's capacity upon cycling is a strong indicator of electrolyte degradation.[4]

  • Increased internal resistance: Decomposition products can form a resistive layer on the electrode surfaces, leading to higher internal resistance and poor rate capability.

  • Color change of the electrolyte: The electrolyte may darken or change color due to the formation of soluble degradation products.

  • Poor cycling efficiency: A low coulombic efficiency indicates irreversible reactions are occurring, many of which can be attributed to electrolyte decomposition.

Q2: What are the main causes of DIPC decomposition in a lithium-ion battery electrolyte?

A2: DIPC decomposition can be triggered by several factors:

  • Electrochemical reduction: At the anode surface, DIPC can be electrochemically reduced, especially during the initial formation cycles, leading to the formation of the solid electrolyte interphase (SEI). Unstable SEI formation can lead to continuous electrolyte decomposition.

  • Electrochemical oxidation: At the cathode surface, particularly at high voltages, DIPC can be oxidized, leading to gas evolution and the formation of undesirable side products.[3]

  • Thermal decomposition: At elevated temperatures, DIPC can undergo thermal degradation. This process can be accelerated by the presence of other electrolyte components, such as the lithium salt.

  • Chemical reactions: DIPC can react with impurities in the electrolyte, such as water, which can lead to hydrolysis. It can also undergo transesterification reactions with other carbonate solvents present in the electrolyte blend.[5]

Q3: How does the presence of LiPF₆ salt influence the decomposition of DIPC?

A3: The commonly used lithium salt, LiPF₆, can significantly influence the decomposition of carbonate solvents like DIPC. LiPF₆ is known to be thermally unstable and can decompose to form Lewis acidic species like PF₅. These species can catalyze the decomposition of carbonate solvents, including DIPC.[6] Furthermore, the presence of water impurities can lead to the hydrolysis of LiPF₆, generating hydrofluoric acid (HF), which can further accelerate electrolyte degradation.[7][8]

Q4: What are the likely decomposition products of DIPC?

A4: Based on the decomposition mechanisms of similar carbonate electrolytes, the expected decomposition products of DIPC include:

  • Gaseous products: Carbon dioxide (CO₂), carbon monoxide (CO), propene, and other small hydrocarbons.[1][2]

  • Solid products: Lithium carbonate (Li₂CO₃), lithium isopropoxide, and various lithium alkyl carbonates that can deposit on the electrode surfaces as part of the SEI layer.

  • Liquid products: Transesterification products if other carbonate solvents are present, as well as various oligomers and organophosphate species resulting from reactions with the salt decomposition products.[9]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to DIPC decomposition in your experiments.

Issue 1: Excessive Gas Evolution and Cell Swelling
  • Question: My pouch cell is swelling significantly during the first few cycles. What could be the cause and how can I mitigate it?

  • Answer: Excessive gas evolution is a common sign of electrolyte decomposition. In a DIPC-based electrolyte, this can be due to several factors:

    • Reductive Decomposition: DIPC may be undergoing excessive reduction at the anode surface, leading to the formation of gaseous byproducts like propene. This can be particularly prevalent if a stable Solid Electrolyte Interphase (SEI) is not being formed.

    • Oxidative Decomposition: If you are operating at high voltages, DIPC may be oxidizing at the cathode, producing CO₂ and other gases.[3]

    • Impurities: The presence of moisture or other impurities can accelerate decomposition reactions that produce gas.[10]

  • Troubleshooting Workflow:

    cluster_actions Troubleshooting Actions Start Excessive Gas Evolution Check_Purity Verify Purity of DIPC and other components Start->Check_Purity Check_Voltage Review Operating Voltage Window Check_Purity->Check_Voltage If pure Analyze_Gas Analyze Evolved Gas (GC-MS, OEMS) Check_Voltage->Analyze_Gas If within limits Modify_Electrolyte Consider Electrolyte Additives (e.g., FEC, VC) Analyze_Gas->Modify_Electrolyte Identify decomposition gases Optimize_Formation Optimize Formation Protocol Modify_Electrolyte->Optimize_Formation Resolved Gas Evolution Reduced Optimize_Formation->Resolved

    Caption: Troubleshooting workflow for excessive gas evolution.

Issue 2: Rapid Capacity Fading
  • Question: The capacity of my cell with DIPC electrolyte is fading much faster than expected. What are the potential reasons related to the electrolyte?

  • Answer: Rapid capacity fade is often linked to ongoing electrolyte consumption and impedance growth at the electrode-electrolyte interfaces.[4]

    • Unstable SEI: Continuous breakdown and reformation of the SEI on the anode consumes both lithium ions and electrolyte, leading to capacity loss.

    • Transesterification: If DIPC is part of a mixed-solvent system, transesterification reactions can alter the electrolyte composition, potentially forming less stable carbonate species.[5]

    • Cathode Degradation: Decomposition products from the electrolyte can react with the cathode surface, leading to structural degradation and loss of active material.

  • Troubleshooting Workflow:

    cluster_actions Troubleshooting Actions Start Rapid Capacity Fade Post_Mortem Post-mortem Analysis: Anode & Cathode (SEM, XPS) Start->Post_Mortem Analyze_Electrolyte Analyze Aged Electrolyte (GC-MS, NMR, FTIR) Post_Mortem->Analyze_Electrolyte Observe electrode changes Half_Cell_Testing Conduct Half-Cell Testing Analyze_Electrolyte->Half_Cell_Testing Identify degradation products Adjust_Composition Adjust Electrolyte Composition (e.g., co-solvents, additives) Half_Cell_Testing->Adjust_Composition Isolate problematic electrode Resolved Improved Capacity Retention Adjust_Composition->Resolved

    Caption: Troubleshooting workflow for rapid capacity fading.

Data Presentation

Carbonate SolventDecomposition Onset Temperature (°C) (without LiPF₆)Decomposition Onset Temperature (°C) (with LiPF₆)
Ethylene Carbonate (EC)~263~190-240
Diethyl Carbonate (DEC)~300~170
Dimethyl Carbonate (DMC)~247Stable
Ethyl Methyl Carbonate (EMC)~264~175-240

Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate, pressure, and the presence of other materials.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

This protocol outlines a general procedure for identifying volatile and semi-volatile decomposition products of DIPC in an aged electrolyte.

  • Objective: To separate and identify decomposition products in the electrolyte.

  • Sample Preparation:

    • Carefully disassemble the aged cell in an inert atmosphere (e.g., an argon-filled glovebox).

    • Extract the electrolyte from the separator and electrodes.

    • To precipitate the LiPF₆ salt, dilute a small aliquot of the electrolyte (e.g., 100 µL) in a suitable solvent like dichloromethane (B109758) (DCM) at a ratio of 1:100 (v/v).[9]

    • Centrifuge the diluted sample to separate the precipitated salt.

    • Carefully transfer the supernatant to a GC vial for analysis.

  • GC-MS Parameters (Example):

    • Injector: Split/splitless, 250 °C, split ratio 20:1.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C for 3 min, ramp to 160 °C at 10 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI), scan range 40-400 m/z.

  • Data Analysis:

    • Identify peaks in the chromatogram corresponding to DIPC and any new products.

    • Compare the mass spectra of the new peaks with spectral libraries (e.g., NIST) to identify the decomposition products. Transesterification products, if other carbonates are present, will have characteristic mass spectra.[11]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Decomposition

This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR to monitor changes in the chemical bonds of the DIPC electrolyte, indicating decomposition.

  • Objective: To identify changes in functional groups within the electrolyte as an indicator of decomposition.

  • Sample Preparation:

    • In an inert atmosphere, place a small drop of the aged electrolyte directly onto the ATR crystal.

    • Alternatively, the surface of a harvested electrode can be pressed against the crystal to analyze surface films.

  • FTIR Parameters (Example):

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32-64 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the aged electrolyte to that of a fresh DIPC electrolyte.

    • Look for the appearance or disappearance of characteristic peaks. For example:

      • A decrease in the intensity of the C=O stretching vibration of the carbonate group (~1740 cm⁻¹) can indicate DIPC consumption.

      • The appearance of new peaks in the C-O stretching region (1000-1300 cm⁻¹) may suggest the formation of ethers or alkoxides.

      • Broad peaks in the O-H stretching region (3200-3600 cm⁻¹) could indicate the presence of alcohol or water impurities.[12][13]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

This protocol provides a general framework for using quantitative NMR (qNMR) to determine the concentration of DIPC and its degradation products.[6][14]

  • Objective: To quantify the consumption of DIPC and the formation of soluble decomposition products.

  • Sample Preparation:

    • In an inert atmosphere, accurately weigh a specific amount of the aged electrolyte.

    • Dissolve the electrolyte in a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • NMR Parameters (Example for ¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Integrate the peaks corresponding to DIPC, the internal standard, and any identified decomposition products.

    • Calculate the concentration of each species using the known concentration of the internal standard and the integral values.[6]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile) when handling DIPC and its electrolyte solutions.[15]

  • Ventilation: Handle DIPC in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[15]

  • Storage: Store DIPC in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Waste Disposal: Dispose of DIPC-containing waste according to your institution's hazardous waste disposal procedures. Do not dispose of it down the drain.[7][16][17]

This technical support center provides a starting point for troubleshooting issues related to this compound decomposition in electrolytes. As DIPC is a less common solvent, we encourage researchers to perform thorough characterization and analysis to better understand its specific degradation pathways in their systems.

References

Technical Support Center: Optimization of Reaction Conditions with Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of diisopropyl carbonate (DIPC) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound (DIPC) is a dialkyl carbonate that is gaining attention as a greener and safer alternative to traditional alkylating and carbonylating agents like alkyl halides and phosgene (B1210022) derivatives.[1][2] Its primary applications include:

  • N-alkylation: The introduction of an isopropyl group to amines.

  • O-alkylation: The isopropylation of alcohols and phenols.

  • Carboxylation: The introduction of a carbonyl group, although less common than alkylation.

DIPC is favored for its low toxicity, biodegradability, and the formation of cleaner byproducts (isopropanol and carbon dioxide) compared to traditional reagents.[1][3]

Q2: What are the main advantages of using this compound over other alkylating agents like isopropyl halides?

The primary advantages of using DIPC are rooted in the principles of green chemistry:

  • Reduced Toxicity: DIPC is less toxic than isopropyl halides.

  • Benign Byproducts: Reactions with DIPC typically produce isopropanol (B130326) and CO2, which are more environmentally friendly than the inorganic salts generated from halide-based alkylations.[3]

  • Improved Selectivity: In some cases, dialkyl carbonates like DIPC can offer higher selectivity for mono-alkylation, reducing the formation of over-alkylated byproducts.[1]

  • Safer Handling: DIPC is a liquid with a relatively high boiling point, making it easier and safer to handle than volatile and corrosive alkyl halides.

Q3: What general reaction conditions are recommended for reactions with this compound?

Optimal conditions are highly dependent on the specific substrate and desired transformation. However, a general starting point for N- and O-alkylation reactions includes:

  • Catalyst: A base catalyst is typically required. Common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DABCO).[4][5]

  • Temperature: Elevated temperatures are often necessary to achieve reasonable reaction rates, typically in the range of 80-180°C.[3][6]

  • Solvent: The reaction can sometimes be run neat, using DIPC as both the reagent and solvent. In other cases, a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP can be used.

  • Stoichiometry: An excess of DIPC is often used to drive the reaction to completion.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Potential Causes:

  • Insufficient Temperature: this compound is less reactive than alkyl halides, and higher temperatures are often required to overcome the activation energy.[3]

  • Ineffective Catalyst: The chosen base may not be strong enough to deprotonate the nucleophile effectively.

  • Poor Quality Reagents: Moisture or other impurities in the reagents or solvent can quench the catalyst or interfere with the reaction.

Recommended Solutions:

Potential CauseRecommended Solution
Insufficient reaction temperatureGradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or GC/LC-MS. Be mindful of potential side reactions at higher temperatures.
Inadequate catalyst or baseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or DBU). The "cesium effect" can sometimes lead to enhanced reactivity.[7] Ensure the catalyst is dry and of high purity.
Reagent/Solvent QualityUse anhydrous solvents and ensure starting materials are free of moisture. Flame-dry glassware before use.
Insufficient Reaction TimeMonitor the reaction over a longer period. Some reactions with DIPC may require extended reaction times to reach completion.
Issue 2: Formation of Side Products and Low Selectivity

Potential Causes:

  • Over-alkylation: Primary amines can be di-alkylated, or other reactive sites on the molecule may be alkylated.

  • Decomposition: At high temperatures, substrates or products may decompose.

  • Carboxylation instead of Alkylation: Under certain conditions, particularly at lower temperatures, the nucleophile may attack the carbonyl carbon, leading to a carbamate (B1207046) or carbonate byproduct.[1]

Recommended Solutions:

Potential CauseRecommended Solution
Over-alkylationUse a milder base or a stoichiometric amount of the limiting reagent. Adjusting the molar ratio of the amine/alcohol to DIPC can also improve selectivity for mono-alkylation.[1]
Thermal DecompositionIf decomposition is suspected, try running the reaction at a lower temperature for a longer duration. The use of a more active catalyst may allow for a reduction in the reaction temperature.
Unwanted CarboxylationIncrease the reaction temperature to favor the alkylation pathway. The reactivity of dialkyl carbonates is tunable with temperature, with alkylation generally favored at higher temperatures.[1]

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction check_temp Is the reaction temperature high enough? (Typically >100°C for DIPC) start->check_temp increase_temp Increase temperature incrementally (e.g., 120°C, 150°C, 180°C) check_temp->increase_temp No check_catalyst Is the base strong enough? check_temp->check_catalyst Yes increase_temp->check_catalyst stronger_base Use a stronger base (e.g., K2CO3 -> Cs2CO3, DBU) check_catalyst->stronger_base No check_reagents Are reagents and solvent anhydrous? check_catalyst->check_reagents Yes stronger_base->check_reagents dry_reagents Use anhydrous reagents/solvent and flame-dried glassware check_reagents->dry_reagents No side_products Are side products observed? check_reagents->side_products Yes dry_reagents->side_products analyze_side_products Characterize side products (e.g., by MS, NMR) side_products->analyze_side_products Yes optimize Reaction Optimized side_products->optimize No overalkylation Over-alkylation? analyze_side_products->overalkylation adjust_stoichiometry Adjust stoichiometry (e.g., use excess nucleophile) overalkylation->adjust_stoichiometry Yes decomposition Decomposition? overalkylation->decomposition No adjust_stoichiometry->optimize lower_temp Lower temperature and/or use a more active catalyst decomposition->lower_temp Yes decomposition->optimize No lower_temp->optimize

A troubleshooting workflow for reactions involving DIPC.

Data Presentation

Table 1: General Optimization Parameters for N-Alkylation with Dialkyl Carbonates

The following data is primarily based on studies with dimethyl carbonate (DMC) and should be used as a starting point for optimization with this compound.

ParameterRangeNotesReference
Temperature (°C) 120 - 180Higher temperatures generally favor alkylation over carboxymethylation.[6]
Catalyst K₂CO₃, Cs₂CO₃, DBU, ZeolitesCatalyst choice depends on the basicity of the amine. Heterogeneous catalysts can simplify purification.[1][7]
DIPC:Amine (mol ratio) 2:1 to 10:1An excess of DIPC can drive the reaction to completion.[6]
Catalyst Loading (mol%) 5 - 20Higher loadings may be necessary for less reactive substrates.[6]
Reaction Time (h) 4 - 24Reaction progress should be monitored to determine the optimal time.[6]
Table 2: Comparison of Reaction Conditions for O-Alkylation of Phenols with Alkylating Agents
Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Alkyl HalidesCs₂CO₃DMFRoom Temp.90-96[5]
Dimethyl Etherγ-Al₂O₃ (catalyst)Gas Phase250 - 45030-60 (conversion)[8]
Dimethyl CarbonateK₂CO₃Neat180>95[1]
This compound K₂CO₃ / Cs₂CO₃ Neat or DMF 150 - 200 Substrate Dependent General Recommendation

Experimental Protocols

Protocol 1: General Procedure for N-isopropylation of an Aniline (B41778) Derivative
  • Reaction Setup: To a flame-dried pressure vessel equipped with a magnetic stir bar, add the aniline substrate (1.0 eq.), cesium carbonate (1.5 eq.), and this compound (10.0 eq.).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 160°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for O-isopropylation of a Phenol (B47542)
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and this compound (5.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (approximately 140-150°C) with stirring.

  • Monitoring: Follow the consumption of the starting material by TLC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with 1M NaOH solution to remove unreacted phenol, then wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The product can be further purified by distillation or chromatography if necessary.

Mandatory Visualization

General Reaction Mechanism

The reaction of this compound with a nucleophile (Nu-H), such as an amine or alcohol, is typically base-catalyzed. The mechanism proceeds via a nucleophilic acyl substitution (BAc2) at lower temperatures to form a carbamate or carbonate intermediate, which can then undergo an alkyl substitution (BAl2) at higher temperatures to yield the alkylated product.

G cluster_0 Base-Catalyzed Nucleophilic Attack cluster_1 Alkylation (at High Temperature) DIPC This compound (iPr-O-(C=O)-O-iPr) Intermediate Tetrahedral Intermediate DIPC->Intermediate NuH Nucleophile (R-NH₂ or R-OH) NuH->Intermediate + Base Base Base (e.g., K₂CO₃) Carbamate Isopropoxycarbonyl Intermediate (Nu-(C=O)-O-iPr) Intermediate->Carbamate - iPr-O⁻ AlkylatedProduct Alkylated Product (Nu-iPr) Carbamate->AlkylatedProduct Δ (-CO₂) Carbamate->AlkylatedProduct Byproducts Isopropanol + CO₂

General mechanism for DIPC reactions.

References

Technical Support Center: Diisopropyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diisopropyl carbonate (DIPC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side product formation during experiments involving DIPC.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to specific issues encountered during the use of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most common side products in reactions involving this compound (DIPC) arise from three main pathways: hydrolysis, transesterification, and reactions with nucleophiles (like amines).

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, DIPC can hydrolyze to form isopropanol (B130326) and carbon dioxide. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for dialkyl carbonates.

  • Transesterification: When another alcohol is present in the reaction mixture, DIPC can undergo transesterification. This results in the formation of a different carbonate ester and isopropanol. This is an equilibrium-driven process, and the use of a large excess of the other alcohol can drive the reaction towards the new carbonate.

  • Reaction with Amines: When reacting DIPC with primary or secondary amines, side products such as N-alkylated or N-acylated compounds can form, in addition to the desired carbamates. The reaction conditions, including the catalyst and temperature, can influence the selectivity towards the desired product.

Q2: My reaction with DIPC is sluggish. What can I do to improve the reaction rate?

A2: Several factors can influence the reaction rate. Consider the following:

  • Catalyst: The choice of catalyst is crucial. For transesterification reactions, both acid and base catalysts can be effective. For reactions with amines, specific catalysts can promote the desired carbamoylation.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be mindful of the thermal stability of DIPC and other reactants, as elevated temperatures can lead to decomposition.

  • Solvent: The polarity of the solvent can significantly impact the reaction rate. Experiment with different solvents to find the optimal medium for your specific transformation.

  • Reactant Purity: Ensure that your DIPC and other reactants are free from impurities, especially water, which can lead to hydrolysis.

Q3: I am observing the formation of an unknown impurity in my reaction. How can I identify it?

A3: Identifying unknown impurities is a critical step in troubleshooting. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

Troubleshooting Guide: Common Issues and Solutions
Problem Potential Cause Recommended Solution
Low yield of the desired carbonate product in a transesterification reaction. Equilibrium not favoring the product. Use a large excess of the desired alcohol to shift the equilibrium. Remove isopropanol as it is formed, for example, by distillation.
Inefficient catalyst. Screen different acid or base catalysts. Ensure the catalyst is not poisoned by impurities.
Formation of isopropanol and gas (CO₂) in the reaction. Hydrolysis of DIPC due to the presence of water. Use anhydrous solvents and reactants. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products in a reaction with an amine. Lack of selectivity (alkylation vs. acylation). Optimize reaction conditions (temperature, solvent, catalyst). Consider using a protecting group strategy for the amine if necessary.
Reaction mixture turns yellow or brown at elevated temperatures. Thermal decomposition of DIPC or other reactants. Lower the reaction temperature. If a higher temperature is required, consider using a more thermally stable solvent and running the reaction for a shorter duration.

Data on Side Product Formation

While specific quantitative data for all possible side reactions of this compound is extensive and highly dependent on reaction conditions, the following table summarizes general trends and provides illustrative data for related dialkyl carbonates.

Side Reaction Reactants Conditions Major Side Products Typical Percentage of Side Product (Illustrative)
HydrolysisDiethyl Carbonate, WaterBasic (e.g., NaOH)Ethanol, Carbon DioxideCan be significant, especially at elevated temperatures.
TransesterificationDimethyl Carbonate, EthanolBasic CatalystEthyl Methyl Carbonate, Diethyl CarbonateEquilibrium dependent; can be >50% with excess ethanol.
Reaction with AmineDimethyl Carbonate, Primary AmineAcid CatalystN-methylated amine, CarbamateSelectivity depends on the catalyst and reaction temperature.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in DIPC Reactions

This protocol outlines the steps to minimize the formation of isopropanol and carbon dioxide due to the presence of water.

Materials:

  • This compound (anhydrous grade)

  • Anhydrous solvent (e.g., toluene, THF, dried over molecular sieves)

  • Anhydrous reactants

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the reaction apparatus under a stream of inert gas.

  • Add the anhydrous solvent and reactants to the reaction flask via syringe or cannula.

  • Add the this compound to the reaction mixture under the inert atmosphere.

  • Maintain a positive pressure of the inert gas throughout the reaction.

  • Upon completion, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at a low temperature to minimize hydrolysis of any remaining DIPC.

Protocol 2: Monitoring Side Product Formation by Gas Chromatography (GC)

This protocol provides a general method for the analysis of a DIPC reaction mixture to identify and quantify the starting material, desired product, and potential side products like isopropanol or transesterified carbonates.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for the analysis of polar and non-polar compounds (e.g., a mid-polarity column like a DB-5 or equivalent)

GC Conditions (starting point, optimization may be required):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL (split injection is recommended)

Procedure:

  • Prepare a standard solution containing known concentrations of DIPC, isopropanol, the expected product, and any other potential side products.

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot immediately (e.g., by diluting with a cold solvent).

  • If necessary, derivatize any non-volatile components.

  • Inject the prepared sample onto the GC.

  • Analyze the resulting chromatogram by comparing the retention times of the peaks to those of the standards.

  • Quantify the components by integrating the peak areas and using the calibration curves generated from the standard solutions.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Side Product Pathways for this compound

G Potential Side Reactions of this compound DIPC This compound (DIPC) Isopropanol_CO2 Isopropanol + CO₂ DIPC->Isopropanol_CO2 Hydrolysis New_Carbonate New Carbonate (RO)₂CO or (iPrO)(RO)CO DIPC->New_Carbonate Transesterification Carbamate Carbamate (iPrO-C(O)NHR') DIPC->Carbamate Carbamoylation H2O Water (H₂O) H2O->Isopropanol_CO2 ROH Another Alcohol (R-OH) ROH->New_Carbonate Amine Amine (R'-NH₂) Amine->Carbamate

Caption: Overview of major side reaction pathways for DIPC.

Diagram 2: Troubleshooting Workflow for Low Product Yield

G Troubleshooting Low Yield in DIPC Reactions Start Low Yield Observed Check_Purity Analyze Starting Materials for Impurities (e.g., water) Start->Check_Purity Analyze_Side_Products Identify and Quantify Side Products (GC-MS, LC-MS) Start->Analyze_Side_Products Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) Check_Purity->Optimize_Conditions Hydrolysis Hydrolysis is the Main Side Reaction Analyze_Side_Products->Hydrolysis Isopropanol/CO₂ detected? Transesterification Transesterification is the Main Side Reaction Analyze_Side_Products->Transesterification New ester detected? Other Other Side Reactions Dominate Analyze_Side_Products->Other Other impurities? Use_Anhydrous Implement Anhydrous Techniques Hydrolysis->Use_Anhydrous Shift_Equilibrium Shift Equilibrium (Excess Reagent, Product Removal) Transesterification->Shift_Equilibrium Revisit_Mechanism Re-evaluate Reaction Mechanism and Reagent Choice Other->Revisit_Mechanism Use_Anhydrous->Optimize_Conditions Shift_Equilibrium->Optimize_Conditions Revisit_Mechanism->Optimize_Conditions

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Synthesis and Purification of Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of synthesized diisopropyl carbonate (DIPC). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound are phosgene-free for safety and environmental reasons. The primary route is the transesterification of a cyclic carbonate, such as propylene (B89431) carbonate or ethylene (B1197577) carbonate, with isopropanol (B130326) in the presence of a catalyst.[1][2] Another, though less common, method involves the reaction of isopropanol and propylene, which can also yield diisopropyl ether as a byproduct.[3][4][5]

Q2: What are the typical impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route. For the common transesterification method using propylene carbonate and isopropanol, impurities include:

  • Unreacted starting materials (isopropanol, propylene carbonate).

  • The reaction intermediate (hydroxypropyl methyl carbonate).

  • Byproducts such as propylene glycol.[2]

  • Azeotropic mixtures of propylene carbonate and propylene glycol, which can complicate purification by distillation.[6]

  • Residual catalyst.

If synthesizing from isopropanol directly, diisopropyl ether is a major potential impurity.[3][7][8]

Q3: Which analytical techniques are recommended for determining the purity of this compound?

A3: Several analytical methods are suitable for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are effective for separating and identifying volatile impurities.[][10] For absolute purity determination without the need for a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inefficient Catalyst: The chosen catalyst may have low activity or may have been deactivated. 2. Reaction Equilibrium: The transesterification reaction is reversible, and the equilibrium may not favor product formation. 3. Suboptimal Reaction Temperature: The temperature may be too low for a sufficient reaction rate or too high, leading to side reactions.1. Catalyst Selection: Ensure an appropriate basic or acid catalyst is used. For transesterification, basic catalysts are common. Consider catalyst screening to find the most effective one. 2. Shift Equilibrium: Use a large excess of isopropanol to drive the reaction towards the products.[2] Consider removing the propylene glycol byproduct as it forms, if feasible. 3. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. For analogous DMC synthesis, temperatures around 160°C have been used.[2]
Product Contains Significant Amounts of Propylene Glycol Incomplete Reaction/Byproduct Formation: Propylene glycol is a direct byproduct of the transesterification of propylene carbonate. Its presence indicates the reaction has occurred but purification is incomplete.Purification: Due to the high boiling point of propylene glycol, purification is best achieved through vacuum distillation.[11] This will allow for the separation of the lower-boiling this compound (b.p. 147°C) from the higher-boiling propylene glycol (b.p. 188.2°C) at a reduced temperature, preventing potential decomposition.[12]
Difficulty Separating Product from Isopropanol Azeotrope Formation/Close Boiling Points: Isopropanol (b.p. 82.6°C) has a significantly lower boiling point than this compound (b.p. 147°C), so simple distillation should be effective. However, large excesses of isopropanol may require significant distillation time.Efficient Distillation: Use a simple distillation setup to remove the bulk of the isopropanol first. Once the temperature begins to rise, switch to a vacuum distillation setup to purify the this compound.[11]
Final Product is Discolored Thermal Decomposition: The product or impurities may be decomposing at high temperatures during distillation.Vacuum Distillation: Purify the this compound using vacuum distillation. This lowers the boiling point and reduces the risk of thermal decomposition.[11][13]
Presence of Diisopropyl Ether as an Impurity Side Reaction: Under certain conditions, particularly with acid catalysts, isopropanol can undergo dehydration to form diisopropyl ether.[7][8]Catalyst and Condition Control: If diisopropyl ether formation is an issue, consider switching to a basic catalyst for the transesterification reaction. Also, ensure the reaction temperature is not excessively high, as this can favor dehydration.

Quantitative Data Summary

The following tables provide quantitative data for the synthesis of dialkyl carbonates. While specific data for this compound is limited in the surveyed literature, the data for dimethyl carbonate (DMC) synthesis via transesterification of propylene carbonate (PC) with methanol (B129727) provides a useful analogue.

Table 1: Catalyst Performance in the Transesterification of Propylene Carbonate with Methanol [2]

CatalystPC Conversion (%)DMC Selectivity (%)PG Selectivity (%)
CeO255.385.290.1
La2O360.192.595.3
Ce-La (90-10)68.595.198.2
Ce-La (70-30)75.498.399.1

Reaction Conditions: 160°C, 4 hours, 10:1 molar ratio of methanol to propylene carbonate.

Table 2: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound146.18147
Isopropanol60.1082.6
Propylene Carbonate102.09242
Propylene Glycol76.09188.2
Diisopropyl Ether102.1868

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is a representative procedure based on analogous syntheses of dialkyl carbonates.

Materials:

  • Propylene carbonate

  • Isopropanol (anhydrous)

  • Sodium methoxide (B1231860) (or other suitable basic catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Distillation apparatus (simple and vacuum)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propylene carbonate and a 10-fold molar excess of anhydrous isopropanol.[2]

  • Catalyst Addition: Add the catalyst (e.g., sodium methoxide, 1-5 mol% relative to propylene carbonate).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using GC or TLC. A typical reaction time might be 4-8 hours.

  • Catalyst Neutralization/Removal: After the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, it can be neutralized with a weak acid. If a heterogeneous catalyst was used, it can be removed by filtration.

  • Solvent Removal: Remove the excess isopropanol using a simple distillation or a rotary evaporator.

  • Purification: Purify the resulting crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure for this compound.

Protocol 2: Purification by Vacuum Distillation

Apparatus:

  • Round-bottom flask containing the crude this compound

  • Short path distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Begin heating the distillation flask with stirring.

  • Fraction Collection: Collect any low-boiling fractions first. As the temperature at the distillation head stabilizes near the expected boiling point of this compound at the measured pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small residue remains in the distillation flask.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Propylene Carbonate + Isopropanol + Catalyst reaction Reflux Reaction (e.g., 4-8 hours) reactants->reaction neutralize Cool & Neutralize/ Filter Catalyst reaction->neutralize evaporate Remove Excess Isopropanol neutralize->evaporate distill Vacuum Distillation evaporate->distill product Pure Diisopropyl Carbonate distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Purity after Initial Synthesis check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities isopropanol High Isopropanol Content? check_impurities->isopropanol distill_ipa Simple Distillation to remove Isopropanol isopropanol->distill_ipa Yes high_bp_impurities High-Boiling Impurities (e.g., PG)? isopropanol->high_bp_impurities No distill_ipa->high_bp_impurities vacuum_distill Vacuum Distillation high_bp_impurities->vacuum_distill Yes ether_impurity Diisopropyl Ether Present? high_bp_impurities->ether_impurity No pure_product High Purity DIPC vacuum_distill->pure_product change_catalyst Switch to Basic Catalyst & Optimize Temperature ether_impurity->change_catalyst Yes ether_impurity->pure_product No

Caption: Troubleshooting decision tree for the purification of this compound.

Caption: Simplified reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Commercial Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial diisopropyl carbonate (DIPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from commercial DIPC.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several impurities depending on its synthesis route. The most common methods for synthesizing DIPC are the reaction of isopropanol (B130326) with phosgene (B1210022) or the transesterification of other carbonates (like dimethyl carbonate or ethylene (B1197577) carbonate) with isopropanol.

Potential impurities include:

  • Unreacted Starting Materials: Isopropanol is a common impurity from both synthesis routes.

  • Byproducts from the Phosgene Route: Residual phosgene, although typically present in trace amounts due to its high reactivity and toxicity, and related compounds can be impurities.

  • Byproducts from Transesterification: The alcohol from the starting carbonate (e.g., methanol (B129727) from dimethyl carbonate) can be present. Side reactions may also lead to the formation of other carbonates.

  • Water: Moisture can be introduced during synthesis or storage.

  • Acidic Impurities: Traces of acidic catalysts or byproducts might be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The main laboratory-scale purification methods for this compound are:

  • Fractional Distillation: This is the most common and effective method for separating DIPC from impurities with different boiling points.[1] Given that DIPC has a boiling point of 146-148 °C at atmospheric pressure, vacuum distillation is often preferred to prevent potential decomposition at elevated temperatures.[2]

  • Extractive Washing: Washing the commercial DIPC with an aqueous basic solution, such as sodium bicarbonate, can effectively remove acidic impurities.

  • Silica (B1680970) Gel Chromatography: For removing polar impurities, column chromatography or a simpler silica-plug filtration can be employed.[1] This method is particularly useful for achieving high purity on a smaller scale.

Q3: How can I assess the purity of my this compound before and after purification?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for both identifying and quantifying impurities in your DIPC sample.[3][4] By comparing the GC-MS chromatograms of the commercial product and your purified sample, you can determine the effectiveness of the purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
ProblemPotential CauseSuggested Solution
Poor Separation of Impurities Insufficient number of theoretical plates in the distillation column.Use a longer fractionating column or one with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.
Product Decomposition The distillation temperature is too high.Switch to vacuum distillation to lower the boiling point of the this compound.[2]
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. Do not add boiling chips to hot liquid.
No Product Distilling Over Thermometer bulb is incorrectly placed.Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Inadequate heating.Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the liquid in the flask.
Extractive Washing
ProblemPotential CauseSuggested Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion forms, let it stand for a period, or add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete Removal of Acidic Impurities Insufficient amount or concentration of sodium bicarbonate solution.Use a saturated sodium bicarbonate solution and perform multiple washes. Test the aqueous layer with pH paper after each wash to ensure it is basic.
Product Loss This compound has some solubility in the aqueous layer.Minimize the volume of the aqueous wash and perform back-extraction of the aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
Silica Gel Chromatography
ProblemPotential CauseSuggested Solution
Poor Separation Incorrect solvent system (eluent).Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and its impurities.
Column is overloaded.Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight).
Cracking of Silica Gel Bed The column ran dry.Always keep the solvent level above the top of the silica gel bed.
The column was packed improperly.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To purify this compound by separating it from volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump or water aspirator) with a vacuum trap

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Place the commercial this compound into a round-bottom flask with a magnetic stir bar.

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed.

  • Connect the apparatus to a vacuum trap and a vacuum source.

  • Begin stirring and slowly apply the vacuum.

  • Once the desired pressure is reached and stable, begin heating the flask gently.

  • Observe the condensation ring rising slowly up the fractionating column.

  • Collect the forerun (the initial distillate, which will contain lower-boiling impurities) in a separate receiving flask and discard it.

  • When the distillation temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

  • Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before disassembling.

Protocol 2: Purification by Extractive Washing with Sodium Bicarbonate

Objective: To remove acidic impurities from this compound.

Apparatus:

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

Reagents:

  • Commercial this compound

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

  • Deionized water

Procedure:

  • Pour the commercial this compound into a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolves upon mixing.

  • Wash the organic layer with deionized water to remove any remaining sodium bicarbonate.

  • Drain the this compound layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate to the this compound to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Decant or filter the dried this compound into a clean, dry storage bottle.

Protocol 3: Purification by Silica-Plug Filtration

Objective: To remove polar impurities from this compound.

Apparatus:

  • Chromatography column or a fritted glass funnel

  • Beakers

  • Erlenmeyer flask

  • Rotary evaporator

Reagents:

  • Commercial this compound

  • Silica gel (e.g., 60-120 mesh)

  • Non-polar solvent (e.g., hexane)

  • Slightly more polar solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a short chromatography column with a plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in hexane (B92381) and pour it into the column to create a compact bed (the "plug").

  • Add another thin layer of sand on top of the silica gel.

  • Dissolve the commercial this compound in a minimal amount of hexane.

  • Carefully load the sample solution onto the top of the silica plug.

  • Elute the column with a suitable solvent system (e.g., a mixture of hexane and a small amount of ethyl acetate), determined beforehand by TLC.

  • Collect the eluent containing the purified this compound.

  • Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Summary

The following table provides a hypothetical comparison of the effectiveness of different purification methods. Actual results may vary depending on the initial purity of the commercial this compound and the specific experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Vacuum Distillation 95>9980-90Effective for removing volatile impurities; scalable.Requires specialized equipment; potential for thermal decomposition if not done under vacuum.
Extractive Washing 95 (with acidic impurities)97-98>95Simple and effective for removing acidic impurities.Does not remove non-acidic impurities with similar boiling points.
Silica-Plug Filtration 95 (with polar impurities)>9885-95Good for removing polar impurities; relatively fast.Less effective for non-polar impurities; generates solvent waste.

Visual Workflows

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis & Final Product start Commercial This compound distillation Fractional Vacuum Distillation start->distillation For volatile impurities washing Extractive Washing (Sodium Bicarbonate) start->washing For acidic impurities chromatography Silica-Plug Filtration start->chromatography For polar impurities analysis Purity Analysis (GC-MS) distillation->analysis washing->analysis chromatography->analysis product Purified This compound analysis->product

Caption: General workflow for the purification of commercial this compound.

TroubleshootingLogic cluster_distillation Fractional Distillation cluster_washing Extractive Washing cluster_chromatography Chromatography start Purification Issue Identified poor_sep Poor Separation? start->poor_sep Distillation emulsion Emulsion Formed? start->emulsion Washing bad_sep_chrom Poor Separation? start->bad_sep_chrom Chromatography decomp Decomposition? poor_sep->decomp No solution_sep Increase Column Efficiency / Decrease Rate poor_sep->solution_sep Yes solution_decomp Use Vacuum decomp->solution_decomp Yes solution_emulsion Gentle Mixing / Add Brine emulsion->solution_emulsion Yes solution_sep_chrom Optimize Solvent System (TLC) bad_sep_chrom->solution_sep_chrom Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Diisopropyl Carbonate (DIPC) Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl carbonate (DIPC) mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DIPC-mediated reactions, focusing on overcoming issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIPC) in this synthesis?

A1: this compound (DIPC) is a coupling reagent used to activate carboxylic acids. This activation facilitates the formation of amide or ester bonds by making the carboxyl group more susceptible to nucleophilic attack by an amine or an alcohol, respectively.

Q2: What are the most common causes of low yield in DIPC-mediated reactions?

A2: Low yields in DIPC-mediated synthesis can stem from several factors:

  • Incomplete activation of the carboxylic acid: This can be due to suboptimal reaction conditions or the presence of impurities.

  • Side reactions: The activated carboxylic acid intermediate may undergo undesired reactions, such as rearrangement to a less reactive species.

  • Steric hindrance: Bulky reactants can slow down the desired coupling reaction, allowing side reactions to predominate.

  • Racemization: In peptide synthesis, the stereochemical integrity of the amino acid can be compromised during activation.[1][2]

  • Poor solubility: Reactants or intermediates may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.

Q3: What are common side products to look out for?

A3: A potential side product is the formation of an N-acylurea-like adduct if the activated intermediate undergoes intramolecular rearrangement.[3][4] In peptide synthesis, dehydration of asparagine and glutamine side chains can also occur.[2][5]

Q4: Can I use DIPC for both solution-phase and solid-phase synthesis?

A4: Yes, DIPC can be adapted for both solution-phase and solid-phase peptide synthesis (SPPS). However, optimization of conditions will be necessary for each application.

Troubleshooting Guide

This guide provides solutions to common problems encountered during DIPC-mediated synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid. 2. Low quality or impure reagents. 3. Suboptimal reaction temperature.1. Ensure anhydrous conditions. Use freshly distilled solvents. 2. Verify the purity of DIPC, the carboxylic acid, and the nucleophile. 3. Optimize the reaction temperature. While room temperature is a good starting point, some sterically hindered substrates may require gentle heating (e.g., 40-50 °C).[5]
Formation of Significant Byproducts 1. The activated intermediate is undergoing side reactions faster than the desired coupling. 2. In peptide synthesis, racemization of the activated amino acid is occurring.1. Add a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure). These additives form a more stable activated ester, which is less prone to side reactions and racemization.[1][2][4][6][7][8] 2. Control the order of reagent addition. Pre-activating the carboxylic acid with DIPC and the additive before adding the amine or alcohol can improve yields.[9]
Incomplete Reaction (Starting Material Remains) 1. Insufficient equivalents of DIPC. 2. Sterically hindered substrates slowing the reaction. 3. Poor solubility of reactants.1. Use a slight excess of DIPC (1.1 to 1.5 equivalents). 2. For difficult couplings, consider a "double coupling" approach where a second portion of DIPC and the activated acid are added after the initial reaction period.[6][10] 3. Choose an appropriate solvent. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally good choices.[6][7][11][12]
Difficulty in Product Purification 1. The byproduct, diisopropylurea (from the related reagent DIC), can be difficult to remove. While DIPC does not produce a urea (B33335) byproduct, other side products can complicate purification.1. Optimize the reaction to minimize byproduct formation. 2. Employ appropriate chromatographic techniques for purification.

Experimental Protocols

General Protocol for DIPC-Mediated Amide Coupling
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and the coupling additive (e.g., HOBt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Activation: Add this compound (DIPC) (1.1 eq.) to the solution and stir at room temperature for 10-15 minutes.

  • Coupling: Add the amine (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Key Experimental Parameters
Parameter Recommendation Rationale
Solvent Anhydrous DMF, NMP, or DCMEnsures reactants are fully solvated and prevents hydrolysis of the activated intermediate.
Temperature Room Temperature (can be optimized between 0°C and 50°C)Balances reaction rate with the potential for side reactions and racemization.[5][6]
DIPC Equivalents 1.1 - 1.5A slight excess ensures complete activation of the carboxylic acid.
Additive Equivalents 1.1 - 1.2Suppresses side reactions and racemization.[1][6][7]

Visualizing the Process

DIPC-Mediated Amide Bond Formation Workflow

DIPC_Amide_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Amine Amine (R'-NH2) Coupling Coupling Amine->Coupling DIPC DIPC DIPC->Activation Additive Additive (e.g., HOBt) Additive->Activation Activation->Coupling Activated Intermediate Amide Amide (R-CO-NH-R') Coupling->Amide Byproducts Isopropanol + CO2 Coupling->Byproducts

Caption: Workflow for DIPC-mediated amide synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temp.) Start->Check_Conditions Add_Additive Incorporate Coupling Additive (HOBt, Oxyma) Check_Reagents->Add_Additive Reagents OK Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Conditions Suboptimal Change_Solvent Change Solvent Check_Conditions->Change_Solvent Conditions Suboptimal Double_Coupling Perform Double Coupling Add_Additive->Double_Coupling Yield Still Low Success Improved Yield Add_Additive->Success Yield Improved Double_Coupling->Success Optimize_Temp->Success Change_Solvent->Success

References

Preventing moisture contamination of diisopropyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing moisture contamination of diisopropyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is moisture control important?

This compound (DIPC) is an organic solvent with the chemical formula C7H14O3.[1][2] It is utilized in various applications, including as a solvent and reagent in organic synthesis, particularly in the pharmaceutical industry for the synthesis of compounds like Huperizine A.[3][4][5][6][7] It also finds use in the production of agrochemicals and as a plasticizer.[1]

Moisture control is critical because this compound, like other organic carbonates, is susceptible to hydrolysis. This reaction can lead to the formation of impurities, such as isopropyl alcohol and carbon dioxide, which can negatively impact reaction yields, product purity, and the overall stability of formulations. In sensitive applications like drug synthesis and as an electrolyte solvent in lithium-ion batteries, even trace amounts of water can be detrimental.[8][9]

Q2: How does moisture contamination occur?

Moisture contamination of this compound can happen through several pathways:

  • Atmospheric Exposure: The primary source of moisture contamination is exposure to ambient air. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10]

  • Improper Storage: Storing DIPC in improperly sealed containers allows for continuous ingress of atmospheric moisture.

  • Contaminated Equipment: Using glassware, transfer lines, or other equipment that has not been thoroughly dried can introduce water into the solvent.

  • Cross-Contamination: Using the same equipment for both aqueous and non-aqueous solutions without proper cleaning and drying can lead to contamination.

Q3: What are the signs of moisture contamination in this compound?

Visual inspection is often insufficient to detect low levels of moisture contamination. However, high levels of water may lead to a cloudy or hazy appearance. The most reliable way to determine moisture content is through analytical testing, such as Karl Fischer titration. In a reaction, unexpected side products or lower yields may also indicate the presence of moisture.

Q4: What is the acceptable level of moisture in this compound for different applications?

The acceptable moisture content is highly dependent on the specific application.

ApplicationTypical Acceptable Moisture Content (ppm)
Pharmaceutical Synthesis While specific limits for DIPC in all pharmaceutical processes are not publicly available, best practices dictate that solvents used in drug manufacturing should be kept as dry as possible to control impurity profiles.[8][11] The acceptable level would be determined by the specific reaction's sensitivity to water.
Lithium-Ion Battery Electrolytes For organic carbonate solvents used in lithium-ion battery electrolytes, the moisture content must be extremely low, typically < 30 ppm .[7] The presence of water can lead to the decomposition of the electrolyte salt (e.g., LiPF6) and the formation of harmful byproducts like hydrofluoric acid (HF).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Unexpected reaction byproducts or low yield Moisture contamination in this compound leading to hydrolysis or side reactions.1. Verify the moisture content of the this compound using Karl Fischer titration. 2. Dry the solvent using an appropriate method (see Experimental Protocols) before use. 3. Ensure all glassware and reaction equipment are thoroughly dried.
Inconsistent experimental results Variable moisture content in the this compound stock.1. Implement a strict solvent handling protocol, including the use of inert gas (nitrogen or argon) for transfers. 2. Aliquot the solvent into smaller, single-use containers to minimize atmospheric exposure of the main stock. 3. Regularly test the moisture content of the stored solvent.
Cloudy appearance of this compound Gross water contamination.1. The solvent is likely unusable for moisture-sensitive applications. 2. Consider drying a small portion and re-testing, but it may be more practical to use a fresh, unopened container of the solvent.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

This protocol describes the process of drying this compound using activated 3Å molecular sieves.

Materials:

  • This compound

  • 3Å molecular sieves

  • Oven

  • Desiccator

  • Dry, inert gas (e.g., nitrogen or argon)

  • Anhydrous glassware

Procedure:

  • Activation of Molecular Sieves:

    • Place the 3Å molecular sieves in a suitable glass container.

    • Heat the sieves in an oven at 200-300°C for at least 4 hours to remove any adsorbed water.[12][13]

    • Cool the activated sieves to room temperature in a desiccator under a dry atmosphere.

  • Drying Process:

    • In a dry, inert atmosphere (e.g., inside a glovebox or using a Schlenk line), add the activated molecular sieves to a flask of this compound. A common loading is 5-10% (w/v).

    • Seal the flask and allow it to stand for at least 24 hours. Occasional gentle swirling can improve the drying efficiency.

    • For optimal results, the solvent can be stored over the molecular sieves.

  • Dispensing the Dry Solvent:

    • Under a positive pressure of inert gas, carefully decant or cannula transfer the dry this compound, leaving the molecular sieves behind.

Drying_Workflow cluster_activation Molecular Sieve Activation cluster_drying Solvent Drying Place_Sieves Place 3Å sieves in oven Heat_Sieves Heat at 200-300°C for >4 hours Place_Sieves->Heat_Sieves Cool_Sieves Cool in desiccator Heat_Sieves->Cool_Sieves Add_Sieves Add activated sieves to DIPC (5-10% w/v) Cool_Sieves->Add_Sieves Stand Let stand for >24 hours Add_Sieves->Stand Dispense Decant or cannula transfer dry solvent Stand->Dispense

Workflow for drying this compound with molecular sieves.
Protocol 2: Measuring Moisture Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in this compound using coulometric Karl Fischer titration, which is suitable for low moisture levels.

Materials:

  • Karl Fischer titrator (coulometric)

  • Anode and cathode reagents for Karl Fischer titration

  • Gastight syringe

  • This compound sample

Procedure:

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration cell with the appropriate anolyte and catholyte.

    • Allow the instrument to pre-titrate the solvent in the cell to a dry, stable endpoint.

  • Sample Analysis:

    • Using a dry, gastight syringe, draw a known volume of the this compound sample.

    • Weigh the syringe with the sample.

    • Inject the sample into the titration cell.

    • Weigh the empty syringe to determine the exact mass of the sample introduced.

    • Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percent.

  • Considerations for Carbonates:

    • Carbonates can sometimes interfere with the Karl Fischer reaction. If inaccurate or unstable results are observed, using a Karl Fischer oven is the recommended method.[4] In this technique, the sample is heated in a sealed vial, and a dry, inert gas carries the evaporated water into the titration cell. A vaporization temperature of around 250°C is often suitable for carbonates.[4]

Decision pathway for Karl Fischer titration of this compound.

References

Technical Support Center: Managing Thermal Runaway in Reactions with Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on managing thermal runaway risks associated with diisopropyl carbonate (DIPC). The information is intended for use by qualified researchers, scientists, and drug development professionals. All experimental procedures should be conducted with appropriate safety precautions and after a thorough, process-specific risk assessment. The quantitative data provided for analogous compounds are for estimation purposes only and should not be used as a substitute for experimental thermal hazard analysis of your specific reaction system.

Introduction

This compound (DIPC) is a versatile reagent and solvent used in various chemical syntheses.[1][2] Like many chemical processes, reactions involving DIPC can present thermal hazards, particularly the risk of a thermal runaway. A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can result in equipment failure, release of toxic materials, and potentially an explosion.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist users in identifying, preventing, and managing thermal runaway events during experiments with this compound.

Troubleshooting Guide: Thermal Runaway Prevention and Response

This guide provides a systematic approach to troubleshooting potential thermal runaway scenarios.

Q1: My reaction temperature is rising unexpectedly. What should I do?

An unexpected temperature rise is a primary indicator of a potential thermal runaway. Immediate action is critical.

Immediate Actions:

  • Stop all reagent and reactant feeds.

  • Enhance cooling:

    • Increase the flow of coolant to the reactor jacket.

    • Lower the coolant temperature.

    • If available, activate an emergency cooling system.

  • Ensure adequate agitation: Proper mixing is crucial for efficient heat transfer to the cooling surfaces.

  • If the temperature continues to rise uncontrollably, initiate an emergency shutdown. [3][4]

Follow-up Actions & Troubleshooting:

  • Review your reaction stoichiometry and procedure: Ensure the correct amounts of reagents were used and the addition order was correct.

  • Check your cooling system's performance: Verify coolant flow rate and temperature. Inspect for any blockages or malfunctions.

  • Consider the possibility of a contaminant: An unexpected impurity could catalyze a dangerous side reaction.

  • Perform a post-mortem analysis: After safely quenching the reaction, analyze a sample to understand the cause of the exotherm.

Q2: How can I proactively prevent a thermal runaway when working with DIPC?

A proactive approach to safety is the best way to manage thermal runaway risk.

Key Prevention Strategies:

  • Thorough Hazard Assessment: Before conducting any experiment, perform a comprehensive risk assessment. This should include:

    • A literature search for thermal stability data of all reactants, intermediates, and products.

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition and the heat of reaction/decomposition.

  • Controlled Reagent Addition: For exothermic reactions, add the limiting reagent slowly and monitor the temperature closely. This is a primary method for controlling the rate of heat generation.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of removing the maximum expected heat output of the reaction.

  • Dilution: Using an appropriate, inert solvent can help to moderate the reaction rate and absorb excess heat.

  • Process Monitoring and Control:

    • Continuously monitor the reaction temperature, pressure, and stirrer speed.

    • Implement automated control systems that can adjust reactant feed rates or cooling based on real-time data.

Q3: I suspect my reaction is producing gas, and the pressure is increasing. What does this mean and what should I do?

Gas evolution combined with a temperature increase is a strong indicator of a decomposition reaction, which can lead to a thermal runaway. The thermal decomposition of dialkyl carbonates can produce flammable gases like alkenes and carbon dioxide.[5][6]

Immediate Actions:

  • Immediately stop all feeds and heating.

  • Vent the reactor to a safe location (e.g., a scrubber or flare system) if the pressure exceeds the safe operating limit of the vessel. Follow established emergency procedures for your facility.

  • Initiate emergency cooling.

Troubleshooting:

  • Identify the gas: If possible and safe to do so, analyze the vented gas to identify the decomposition products. This can help in understanding the runaway reaction pathway.

  • Review reaction conditions: High temperatures can initiate thermal decomposition. Assess if the reaction temperature exceeded the known or predicted decomposition temperature of any components.

Frequently Asked Questions (FAQs)

Q4: What are the key physical and safety properties of this compound?

Understanding the fundamental properties of DIPC is the first step in safe handling.

PropertyValueReference
CAS Number 6482-34-4[1][7]
Molecular Formula C₇H₁₄O₃[1][8]
Molecular Weight 146.18 g/mol [1][8]
Boiling Point 147 °C[1][9]
Flash Point 53 °C[9]
Density 0.945 g/cm³[1][9]
Appearance Colorless liquid[2]

Safety Information:

  • Handling: Handle in a well-ventilated area. Use non-sparking tools and prevent electrostatic discharge.[7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Q5: Is there any available data on the thermal stability of this compound or similar compounds?

While specific, publicly available reaction calorimetry data for DIPC is limited, data from analogous dialkyl carbonates can provide an indication of potential thermal hazards. It is crucial to perform your own thermal analysis for your specific reaction mixture.

Thermal Decomposition Data for Analogous Carbonates (for estimation purposes only):

CompoundDecomposition Onset (approx.)Major Decomposition ProductsReference
Diethyl Carbonate> 200 °CEthylene, Carbon Dioxide, Ethanol[5][6]
Dimethyl Carbonate> 200 °CMethane, Carbon Dioxide, Methanol

Note: The presence of catalysts, reagents, or impurities can significantly lower the decomposition temperature.

Q6: What is reaction calorimetry and why is it important for preventing thermal runaway?

Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed during a chemical reaction.[10][11] It is a critical tool for process safety assessment.

Key Information Obtained from Reaction Calorimetry:

  • Heat of Reaction (ΔHr): The total amount of heat released or absorbed.

  • Heat Flow: The rate at which heat is generated.

  • Adiabatic Temperature Rise (ΔTad): The maximum temperature the reaction would reach if there were no heat loss to the surroundings. This is a crucial parameter for assessing the potential for a thermal runaway.

  • Reaction Kinetics: Information about the rate of the reaction under different conditions.

By understanding these parameters, scientists can design safer processes with adequate cooling capacity and control strategies.[11][12][13]

Q7: What are the key elements of an emergency shutdown procedure for a reactor?

An emergency shutdown (ESD) procedure is a critical safety protocol to be implemented in the event of an uncontrolled reaction.[3][4]

Essential Components of an ESD Protocol:

  • Immediate cessation of all reactant feeds.

  • Activation of maximum cooling.

  • Depressurization to a safe containment system if necessary.

  • Quenching the reaction by adding a chemical inhibitor or a large amount of a cold, inert solvent.

  • Clear communication and evacuation protocols for all personnel.

Every laboratory and production facility should have a well-defined and regularly practiced ESD procedure.[3]

Experimental Protocols

Protocol 1: General Procedure for Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and estimate the heat of decomposition for a reaction mixture containing this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure DSC crucibles

  • Reaction mixture sample

  • Inert reference material (e.g., alumina)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the reaction mixture into a high-pressure DSC crucible. Seal the crucible hermetically.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected reaction or decomposition temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature that is expected to be above the decomposition temperature.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The onset temperature of an exothermic event is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

    • Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).

Visualizations

Troubleshooting_Workflow start Unexpected Temperature Rise stop_feeds Stop All Reagent Feeds start->stop_feeds enhance_cooling Enhance Cooling start->enhance_cooling check_agitation Ensure Adequate Agitation start->check_agitation monitor_temp Monitor Temperature stop_feeds->monitor_temp enhance_cooling->monitor_temp check_agitation->monitor_temp stable Temperature Stabilizes monitor_temp->stable Yes unstable Temperature Continues to Rise monitor_temp->unstable No investigate Investigate Root Cause stable->investigate emergency_shutdown Initiate Emergency Shutdown unstable->emergency_shutdown emergency_shutdown->investigate

Caption: Troubleshooting workflow for an unexpected temperature rise.

Reaction_Setup cluster_reactor Jacketed Reactor cluster_utilities Utilities agitator Agitator temp_probe Temperature Probe control_system Control System temp_probe->control_system reagent_inlet Reagent Inlet vent Vent to Scrubber reactor_contents DIPC + Reactants dosing_pump Dosing Pump dosing_pump->reagent_inlet cooling_unit Cooling Unit cluster_reactor cluster_reactor cooling_unit->cluster_reactor Coolant In control_system->dosing_pump Control Signal control_system->cooling_unit Control Signal cluster_reactor->cooling_unit Coolant Out

Caption: A typical controlled reaction setup for managing exotherms.

References

Enhancing the performance of diisopropyl carbonate as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl carbonate (DIPC). This resource is designed for researchers, scientists, and drug development professionals to enhance the performance of DIPC as a solvent in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound as a solvent.

Q1: My reaction is proceeding slowly or stalling in DIPC. What are the potential causes and solutions?

A1: A sluggish reaction in DIPC can be due to several factors. Firstly, ensure your starting materials are pure and free of inhibitors.[1][2] Secondly, reaction kinetics can be highly dependent on temperature; consider carefully increasing the reaction temperature, as DIPC has a relatively high boiling point (147 °C).[3][4][5] If the reaction allows, the use of a suitable catalyst can significantly increase the reaction rate.[1] Lastly, ensure all reactants are adequately soluble in DIPC at the reaction temperature.

Q2: I am observing unexpected byproducts or decomposition of my product. How can I mitigate this?

A2: Unwanted side reactions or product decomposition can often be traced back to impurities in the solvent or reagents, or non-optimal reaction conditions.[1][2][6][7]

  • Solvent Purity: Ensure you are using high-purity DIPC. If necessary, purify the solvent before use (see Experimental Protocol 1). Commercially available DIPC may be stabilized with calcium carbonate.[5][8]

  • Reaction Conditions: Overheating can lead to thermal decomposition of sensitive compounds.[1][6] Try running the reaction at a lower temperature for a longer period.

  • Workup Issues: Your product might be sensitive to acidic or basic conditions used during the workup.[9] Test the stability of your product to the workup conditions on a small scale before processing the entire batch.

Q3: My reaction yield is lower than expected. How can I troubleshoot this?

A3: Low yields are a common issue in chemical synthesis.[2][6][7][9] A systematic approach can help identify the cause. Use the following troubleshooting workflow to diagnose the problem. If starting materials are impure, this can lead to side reactions or inhibition of the desired reaction.[1][2] Incomplete reactions can be addressed by extending the reaction time or increasing the temperature.[1] Product loss can occur during transfer, extraction, or purification steps.[6][7][9]

G start Low Reaction Yield Observed check_purity Analyze crude mixture (TLC, NMR, LCMS) start->check_purity purity_issue Significant starting material remaining? check_purity->purity_issue side_products Side products or decomposition observed? purity_issue->side_products No incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature - Check catalyst activity purity_issue->incomplete_reaction Yes workup_loss Product lost during workup/purification? side_products->workup_loss No optimize_conditions Side Reactions: - Lower temperature - Use a more selective catalyst - Check purity of reagents side_products->optimize_conditions Yes refine_workup Handling Loss: - Refine extraction/purification - Check aqueous layers for product - Minimize transfer steps workup_loss->refine_workup Yes end Yield Improved workup_loss->end No incomplete_reaction->end optimize_conditions->end refine_workup->end

Troubleshooting workflow for low reaction yields.

Q4: How do I ensure my DIPC is anhydrous for moisture-sensitive reactions?

A4: While DIPC is not particularly hygroscopic, moisture can be introduced during storage or handling. For moisture-sensitive applications, it is recommended to dry the solvent using standard laboratory procedures. This can involve distillation from a suitable drying agent, such as calcium hydride, or storage over activated molecular sieves (e.g., 4 Å).

Q5: What are the primary safety concerns when working with DIPC?

A5: this compound is a flammable liquid and vapor.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle DIPC in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][11] Avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge.[3][11]

Quantitative Data: Physicochemical Properties of DIPC

The following table summarizes key properties of this compound.

PropertyValueReference(s)
CAS Number 6482-34-4[3][4][12]
Molecular Formula C₇H₁₄O₃[12][13][14]
Molecular Weight 146.18 g/mol [4][5][12]
Appearance Colorless liquid/oil[3][5][14]
Boiling Point 147 °C[3][4][5]
Melting Point < 25 °C[5][11]
Density 0.945 g/cm³[3][4][5]
Flash Point 53 °C[3][4][5]
Solubility Soluble in Chloroform, Ethyl Acetate[3][5]
Storage Temperature 2-8°C, Sealed in dry conditions[5][15]

Experimental Protocols

Here are detailed methodologies for common procedures involving this compound.

Protocol 1: Purification of this compound by Distillation

This protocol describes the purification of DIPC to remove non-volatile impurities and residual moisture.

G cluster_0 Preparation cluster_1 Distillation cluster_2 Storage prep1 Assemble distillation apparatus (round-bottom flask, condenser, receiving flask) prep2 Add crude DIPC and a drying agent (e.g., small amount of CaH₂) to the flask prep1->prep2 prep3 Add boiling chips prep2->prep3 dist1 Heat the flask gently under an inert atmosphere (N₂ or Ar) prep3->dist1 dist2 Discard the initial fraction (forerun) dist1->dist2 dist3 Collect the main fraction distilling at ~147°C dist2->dist3 store1 Transfer the purified DIPC to a clean, dry container dist3->store1 store2 Store under an inert atmosphere and seal tightly store1->store2

References

Validation & Comparative

Comparative Analysis of Diisopropyl Carbonate vs. Dimethyl Carbonate as Electrolyte Co-Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and potential applications of Diisopropyl Carbonate (DIPC) and Dimethyl Carbonate (DMC) in lithium-ion battery electrolytes.

In the ever-evolving landscape of energy storage, the composition of the electrolyte plays a pivotal role in determining the performance, safety, and lifespan of lithium-ion batteries. While dimethyl carbonate (DMC) is a well-established and widely used co-solvent, the exploration of alternative carbonates like this compound (DIPC) is driven by the continuous search for improved electrolyte properties. This guide provides a comparative analysis of DIPC and DMC, summarizing known experimental data for DMC and offering a scientifically reasoned perspective on the potential characteristics of DIPC based on general trends related to molecular structure.

Executive Summary

Dimethyl carbonate is a linear carbonate known for its low viscosity and high ionic conductivity, which are crucial for efficient ion transport. However, its low flash point and high volatility raise safety concerns. Direct experimental data on the performance of this compound as a lithium-ion battery electrolyte co-solvent is notably scarce in publicly available scientific literature. Therefore, this guide presents a comprehensive overview of DMC's properties, complemented by a qualitative analysis of how the branched structure of DIPC might influence key electrolyte parameters. The isopropyl groups in DIPC are expected to increase viscosity and steric hindrance, potentially leading to lower ionic conductivity compared to DMC. Conversely, the bulkier structure might enhance thermal and electrochemical stability.

Data Presentation: Dimethyl Carbonate (DMC) Properties

The following table summarizes key quantitative data for electrolytes containing dimethyl carbonate. It is important to note that these values can vary depending on the specific electrolyte formulation, including the type of lithium salt, the concentration, and the other co-solvents used.

PropertyValueConditions
Ionic Conductivity ~6 - 11 mS/cm1M LiPF6 in EC/DMC (1:1 v/v) at 25°C
Viscosity ~0.59 cPPure solvent at 25°C
Dielectric Constant ~3.12Pure solvent at 25°C
Electrochemical Stability Anodic stability up to ~4.5 V vs. Li/Li+In combination with EC
Flash Point 17 °CPure solvent
Boiling Point 90 °CPure solvent

Comparative Analysis: DIPC vs. DMC

Due to the absence of direct experimental data for DIPC in battery applications, this section provides a qualitative comparison based on the structural differences between the two molecules and established principles in electrolyte chemistry.

Logical Relationship of Molecular Structure to Electrolyte Properties

G cluster_dmc Dimethyl Carbonate (DMC) cluster_dipc This compound (DIPC) dmc_struct Linear Methyl Groups dmc_prop Low Viscosity High Ionic Conductivity Low Flash Point dmc_struct->dmc_prop leads to comparison Comparative Performance dmc_prop->comparison dipc_struct Branched Isopropyl Groups dipc_prop Higher Viscosity (Hypothesized) Lower Ionic Conductivity (Hypothesized) Higher Flash Point (Hypothesized) dipc_struct->dipc_prop likely leads to dipc_prop->comparison

Caption: Molecular structure comparison of DMC and DIPC.

Ionic Conductivity and Viscosity: The branched isopropyl groups in DIPC are significantly bulkier than the methyl groups in DMC. This increased size and branching are expected to lead to higher viscosity.[1][2] Higher viscosity generally impedes the mobility of lithium ions, which would result in lower ionic conductivity for DIPC-based electrolytes compared to their DMC counterparts under similar conditions.

Electrochemical Stability: The C-H bonds on the tertiary carbon of the isopropyl group in DIPC might be more susceptible to oxidation at high potentials compared to the primary C-H bonds in DMC. However, the increased steric hindrance from the bulky isopropyl groups could also passivate the electrode surface more effectively, potentially leading to a stable solid electrolyte interphase (SEI) and a wider electrochemical stability window. Further experimental verification is required to confirm this.

Safety Characteristics: A significant advantage of larger, branched alkyl chains in carbonate solvents is a potential increase in the flash point and a decrease in volatility.[3] Therefore, it is reasonable to hypothesize that DIPC would have a higher flash point and boiling point than DMC, contributing to improved safety characteristics of the battery.

Cycling Performance: The impact on cycling performance is complex. While lower ionic conductivity could negatively affect rate capability, enhanced electrochemical stability and the formation of a robust SEI could lead to improved long-term cycling stability and coulombic efficiency. The specific interactions with anode and cathode materials would be critical.

Experimental Protocols

To conduct a rigorous comparative analysis of DIPC and DMC, the following key experiments are essential. The methodologies provided are standard protocols in the field of battery research.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of electrolytes containing DIPC and DMC.

Methodology:

  • Electrolyte Preparation: Prepare a series of electrolytes with a standard lithium salt (e.g., 1M LiPF6) in a common cyclic carbonate co-solvent (e.g., ethylene (B1197577) carbonate, EC) with varying volume ratios of DIPC and DMC (e.g., EC:DIPC 1:1, EC:DMC 1:1).

  • Instrumentation: Use a conductivity meter with a two-electrode dip-type cell.

  • Procedure:

    • Calibrate the conductivity cell with standard KCl solutions of known concentrations.

    • Rinse the cell with the electrolyte to be tested.

    • Immerse the cell in the electrolyte solution maintained at a constant temperature (e.g., 25°C) in a temperature-controlled bath.

    • Record the resistance or conductivity value once it stabilizes.

    • Repeat the measurement for each electrolyte composition and at various temperatures to study the temperature dependence.

Electrochemical Stability Window (ESW) Measurement

Objective: To determine the voltage range within which the electrolyte is stable.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glove box. Use lithium metal as the reference and counter electrodes, and a non-reactive working electrode such as platinum or glassy carbon.

  • Instrumentation: A potentiostat capable of performing linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • Procedure:

    • For the anodic stability limit, perform LSV by scanning the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the oxidation limit.

    • For the cathodic stability limit, scan the potential towards a low potential (e.g., -0.5 V vs. Li/Li+). The potential at which a significant reduction current appears is the reduction limit.

    • The ESW is the potential difference between the anodic and cathodic limits.

Cycling Performance Evaluation

Objective: To assess the long-term cycling stability and coulombic efficiency of batteries using electrolytes with DIPC and DMC.

Methodology:

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glove box. Use a standard anode (e.g., graphite) and cathode (e.g., LiNiMnCoO2) with a separator soaked in the prepared electrolytes.

  • Instrumentation: A multi-channel battery cycler.

  • Procedure:

    • Perform a formation cycle at a low C-rate (e.g., C/20) to form a stable SEI.

    • Cycle the cells at a constant C-rate (e.g., C/2) between defined voltage limits for a large number of cycles (e.g., 100-500).

    • Record the charge and discharge capacities for each cycle.

    • Calculate the capacity retention and coulombic efficiency (discharge capacity / charge capacity) for each cycle.

Experimental Workflow for Comparative Analysis

G cluster_prep Electrolyte Preparation cluster_char Physicochemical Characterization cluster_electrochem Electrochemical Evaluation cluster_analysis Data Analysis and Comparison prep Prepare Electrolytes: 1M LiPF6 in EC/DMC (1:1) 1M LiPF6 in EC/DIPC (1:1) conductivity Ionic Conductivity (Conductivity Meter) prep->conductivity viscosity Viscosity (Viscometer) prep->viscosity thermal Thermal Stability (DSC/TGA) prep->thermal esw Electrochemical Stability Window (Linear Sweep Voltammetry) prep->esw cycling Cycling Performance (Battery Cycler) prep->cycling impedance Electrochemical Impedance Spectroscopy (EIS) prep->impedance analysis Compare Data Sets: - Ionic Conductivity vs. Temperature - Anodic/Cathodic Limits - Capacity Retention & Coulombic Efficiency - Interfacial Resistance conductivity->analysis viscosity->analysis thermal->analysis esw->analysis cycling->analysis impedance->analysis

Caption: A typical experimental workflow for comparing electrolyte co-solvents.

Conclusion and Future Outlook

While dimethyl carbonate remains a cornerstone of current lithium-ion battery electrolytes due to its favorable transport properties, the quest for safer and more stable alternatives continues. This compound, with its branched alkyl structure, presents an intriguing candidate that may offer enhanced safety and stability, albeit potentially at the cost of ionic conductivity. The lack of direct experimental data for DIPC underscores a significant gap in the literature. A thorough experimental investigation following the protocols outlined in this guide is crucial to validate the hypothesized properties of DIPC and to ascertain its viability as a co-solvent in next-generation lithium-ion batteries. Such research would provide invaluable data for the development of safer, more reliable energy storage solutions.

References

Performance Evaluation of Diisopropyl Carbonate in Li-ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of diisopropyl carbonate with conventional electrolyte solvents for lithium-ion batteries, supported by general experimental protocols and performance data for common alternatives.

Introduction

The electrolyte is a critical component of a lithium-ion battery, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles. The choice of solvent in the electrolyte significantly impacts the battery's performance, including its energy density, cycle life, power density, and safety. While ethylene (B1197577) carbonate (EC) is a common component due to its excellent solid electrolyte interphase (SEI) forming properties on graphite (B72142) anodes, it is often mixed with linear carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) to reduce viscosity and improve ionic conductivity.

This guide provides a comparative evaluation of this compound (DIPC) as a potential linear carbonate solvent in lithium-ion battery electrolytes. Due to the limited availability of direct experimental data for DIPC in the public domain, this comparison is primarily based on the known properties and performance of structurally similar and commonly used linear carbonates. The guide is intended for researchers, scientists, and professionals in battery and drug development, offering a structured overview of key performance metrics, experimental methodologies, and the underlying electrochemical principles.

Physicochemical Properties of Linear Carbonates

The physical and chemical properties of the solvent play a crucial role in determining the overall performance of the electrolyte. Key parameters include viscosity, dielectric constant, and flash point, which influence ionic conductivity, salt dissociation, and safety, respectively.

PropertyThis compound (DIPC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Ethyl Methyl Carbonate (EMC)
Molecular Formula C₇H₁₄O₃C₃H₆O₃C₅H₁₀O₃C₄H₈O₃
Molecular Weight ( g/mol ) 146.1890.08118.13104.10
Boiling Point (°C) ~14590127107
Melting Point (°C) -4-43-55
Flash Point (°C) ~40182523
Viscosity (cP at 25°C) Higher (estimated)0.590.750.65
Dielectric Constant Lower (estimated)3.12.83.0

Performance Comparison in Li-ion Batteries

The performance of an electrolyte solvent is evaluated based on several electrochemical metrics obtained from battery cell testing. The following table compares the expected performance of DIPC with standard linear carbonates based on general trends.

Performance MetricThis compound (DIPC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Ethyl Methyl Carbonate (EMC)
Ionic Conductivity LowerHighModerateHigh
Electrochemical Stability Window Potentially widerGoodGoodGood
SEI Formation on Graphite May differ due to steric hindranceForms a stable SEI with ECForms a stable SEI with ECForms a stable SEI with EC
Low-Temperature Performance Potentially poorerGoodModerateGood
Safety (Thermal Stability) Potentially higher flashpointLower flashpointLower flashpointLower flashpoint

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of electrolyte performance. Below are general protocols for key experiments used to characterize battery performance.

Electrolyte Preparation

A standard electrolyte formulation involves dissolving a lithium salt, typically lithium hexafluorophosphate (B91526) (LiPF₆), in a mixture of carbonate solvents.

Protocol:

  • In an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm, mix the desired ratio of ethylene carbonate (EC) and the linear carbonate (e.g., DIPC, DMC, DEC, or EMC) by volume or weight.

  • Slowly add the LiPF₆ salt to the solvent mixture while stirring until it is completely dissolved. A common concentration is 1.0 M.

  • Allow the solution to stir for several hours to ensure homogeneity.

  • If additives are required, they are typically added in small weight percentages to the final electrolyte solution.

Electrolyte_Preparation cluster_glovebox Argon-filled Glovebox EC Ethylene Carbonate (EC) Mixer Magnetic Stirrer EC->Mixer LC Linear Carbonate (DIPC, DMC, etc.) LC->Mixer LiPF6 LiPF6 Salt LiPF6->Mixer Additives Additives (optional) Additives->Mixer Final_Electrolyte Final Electrolyte Solution Mixer->Final_Electrolyte

Workflow for the preparation of a Li-ion battery electrolyte.
Coin Cell Assembly (Half-Cell)

To evaluate the performance of the electrolyte with a specific electrode, a half-cell is assembled using lithium metal as the counter and reference electrode.

Protocol:

  • Place the working electrode (e.g., graphite anode) in the center of the coin cell case.

  • Add a few drops of the prepared electrolyte onto the electrode surface.

  • Place a separator on top of the wetted electrode.

  • Add more electrolyte to saturate the separator.

  • Place a lithium metal disc on top of the separator.

  • Add a spacer and a spring.

  • Place the gasket and the top cap, and then crimp the cell to ensure a hermetic seal.

Coin_Cell_Assembly cluster_cell CR2032 Coin Cell Components cluster_assembly Assembly Sequence Bottom_Case Bottom Case Working_Electrode Working Electrode (e.g., Graphite) Separator Separator Li_Metal Lithium Metal Spacer Spacer Spring Spring Gasket Gasket Top_Cap Top Cap start Start place_electrode Place Working Electrode start->place_electrode add_electrolyte1 Add Electrolyte place_electrode->add_electrolyte1 place_separator Place Separator add_electrolyte1->place_separator add_electrolyte2 Saturate Separator place_separator->add_electrolyte2 place_li Place Li Metal add_electrolyte2->place_li add_components Add Spacer & Spring place_li->add_components seal Place Gasket & Top Cap, then Crimp add_components->seal end End seal->end Rate_Capability_Test Start Formation Cycles (e.g., C/20) Baseline Baseline Cycling (e.g., C/10) Start->Baseline C5 C/5 Cycling Baseline->C5 C2 C/2 Cycling C5->C2 C1 1C Cycling C2->C1 C2_high 2C Cycling C1->C2_high C5_high 5C Cycling C2_high->C5_high Recovery Recovery Cycling (e.g., C/10) C5_high->Recovery End End Test Recovery->End

A Comparative Guide to Purity Assessment of Diisopropyl Carbonate by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with Alternative Techniques for the Comprehensive Purity Assessment of Diisopropyl Carbonate.

The purity of this compound, a key reagent and solvent in pharmaceutical synthesis, is crucial for ensuring the quality, safety, and efficacy of the final drug product. A variety of analytical techniques can be employed to determine its purity and identify potential impurities. This guide provides a comparative overview of the most common and effective analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Karl Fischer Titration.

Comparison of Analytical Methods

The choice of analytical method for the purity assessment of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and Karl Fischer Titration for this application. The quantitative data presented is based on methods developed for structurally similar organic carbonates and serves as a reliable estimate for what can be achieved for this compound with appropriate method validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Karl Fischer Titration
Principle Separation of volatile compounds followed by mass-based detection and identification.Separation of compounds based on their partitioning between a stationary and a mobile phase.Titrimetric method for the quantification of water content.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.Specific determination of water content.
Limit of Detection (LOD) ~0.001%~0.01%~0.01%
Limit of Quantitation (LOQ) ~0.005%~0.05%~0.05%
Precision (RSD) < 2%< 3%< 2%
Accuracy (Recovery) 98-102%97-103%99-101%
Sample Throughput ModerateHighHigh
Cost per Sample ModerateLowLow
Key Advantages High specificity and sensitivity for volatile impurities, excellent for identification of unknown peaks.Broad applicability to a wide range of compounds, robust and reproducible.Gold standard for water content determination.
Limitations Not suitable for non-volatile or thermally labile impurities.Lower sensitivity for some volatile compounds compared to GC-MS.Only measures water content, does not detect other impurities.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is adapted from validated procedures for the analysis of similar organic carbonates and solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (100:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Scan Mode: Full Scan.

Sample Preparation: Dissolve 100 mg of this compound in 10 mL of a suitable volatile solvent (e.g., dichloromethane, analytical grade).

Rationale for Method Parameters:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the separation of a wide range of volatile and semi-volatile organic compounds.

  • Split Injection: A high split ratio is used to avoid column overloading with the main component and to ensure sharp peaks for trace impurities.

  • Temperature Program: The temperature program allows for the separation of highly volatile impurities at the beginning of the run and the elution of less volatile components at higher temperatures.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries (e.g., NIST).

  • Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound and the detection of non-volatile impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve 10 mg/mL of this compound in the initial mobile phase composition (60:40 Water:Acetonitrile).

Karl Fischer Titration for Water Content

This protocol outlines the general steps for determining the water content in this compound using volumetric Karl Fischer titration.

Instrumentation:

  • Karl Fischer Titrator (volumetric).

Reagents:

  • Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Anhydrous methanol (B129727) or other suitable solvent.

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Add a known volume of anhydrous solvent to the titration vessel and titrate to a dry endpoint.

  • Inject a known weight of the this compound sample into the titration vessel.

  • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • Calculate the water content in the sample (typically in ppm or %).

Mandatory Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-350) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram identify Identify Impurities via Mass Spectra Library chromatogram->identify quantify Quantify Impurities identify->quantify report Generate Purity Report quantify->report

Caption: Workflow for this compound purity analysis by GC-MS.

Comparison of Analytical Techniques for Purity Assessment

Purity_Analysis_Comparison cluster_techniques Analytical Techniques cluster_impurities Target Impurities main This compound Purity Assessment gcms GC-MS main->gcms hplc HPLC main->hplc kf Karl Fischer Titration main->kf volatile Volatile/Semi-Volatile Impurities gcms->volatile Primary Method water Water Content gcms->water Possible, less accurate hplc->volatile Possible for some non_volatile Non-Volatile/Thermally Labile Impurities hplc->non_volatile Primary Method kf->water Specific Method

Caption: Selection of analytical techniques based on impurity type.

Spectroscopic comparison of diisopropyl carbonate and diethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the chemical and physical properties of reagents is paramount. This guide provides a comprehensive spectroscopic comparison of two structurally similar yet distinct carbonate esters: diisopropyl carbonate and diethyl carbonate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, this document aims to facilitate informed decisions in solvent selection, reaction monitoring, and material characterization.

This comparison summarizes quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectroscopy. While extensive experimental data is available for diethyl carbonate, there is a notable lack of publicly accessible experimental IR and Raman spectra for this compound. The NMR data, however, provides a solid basis for structural comparison.

Data Presentation: A Side-by-Side Spectroscopic Analysis

The following tables provide a detailed comparison of the spectroscopic data for this compound and diethyl carbonate.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCDCl₃~4.8SeptetCH
~1.3DoubletCH₃
Diethyl CarbonateCDCl₃4.19QuartetOCH₂
1.31TripletCH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundCDCl₃~154C=O
~72CH
~22CH₃
Diethyl CarbonateCDCl₃155.1C=O
63.8OCH₂
14.2CH₃

Table 3: Vibrational Spectroscopy Data (IR & Raman)

CompoundTechniqueWavenumber (cm⁻¹)Assignment
This compound IR No experimental data readily available in public databases.
Raman No experimental data readily available in public databases.
Diethyl Carbonate IR ~2980C-H stretch
~1740C=O stretch
~1260C-O stretch
Raman ~2980C-H stretch
~1740C=O stretch
~890O-C-O stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the carbonate samples.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Approximately 5-20 mg of the liquid carbonate sample (this compound or diethyl carbonate) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

  • Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

  • The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain NMR spectrum.

Data Processing:

  • The transformed spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the carbonate samples.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • A background spectrum of the clean, empty ATR crystal is collected.

  • A small drop of the liquid carbonate sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

  • The sample is scanned over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

  • Multiple scans are co-added to improve the signal-to-noise ratio.

  • The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

  • The spectrum may be baseline corrected to remove any broad, underlying features.

  • Peak picking is performed to identify the wavenumbers of the absorption bands.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for non-polar functional groups.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

Sample Preparation:

  • A small amount of the liquid carbonate sample is placed in a suitable container, such as a glass vial or a quartz cuvette.

  • The container is placed in the sample holder of the spectrometer.

Data Acquisition:

  • The laser is focused onto the liquid sample.

  • The scattered light is collected and directed into the spectrometer.

  • The spectrum is recorded over a specific Raman shift range (e.g., 200-3200 cm⁻¹).

  • The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation.

Data Processing:

  • The raw spectrum may be corrected for cosmic rays and background fluorescence.

  • The spectrum is typically baseline corrected.

  • Peak positions are identified to determine the Raman shifts of the vibrational modes.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of a comparative spectroscopic analysis.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Sample_A This compound (Sample A) NMR NMR Spectroscopy (¹H and ¹³C) Sample_A->NMR IR Infrared (IR) Spectroscopy Sample_A->IR Raman Raman Spectroscopy Sample_A->Raman Sample_B Diethyl Carbonate (Sample B) Sample_B->NMR Sample_B->IR Sample_B->Raman Process_NMR Process & Reference NMR Spectra NMR->Process_NMR Process_Vibrational Process & Baseline Correct IR/Raman Spectra IR->Process_Vibrational Raman->Process_Vibrational Compare_Spectra Comparative Analysis of Spectroscopic Data Process_NMR->Compare_Spectra Process_Vibrational->Compare_Spectra

Caption: Workflow for Spectroscopic Comparison.

A Comparative Guide to Diisopropyl Carbonate and Ethyl Methyl Carbonate in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the electrochemical performance of Diisopropyl Carbonate (DIPC) versus Ethyl Methyl Carbonate (EMC) as solvents in lithium-ion battery electrolytes, supported by experimental data, for researchers and professionals in battery development.

The ever-growing demand for high-performance lithium-ion batteries has spurred extensive research into novel electrolyte formulations. The choice of solvent in these electrolytes is critical, as it significantly influences key performance metrics such as ionic conductivity, electrochemical stability, and safety. This guide provides a detailed comparison of two carbonate solvents: this compound (DIPC) and the more commonly used Ethyl Methyl Carbonate (EMC).

Physicochemical Properties: A Foundation for Performance

The inherent physical properties of a solvent lay the groundwork for its electrochemical behavior. Below is a comparison of the key physicochemical properties of DIPC and EMC.

PropertyThis compound (DIPC)Ethyl Methyl Carbonate (EMC)
Molecular Formula C7H14O3[1][2]C4H8O3[3][4]
Molecular Weight 146.18 g/mol [1][2]104.10 g/mol [3][4]
Boiling Point 147 °C[1][5]101-108 °C[6][7]
Melting Point Not available-14.5 °C to -55 °C[7][8]
Density 0.945 g/mL[1][5]1.006 - 1.015 g/mL at 25 °C[3][6][8]
Flash Point 53 °C[1][5]23 °C[3][8]
Viscosity Not available0.65 - 0.69 mPa·s at 25 °C[7]

Electrochemical Performance: A Head-to-Head Comparison

The electrochemical performance of an electrolyte solvent is paramount to the overall function of a lithium-ion battery. This section will compare DIPC and EMC across several critical parameters. Note: Comprehensive electrochemical data for DIPC is limited in publicly available literature. The following sections will be updated as more research becomes available.

Ionic Conductivity

Ionic conductivity is a measure of an electrolyte's ability to conduct lithium ions between the anode and cathode. Higher ionic conductivity generally leads to better rate capability and performance at low temperatures. EMC, often used as a co-solvent, is known to reduce the viscosity of the electrolyte, thereby enhancing ionic mobility.[6][8] In a study of LiPF6 in various carbonate solvents, the conductivity of 1 M LiPF6 in EMC was reported.[9]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for developing high-voltage lithium-ion batteries.

Specific data on the electrochemical stability window of DIPC is not available in the reviewed literature. For comparison, conventional carbonate electrolytes are generally stable up to around 4.5 V vs. Li/Li+.

Cycling Performance

The cycling performance of a battery is a key indicator of its longevity and is heavily influenced by the stability of the electrolyte and the formation of a stable solid electrolyte interphase (SEI) on the anode. EMC is often included in electrolyte formulations to improve low-temperature cycling performance.[10]

Specific cycling performance data for lithium-ion cells using DIPC-based electrolytes is not available in the reviewed literature.

Safety Characteristics

The safety of a lithium-ion battery is a primary concern, and the flammability of the electrolyte is a major contributing factor. The flash point of a solvent provides an indication of its flammability. DIPC has a significantly higher flash point (53 °C) compared to EMC (23 °C), suggesting that DIPC may offer safety advantages in terms of reduced flammability.[1][3][5][8]

Experimental Protocols

This section details the methodologies used to determine the key performance metrics discussed in this guide.

Viscosity and Ionic Conductivity Measurements

Viscosity and ionic conductivity of electrolyte solutions are typically measured using a viscometer and a conductivity meter, respectively. The measurements are generally performed at various temperatures to understand the temperature dependence of these properties. The electrolyte solution typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in the solvent or a mixture of solvents.

Electrochemical Stability Window (ESW) Determination

The electrochemical stability window is commonly determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). A three-electrode cell setup is typically used, with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal). The potential is swept at a slow scan rate, and the onset of significant oxidative or reductive current is used to define the limits of the ESW.

Battery Cycling Tests

To evaluate the cycling performance, coin cells or pouch cells are assembled with a specific anode (e.g., graphite) and cathode (e.g., LiCoO2) material. The cells are filled with the electrolyte under investigation and then subjected to repeated charge-discharge cycles under controlled conditions (e.g., C-rate, temperature, voltage window). The capacity retention and coulombic efficiency over a number of cycles are monitored to assess the performance.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between solvent properties and battery performance, as well as a typical experimental workflow for evaluating a new electrolyte solvent.

G cluster_0 Solvent Physicochemical Properties cluster_1 Electrochemical Performance Metrics Viscosity Viscosity Ionic_Conductivity Ionic_Conductivity Viscosity->Ionic_Conductivity affects Dielectric_Constant Dielectric_Constant Dielectric_Constant->Ionic_Conductivity affects Boiling_Point Boiling_Point Safety Safety Boiling_Point->Safety influences Flash_Point Flash_Point Flash_Point->Safety influences Cycling_Performance Cycling_Performance Ionic_Conductivity->Cycling_Performance impacts Electrochemical_Stability Electrochemical_Stability Electrochemical_Stability->Cycling_Performance impacts

Figure 1: Relationship between solvent properties and battery performance.

G Solvent_Synthesis Solvent_Synthesis Electrolyte_Preparation Electrolyte_Preparation Solvent_Synthesis->Electrolyte_Preparation Physicochemical_Characterization Physicochemical_Characterization Electrolyte_Preparation->Physicochemical_Characterization Electrochemical_Testing Electrochemical_Testing Electrolyte_Preparation->Electrochemical_Testing Battery_Assembly Battery_Assembly Electrochemical_Testing->Battery_Assembly Cycling_and_Analysis Cycling_and_Analysis Battery_Assembly->Cycling_and_Analysis

Figure 2: Experimental workflow for electrolyte evaluation.

Conclusion

References

A Comparative Guide to Carbonate Additives for Enhanced Graphite Anode Performance in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance and longevity of lithium-ion batteries are critically dependent on the stability of the electrode-electrolyte interface. For graphite (B72142) anodes, the formation of a stable Solid Electrolyte Interphase (SEI) is paramount to prevent continuous electrolyte decomposition and ensure efficient lithium-ion intercalation and de-intercalation. This guide provides a comparative analysis of three key carbonate additives—Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Ethylene (B1197577) Sulfite (ES)—commonly employed to enhance the performance of graphite anodes. The information presented is collated from various experimental studies to provide a comprehensive overview for researchers in the field.

Performance Comparison of Carbonate Additives

The efficacy of each additive is evaluated based on key performance metrics such as first cycle efficiency, long-term cycling stability, and impedance characteristics. The following tables summarize the quantitative data extracted from various studies. It is important to note that performance can vary depending on the specific experimental conditions, including electrolyte composition, cycling rate, and temperature.

Table 1: First Cycle Efficiency and Capacity Retention
AdditiveConcentration (wt%)First Cycle Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)Test Conditions
Control (No Additive) 0~85-90< 901.2 M LiPF6 in EC:EMC (3:7 v/v), C/10 rate, Room Temperature
Vinylene Carbonate (VC) 2~88-92[1]> 95[1][2]1.2 M LiPF6 in EC:EMC (3:7 v/v), C/10 rate, Room Temperature
Fluoroethylene Carbonate (FEC) 2~90-93[3]> 97[3]1.2 M LiPF6 in EC:DEC (1:1 w/w), C/10 rate, Room Temperature
Ethylene Sulfite (ES) 1-2~87-91> 921 M LiPF6 in EC:DMC (1:1 v/v), C/10 rate, Room Temperature
Table 2: SEI Properties and Impedance
AdditiveSEI Thickness (nm)SEI Composition HighlightsCharge Transfer Resistance (Rct) after Formation (Ω)
Control (No Additive) 20-50Lithium alkyl carbonates, Li2CO3High
Vinylene Carbonate (VC) 10-20[4]Poly(VC), Li2CO3[4][5]Lower than control[6]
Fluoroethylene Carbonate (FEC) 10-25LiF, Poly(FEC)[7][8]Lower than control
Ethylene Sulfite (ES) 15-30Sulfur-containing species, Li2SO3Moderate

Mechanism of Action and SEI Formation

The primary role of these additives is to be preferentially reduced on the graphite surface during the initial charging cycles to form a stable and robust SEI layer. This protective film is ionically conductive to Li+ but electronically insulating, preventing further electrolyte decomposition.

Signaling Pathway of SEI Formation

The following diagram illustrates the generalized mechanism of SEI formation on the graphite anode with the introduction of carbonate additives.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Graphite Anode cluster_sei SEI Layer Electrolyte Electrolyte (EC, DMC, LiPF6) Graphite Graphite Surface Electrolyte->Graphite Reduction Additive Additive (VC, FEC, or ES) Additive->Graphite Preferential Reduction SEI Stable SEI Layer (Polymer, LiF, Li2CO3, etc.) Graphite->SEI Forms SEI->Graphite Passivates

Caption: SEI formation on the graphite anode.

Experimental Protocols

To ensure reproducibility and accurate comparison of additive performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Electrode Preparation
  • Slurry Preparation: Mix active material (graphite, 90-95 wt%), conductive agent (e.g., Super P carbon black, 2.5-5 wt%), and binder (e.g., polyvinylidene fluoride (B91410) (PVDF), 2.5-5 wt%) in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP)) to form a homogeneous slurry.

  • Coating: Cast the slurry onto a copper foil current collector using a doctor blade to a specified thickness.

  • Drying: Dry the coated electrode in a vacuum oven at 80-120°C for 12-24 hours to remove the solvent.

  • Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12-15 mm).

Coin Cell Assembly
  • Environment: Assemble CR2032-type coin cells inside an argon-filled glove box with H2O and O2 levels below 0.1 ppm.

  • Components: Use the prepared graphite electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a microporous polymer separator (e.g., Celgard 2325).

  • Electrolyte: Add a specific volume of the electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)) with the desired concentration of the additive.

  • Crimping: Crimp the coin cell components together using a coin cell crimper to ensure proper sealing.

Electrochemical Measurements
  • Formation Cycles: Perform the initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to form a stable SEI layer. The voltage window is typically between 0.005 V and 1.5 V vs. Li/Li+.

  • Cycling Performance: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for a specified number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge (SOC) over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 5-10 mV) to analyze the impedance of the SEI layer and the charge transfer resistance.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating carbonate additives.

Experimental_Workflow A Slurry Preparation B Electrode Coating & Drying A->B C Coin Cell Assembly B->C D Formation Cycles (SEI Formation) C->D E Electrochemical Testing (Cycling, Rate Capability) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G Post-mortem Analysis (XPS, SEM, etc.) E->G F->G H Data Analysis & Comparison G->H

Caption: Experimental workflow for additive evaluation.

Conclusion

The choice of carbonate additive significantly impacts the performance and stability of graphite anodes in lithium-ion batteries.

  • Vinylene Carbonate (VC) is a well-established additive that forms a stable, polymeric SEI, leading to good cycling stability.

  • Fluoroethylene Carbonate (FEC) is particularly effective in forming a LiF-rich SEI, which is known for its excellent stability and ability to suppress electrolyte decomposition, often resulting in higher coulombic efficiencies.[3][7]

  • Ethylene Sulfite (ES) contributes to the formation of a sulfur-containing SEI, which can also enhance the cycling performance.

The optimal choice of additive and its concentration depends on the specific requirements of the battery system, including the desired cycle life, operating temperature range, and rate capability. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the development of advanced lithium-ion batteries.

References

A Comparative Guide to the Reactivity of Diisopropyl Carbonate and Other Dialkyl Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of diisopropyl carbonate (DIPC) with other common dialkyl carbonates, such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and dibutyl carbonate (DBC). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate dialkyl carbonate for their specific synthetic needs.

Executive Summary

Dialkyl carbonates are versatile and environmentally friendly reagents used in a variety of chemical transformations, including transesterification, carboxymethylation, and alkylation reactions. Their reactivity is significantly influenced by the nature of the alkyl group. Generally, the reactivity of dialkyl carbonates as alkylating and transesterifying agents follows the trend:

Dimethyl Carbonate (DMC) > Diethyl Carbonate (DEC) > Dibutyl Carbonate (DBC) > this compound (DIPC)

This trend is primarily attributed to steric hindrance and the stability of the corresponding leaving group (alkoxide). Smaller, less hindered alkyl groups, such as methyl and ethyl, lead to faster reaction rates. The bulky isopropyl groups in DIPC result in lower reactivity compared to linear dialkyl carbonates.

Physicochemical Properties

A summary of key physicochemical properties of selected dialkyl carbonates is presented in Table 1. These properties are crucial for determining appropriate reaction conditions and purification strategies.

PropertyDimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Di-n-butyl Carbonate (DBC)This compound (DIPC)
CAS Number 616-38-6105-58-8542-52-96482-34-4
Molecular Weight ( g/mol ) 90.08118.13174.24146.18
Boiling Point (°C) 90126207147
Density (g/cm³ at 20°C) 1.070.9750.9260.945
Flash Point (°C) 17257853

Reactivity Comparison

Transesterification

Transesterification is a key reaction for dialkyl carbonates, involving the exchange of an alkoxy group. The reactivity in these reactions is highly dependent on the stability of the leaving alkoxide. Experimental and computational studies have established a clear trend in the leaving group ability of various alkoxides.[1]

A study on the reaction of various dialkyl carbonates with alcohols has defined a scale for the best leaving and entering groups, which directly correlates with the reactivity of the parent carbonate.[1] The established trend for the leaving group ability is as follows:

PhCH₂O⁻ > MeO⁻ ≥ EtO⁻ > n-PrO⁻, n-OctO⁻ > i-PrO⁻ > t-BuO⁻

This indicates that dimethyl carbonate is the most reactive, followed by diethyl carbonate, with this compound showing significantly lower reactivity.

Transesterification_Reactivity cluster_0 Decreasing Reactivity in Transesterification DMC Dimethyl Carbonate (DMC) DEC Diethyl Carbonate (DEC) DMC->DEC > DBC Dibutyl Carbonate (DBC) DEC->DBC > DIPC This compound (DIPC) DBC->DIPC >

Figure 1: Reactivity trend of dialkyl carbonates in transesterification.
N-Alkylation

In N-alkylation reactions, dialkyl carbonates serve as greener alternatives to traditional alkylating agents like alkyl halides. The reactivity of dialkyl carbonates in the N-alkylation of imidazoles has been shown to decrease with increasing steric bulk of the alkyl group.[2]

The observed reactivity series is:

Dimethyl Carbonate > Diethyl Carbonate > Dibutyl Carbonate [2]

While this compound was not explicitly included in this comparative study, based on the established trend of steric hindrance dictating reactivity, it can be inferred that DIPC would be less reactive than dibutyl carbonate in N-alkylation reactions.

Carboxymethylation and O-Alkylation

Dialkyl carbonates can act as both carboxymethylating and O-alkylating agents. The reaction pathway is often dependent on the reaction conditions and the nature of the substrate.[3][4] While specific quantitative comparative studies on the carboxymethylation reactivity of a wide range of dialkyl carbonates, including DIPC, are limited, the general principles of reactivity based on steric hindrance still apply. It is expected that less hindered dialkyl carbonates like DMC and DEC would be more efficient carboxymethylating and O-alkylating agents than DIPC.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving dialkyl carbonates. Researchers should optimize these conditions for their specific substrates.

General Protocol for Transesterification

Objective: To synthesize a new ester via transesterification of an alcohol with a dialkyl carbonate.

Materials:

  • Alcohol

  • Dialkyl carbonate (e.g., this compound)

  • Base catalyst (e.g., K₂CO₃, NaOCH₃)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a stirred solution of the alcohol in an anhydrous solvent, add the base catalyst.

  • Heat the mixture to the desired reaction temperature (typically 80-150 °C).

  • Add the dialkyl carbonate dropwise to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a dilute acid (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Transesterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification A Alcohol D Mix & Heat A->D B Dialkyl Carbonate B->D C Base Catalyst C->D E Monitor Progress (TLC/GC) D->E F Cool & Neutralize E->F G Extraction F->G H Drying & Concentration G->H I Purification (Chromatography/Distillation) H->I J Final Product (New Ester) I->J

Figure 2: General workflow for a transesterification reaction.
General Protocol for Carboxymethylation of a Polysaccharide

Objective: To introduce carboxymethyl groups onto a polysaccharide backbone using a dialkyl carbonate.

Materials:

  • Polysaccharide (e.g., Cellulose, Starch)

  • Dialkyl carbonate (e.g., Dimethyl Carbonate)

  • Strong base (e.g., NaOH)

  • Solvent system (e.g., Isopropanol/water)

  • Monochloroacetic acid (for comparison or as a co-reagent in some methods)

Procedure:

  • Disperse the polysaccharide in the solvent system.

  • Add the strong base and stir for a specified time to activate the polysaccharide.

  • Add the dialkyl carbonate to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and maintain for several hours.

  • Monitor the degree of substitution by titration or spectroscopic methods.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).

  • Precipitate the carboxymethylated polysaccharide by adding a non-solvent (e.g., ethanol).

  • Filter, wash, and dry the final product.

Conclusion

The reactivity of dialkyl carbonates is a critical factor in their application in organic synthesis. For reactions such as transesterification and N-alkylation, a clear trend of decreasing reactivity with increasing steric bulk of the alkyl groups is observed. Dimethyl carbonate is generally the most reactive, while this compound is among the least reactive. This lower reactivity of DIPC can be advantageous in situations requiring higher selectivity or milder reaction conditions. Researchers should consider these reactivity trends, along with the physicochemical properties of the specific dialkyl carbonate, to optimize their synthetic strategies.

References

Assessing the environmental impact of diisopropyl carbonate vs traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to increased scrutiny of the environmental impact of commonly used solvents. Traditional solvents, while effective, often pose significant risks to the environment and human health. This guide provides a comprehensive comparison of the environmental footprint of diisopropyl carbonate (DIPC), a promising alternative, against a selection of traditional solvents: toluene, xylene, acetone, and methyl ethyl ketone (MEK).

This compound is emerging as a safer solvent choice due to its reported low toxicity and low vapor pressure, which can contribute to a safer working environment by reducing inhalation risks.[1] However, a comprehensive, data-driven comparison with traditional solvents is hampered by the limited availability of public ecotoxicological and biodegradability data for DIPC. Safety Data Sheets (SDS) for this compound frequently state "no data available" for key environmental endpoints such as aquatic toxicity and biodegradability.[2][3]

This guide summarizes the available quantitative data for the selected traditional solvents and provides a qualitative assessment of this compound based on existing information. Detailed experimental protocols for key environmental impact assessments are also provided to facilitate independent evaluation and future research.

Quantitative Environmental Impact Data

The following tables summarize key environmental impact data for the selected traditional solvents. It is important to note the absence of publicly available, quantitative data for this compound in the ecotoxicity and biodegradability categories, preventing a direct comparison in these areas.

Table 1: Aquatic Toxicity Data for Selected Solvents

SolventTest SpeciesEndpointExposure DurationResult
Toluene Oncorhynchus mykiss (Rainbow Trout)LC5096 hours5.5 mg/L
Daphnia magna (Water Flea)EC5048 hours3.78 mg/L
Xylene Oncorhynchus mykiss (Rainbow Trout)LC5096 hours2.6 mg/L
Daphnia magna (Water Flea)EC5048 hours1.0 mg/L
Acetone Oncorhynchus mykiss (Rainbow Trout)LC5096 hours5,540 mg/L
Daphnia magna (Water Flea)EC5048 hours8,800 mg/L
Methyl Ethyl Ketone (MEK) Pimephales promelas (Fathead Minnow)LC5096 hours2,993 mg/L
Daphnia magna (Water Flea)EC5048 hours308 mg/L
This compound Data not availableLC50/EC50--

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms (e.g., immobilization for Daphnia magna).

Table 2: Biodegradability of Selected Solvents

SolventTest MethodResultClassification
Toluene OECD 301C86% (28 days)Readily biodegradable
Xylene OECD 301F>60% (28 days)Readily biodegradable
Acetone OECD 301B91% (28 days)Readily biodegradable
Methyl Ethyl Ketone (MEK) OECD 301D98% (28 days)Readily biodegradable
This compound Data not available--

Table 3: Greenhouse Gas Emissions from Solvent Production (Cradle-to-Gate)

SolventGHG Emissions (kg CO2 eq. / kg solvent)
Toluene 2.8 - 3.5
Xylene 2.5 - 3.2
Acetone 1.9 - 2.5
Methyl Ethyl Ketone (MEK) 2.2 - 2.8
This compound Data not available

Note: Greenhouse gas emissions can vary depending on the production process and data source.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the environmental impact assessment of solvents. These protocols are based on internationally recognized OECD guidelines.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

1. Test Organisms:

  • Species: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.

  • Health: Fish should be healthy and free from any observable diseases.

2. Test Conditions:

  • Temperature: Maintained at a constant, species-appropriate temperature (e.g., 15 ± 1 °C for rainbow trout).

  • Light: A 16-hour light and 8-hour dark cycle.

  • Water: Dechlorinated tap water or reconstituted water with a defined mineral content.

  • Oxygen: Dissolved oxygen concentration should be maintained above 60% of the air-saturation value.

3. Procedure:

  • Acclimation: Fish are acclimated to the test conditions for at least 12 days.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control group (without the test substance) are prepared.

  • Exposure: A group of fish (e.g., 10 fish per concentration) is introduced into each test chamber.

  • Observations: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

OECD_203_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis acclimation Acclimate Fish to Test Conditions prep_solutions Prepare Test Solutions (Geometric Series) acclimation->prep_solutions 12 days introduce_fish Introduce Fish to Test Chambers prep_solutions->introduce_fish observe Record Mortality at 24, 48, 72, 96h introduce_fish->observe calculate_lc50 Calculate LC50 Value observe->calculate_lc50

OECD 203 Fish Acute Toxicity Test Workflow
OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% of a Daphnia magna population (EC50) over a 48-hour period.[4][5][6][7]

1. Test Organisms:

  • Species: Daphnia magna (water flea).

  • Age: Neonates less than 24 hours old.

2. Test Conditions:

  • Temperature: Maintained at 20 ± 1 °C.

  • Light: A 16-hour light and 8-hour dark cycle.

  • Medium: Reconstituted water with a defined composition.

3. Procedure:

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control are prepared.

  • Exposure: A group of daphnids (e.g., 20 daphnids per concentration, divided into four replicates) is introduced into each test vessel.

  • Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated.

OECD_202_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_analysis Data Analysis culture_daphnia Culture Daphnia (<24h old neonates) prep_solutions Prepare Test Solutions (Geometric Series) culture_daphnia->prep_solutions introduce_daphnia Introduce Daphnia to Test Vessels prep_solutions->introduce_daphnia observe Record Immobilisation at 24h and 48h introduce_daphnia->observe calculate_ec50 Calculate EC50 Value observe->calculate_ec50 OECD_301B_Workflow cluster_setup Test Setup cluster_incubation Incubation Phase (28 days) cluster_analysis Data Analysis prepare_medium Prepare Mineral Medium + Inoculum add_substance Add Test Substance, Control, and Reference prepare_medium->add_substance aerate Aerate with CO2-free Air add_substance->aerate trap_co2 Trap Evolved CO2 in KOH Solution aerate->trap_co2 measure_co2 Measure Trapped CO2 Periodically trap_co2->measure_co2 calculate_biodegradation Calculate % Biodegradation measure_co2->calculate_biodegradation

References

Characterization of Diisopropyl Carbonate: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of diisopropyl carbonate using ¹H and ¹³C NMR spectroscopy, with supporting data from similar carbonate esters, dimethyl carbonate and diethyl carbonate.

This document outlines the expected spectral data for this compound and its alternatives, details the experimental protocols for acquiring high-quality NMR spectra, and presents a logical workflow for this characterization process.

¹H and ¹³C NMR Spectral Data Comparison

The structural differences between this compound, diethyl carbonate, and dimethyl carbonate are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data Comparison

CompoundStructureSignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CH(CH₃)₂OC(O)OCH(CH₃)₂a~4.8Septet~6.3
b~1.3Doublet~6.3
Diethyl Carbonate CH₃CH₂OC(O)OCH₂CH₃a4.19Quartet7.1
b1.31Triplet7.1
Dimethyl Carbonate CH₃OC(O)OCH₃a3.78SingletN/A

Table 2: ¹³C NMR Spectral Data Comparison

CompoundStructureSignalChemical Shift (δ, ppm)
This compound CH(CH₃)₂OC (O)OC H(C H₃)₂a (C=O)~154.5
b (CH)~72.0
c (CH₃)~22.0
Diethyl Carbonate CH₃C H₂OC (O)OC H₂CH₃a (C=O)155.4
b (CH₂)64.1
c (CH₃)14.3
Dimethyl Carbonate C H₃OC (O)OC H₃a (C=O)155.9
b (CH₃)54.9

Experimental Protocols

Reproducible and high-quality NMR data is contingent on meticulous experimental procedures. The following is a standard protocol for the ¹H and ¹³C NMR analysis of carbonate compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the carbonate sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). The volume should be approximately 0.6-0.7 mL.

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition
  • Instrumentation: Experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as necessary.

Logical Workflow for Characterization

The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and comparison.

This compound NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparison & Characterization weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate compare_data Compare with Alternatives integrate->compare_data structure_confirm Confirm Structure compare_data->structure_confirm

NMR Characterization Workflow

This comprehensive guide provides the necessary data and protocols for the accurate characterization of this compound using ¹H and ¹³C NMR spectroscopy. By comparing its spectral features with those of known analogues, researchers can confidently verify the structure and purity of their synthesized compounds.

A Comparative Guide to Phosgene Substitutes: Benchmarking Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extreme toxicity and difficult handling of phosgene (B1210022) gas have necessitated the development of safer alternatives for carbonylation reactions in organic synthesis. This guide provides an objective comparison of diisopropyl carbonate (DIPC) against other common phosgene substitutes, supported by available experimental data and detailed methodologies.

Executive Summary

While solid phosgene substitutes like triphosgene (B27547) and liquid alternatives like diphosgene offer significant safety advantages over phosgene gas, they are still highly toxic. This compound (DIPC) emerges as a promising alternative with a significantly better safety profile, being classified as a low-toxicity compound.[1][2] However, its utility as a direct phosgene substitute in common carbonylation reactions such as the synthesis of isocyanates, chloroformates, and ureas is limited by its lower reactivity compared to other substitutes. This guide will delve into a comparative analysis of these compounds to aid in the selection of the most appropriate reagent for specific synthetic needs.

Performance Comparison of Phosgene Substitutes

The choice of a phosgene substitute is a trade-off between safety, reactivity, and cost. The following table summarizes the key performance indicators for this compound and other common alternatives.

Phosgene Substitute Physical State Molecular Weight ( g/mol ) Boiling Point (°C) Key Hazard Statements Relative Reactivity (vs. Triphosgene) Typical Reaction Conditions Reported Yields (Example Reaction)
This compound (DIPC) Liquid146.18147Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation.[3][4]Lower than Dimethyl CarbonatePrimarily used in transesterification at high temperatures (120-180°C) with a catalyst.[1]Not reported for direct carbonylation of amines/alcohols.
Triphosgene (BTC) Solid296.75203-206 (decomposes)Fatal if inhaled, Causes severe skin burns and eye damage.[5]1Room temperature to reflux, often with a base.[5]Synthesis of o-nitrophenyl isocyanate: 80.3%.[5]
Diphosgene (Trichloromethyl chloroformate) Liquid197.82128Fatal if inhaled, Causes severe skin burns and eye damage.19Similar to triphosgene.Synthesis of methyl 2-isocyanato-3-phenyl-2-butenoate: 54%.
Dimethyl Carbonate (DMC) Liquid90.0890Highly flammable liquid and vapor.Lower than triphosgene, requires catalyst and higher temperatures.120-180°C with catalyst (e.g., Bu2Sn=O).[1]Synthesis of diphenyl carbonate from phenol: 77%.[1]
Diphenyl Carbonate (DPC) Solid214.22302Harmful if swallowed, Very toxic to aquatic life.[6]Lower reactivity, used in transesterification at high temperatures.High temperatures for transesterification.[6]Used as a reactant in polycarbonate synthesis.[6]
Carbonyldiimidazole (CDI) Solid162.15-Causes severe skin burns and eye damage.[5]Varies with substrate.Room temperature.[5]Not specified in the provided results.

Reactivity and Application Profile

This compound (DIPC): The available literature primarily highlights DIPC's application as a safer, low-toxicity solvent and its use in transesterification reactions for polycarbonate synthesis.[1][2] A study comparing the reactivity of various dialkyl carbonates in reactions with alcohols indicated that the reactivity of the carbonate's leaving group follows the trend: MeO- ≥ EtO- > (CH3)2CHO-. This suggests that this compound is less reactive than dimethyl carbonate as a carbonylating agent. Its use as a direct substitute for phosgene in the synthesis of isocyanates, chloroformates, and ureas from amines and alcohols is not well-documented in peer-reviewed literature, likely due to its lower reactivity which would necessitate harsh reaction conditions.

Triphosgene and Diphosgene: These are widely used and effective substitutes for phosgene, often providing good to excellent yields in the synthesis of isocyanates, chloroformates, and ureas.[5][7] Triphosgene, being a stable solid, offers significant handling advantages over gaseous phosgene.[5] However, both are highly toxic and must be handled with extreme care.

Dimethyl Carbonate (DMC): DMC is considered a greener alternative due to its lower toxicity and the fact that it can be produced via phosgene-free methods.[1] However, its reactivity is lower than that of phosgene and its chlorinated substitutes, often requiring catalysts and higher reaction temperatures to achieve good conversion.[1]

Diphenyl Carbonate (DPC): DPC is a solid with low volatility and is primarily used in the synthesis of polycarbonates through transesterification with bisphenols at high temperatures.[6] Its low reactivity makes it unsuitable for general carbonylation reactions under mild conditions.

Carbonyldiimidazole (CDI): CDI is a solid reagent that is particularly useful for the synthesis of ureas and other carbonylated compounds under mild conditions.[5]

Experimental Protocols

General Protocol for Synthesis of an Isocyanate using Triphosgene

This protocol is a generalized procedure based on common laboratory practices for the synthesis of an isocyanate from a primary amine using triphosgene.

Materials:

  • Primary amine

  • Triphosgene

  • Anhydrous non-protic solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl), dissolve the primary amine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve triphosgene (approximately 0.34 equivalents per equivalent of amine) in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel. The reaction is exothermic and will generate HCl gas.

  • After the addition is complete, add the base (e.g., triethylamine, 1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by an appropriate method (e.g., TLC, IR spectroscopy looking for the disappearance of the N-H stretch and appearance of the -N=C=O stretch).

  • Upon completion, cool the reaction mixture and filter to remove the hydrochloride salt of the base.

  • The filtrate is then concentrated under reduced pressure to yield the crude isocyanate, which can be further purified by distillation or chromatography.

Note: This is a general protocol and may require optimization for specific substrates.

Visualizing Reaction Pathways and Workflows

Experimental Workflow for Benchmarking Phosgene Substitutes

G Experimental Workflow for Benchmarking Phosgene Substitutes cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_analysis Analysis Reactant_Prep Prepare solutions of - Amine/Alcohol - Phosgene Substitute - Base Reaction_Setup Set up reaction under inert atmosphere Reactant_Prep->Reaction_Setup Addition Slowly add phosgene substitute to reactant Reaction_Setup->Addition Base_Addition Add base Addition->Base_Addition Heating Heat to desired temperature Base_Addition->Heating Monitoring Monitor reaction by TLC/GC/IR Heating->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Purification Purify product by distillation/chromatography Workup->Purification Analysis Characterize product and determine yield and purity Purification->Analysis

Caption: A generalized experimental workflow for evaluating the performance of different phosgene substitutes in a carbonylation reaction.

Decision Pathway for Selecting a Phosgene Substitute

G Decision Pathway for Selecting a Phosgene Substitute cluster_criteria Key Selection Criteria cluster_reagents Phosgene Substitute Options cluster_decision Decision Start Define Synthetic Goal (e.g., Isocyanate, Carbonate, Urea) Safety Safety Constraints (Toxicity, Handling) Start->Safety Reactivity Required Reactivity (Substrate, Conditions) Start->Reactivity Cost Cost & Availability Start->Cost Decision_Safety_Priority Safety is Top Priority (e.g., scale-up) Safety->Decision_Safety_Priority Decision_High_Reactivity High Reactivity Needed (e.g., unreactive substrate) Reactivity->Decision_High_Reactivity Triphosgene Triphosgene/Diphosgene (High Reactivity, High Toxicity) Cost->Triphosgene DMC Dimethyl Carbonate (Moderate Reactivity, Low Toxicity, Greener) Cost->DMC DIPC This compound (Low Reactivity, Very Low Toxicity, Safe Solvent) Cost->DIPC CDI CDI (Mild Conditions, Good for Ureas) Cost->CDI Decision_High_Reactivity->Triphosgene Choose Decision_Safety_Priority->DMC Primary Choice Decision_Safety_Priority->DIPC Consider as solvent, or if reaction allows Decision_Green_Chemistry Green Chemistry Principles Decision_Green_Chemistry->DMC Favorable

References

Safety Operating Guide

Proper Disposal of Diisopropyl Carbonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of diisopropyl carbonate, tailored for researchers, scientists, and drug development professionals.

This compound: Essential Data

A clear understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 6482-34-4[1][2][3]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Boiling Point 147 °C[1][2][3]
Flash Point 53 °C[1][2][3]
Density 0.945 g/mL[1][3]
Toxicity (LD50) No data available[4][5][6]
Hazards Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation.[7]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is a multi-step process that begins with immediate safety considerations and ends with compliant waste removal.

1. Immediate Safety and Spill Response

In the event of a this compound spill, immediate and correct action is crucial to prevent harm and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated to dissipate flammable vapors.[8]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8][9]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

  • Containment and Absorption: For small spills, use non-flammable absorbent materials like spill pads or pillows to contain and absorb the liquid.[8][10] Avoid using combustible materials like paper towels for initial absorption.[10]

  • Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, sealable plastic bag or container for hazardous waste.[10][11]

  • Decontamination: Clean the spill area with soap and water.[10] All cleanup materials, including contaminated wipes, must be disposed of as hazardous waste.[11]

2. Operational Disposal Plan: Step-by-Step Guide

For routine disposal of unwanted this compound, follow these procedural steps to ensure safety and regulatory compliance.

  • Waste Identification and Classification: this compound should be treated as a flammable liquid hazardous waste.

  • Waste Collection and Storage:

    • Collect this compound waste in a chemically compatible, leak-proof container with a secure lid.

    • Store the waste container in a designated and properly labeled "Satellite Accumulation Area" at or near the point of generation.[12]

    • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its flammable nature.[13][14][15]

  • Disposal Request and Removal:

    • Once the container is full or waste is no longer being generated, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • The primary method for the ultimate disposal of this compound is through controlled incineration at a licensed facility.[6] Do not discharge to sewer systems or allow it to contaminate water or soil.[6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Initial Stage cluster_1 Spill Scenario cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Unwanted this compound assess Assess for Contamination start->assess collect Collect in Compatible Container assess->collect spill Accidental Spill spill_response Execute Spill Response Protocol spill->spill_response spill_response->collect label_waste Label as 'Hazardous Waste' collect->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Request EHS/Licensed Disposal Pickup store->request_pickup incineration Controlled Incineration request_pickup->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, ensuring a safe working environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diisopropyl carbonate (DIPC), a versatile solvent and reagent. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Use Cases
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Should conform to EN166 or NIOSH standards. Goggles provide better protection against splashes. A face shield offers a broader range of protection to the entire face.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious protective clothing, such as a lab coat.Gloves should be inspected before use and disposed of properly after handling the chemical. Protective clothing should cover all exposed skin to prevent contact.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or exposure limits are exceeded.The type of respirator will depend on the concentration of airborne contaminants. A full-face respirator provides both respiratory and eye protection.
Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial for preventing accidents and maintaining a safe laboratory environment.

Procedure Step-by-Step Guidance
Engineering Controls 1. Always handle this compound in a well-ventilated area. 2. Use a chemical fume hood to minimize the inhalation of vapors.[1] 3. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Hygiene Measures 1. Avoid direct contact with skin, eyes, and clothing.[1] 2. Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] 3. Wash hands thoroughly with soap and water after handling the chemical.[1]
Storage 1. Store containers in a dry, cool, and well-ventilated place. 2. Keep containers tightly closed when not in use.[1] 3. Store away from incompatible materials and sources of ignition.
Disposal Plan

The disposal of this compound waste must be conducted in accordance with all applicable regulations to protect the environment and public health.

Disposal Step Procedure
Waste Collection 1. Collect this compound waste in a designated, properly labeled, and sealed container.
Container Management 1. Ensure the waste container is compatible with this compound to prevent leaks or reactions. 2. Do not overfill the container.
Disposal Method 1. Dispose of the waste through a licensed chemical waste disposal company. 2. Permissible disposal methods may include controlled incineration. 3. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safety Workflows

To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making and operational steps.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_details Protection Details assess_task Assess the task and potential for exposure (inhalation, skin/eye contact, splash) select_eye_face Select Eye/Face Protection assess_task->select_eye_face select_skin Select Skin Protection assess_task->select_skin select_respiratory Select Respiratory Protection assess_task->select_respiratory goggles_shield Safety glasses with side-shields or goggles. Face shield for splash risk. select_eye_face->goggles_shield gloves_clothing Chemical-resistant gloves (nitrile, neoprene). Impervious lab coat. select_skin->gloves_clothing respirator_type NIOSH/MSHA-approved respirator if ventilation is poor or exposure limits are exceeded. select_respiratory->respirator_type

PPE Selection Workflow for this compound

DIPC_Handling_Disposal_Workflow start Start: Prepare to Handle DIPC ppe Don Appropriate PPE start->ppe handling Handle in Well-Ventilated Area / Fume Hood ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage waste_collection Collect Waste in a Labeled, Sealed Container handling->waste_collection end End of Process storage->end disposal Dispose via Licensed Chemical Waste Service waste_collection->disposal disposal->end

Safe Handling and Disposal Workflow for DIPC

References

×

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Model Template_relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.